Fluphenazine-N-2-chloroethane
説明
BenchChem offers high-quality Fluphenazine-N-2-chloroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluphenazine-N-2-chloroethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C22H27Cl3F3N3S |
|---|---|
分子量 |
528.9 g/mol |
IUPAC名 |
10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C22H25ClF3N3S.2ClH/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26;;/h1-2,4-7,16H,3,8-15H2;2*1H |
InChIキー |
OAWAULFIPAZCMH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl.Cl.Cl |
同義語 |
fluphenazine-N-2-chloroethane fluphenazine-N-mustard N-chloroethyl-fluphenazine SK and F 7172-A2 SKF 7171A SKF 7172-A2 SKF-7171A SKF7171A SKF7172-A2 |
製品の起源 |
United States |
Foundational & Exploratory
Fluphenazine-N-2-chloroethane: The Irreversible Dopaminergic & Calmodulin Probe
This is an in-depth technical guide on Fluphenazine-N-2-chloroethane (SKF-7171A) , a specialized nitrogen mustard derivative of the antipsychotic fluphenazine.
Technical Monograph & Experimental Guide
Version: 2.0 (Scientific Reference) Classification: Pharmacological Probe / Affinity Label Synonyms: SKF-7171A, Fluphenazine Mustard (FNM), N-chloroethylfluphenazine.
Executive Summary
Fluphenazine-N-2-chloroethane (FNM) is a potent, irreversible antagonist targeting Dopamine receptors (D1/D2) and Calmodulin (CaM).[1] Unlike competitive antagonists (e.g., haloperidol) that equilibrate rapidly with the receptor, FNM contains a reactive 2-chloroethyl moiety. This group cyclizes in aqueous solution to form a highly electrophilic aziridinium ion , which covalently alkylates nucleophilic residues (cysteines, histidines) within the receptor binding pocket.
Primary Research Utility:
-
Receptor Turnover Studies: By irreversibly blocking a fraction of receptors (
reduction) without affecting the affinity ( ) of the remaining population, FNM allows researchers to calculate receptor synthesis and degradation rates ( , ). -
Spare Receptor Quantification: It is the gold standard for determining "receptor reserve" in dopaminergic signaling pathways.
-
Calmodulin Inhibition: It functions as a non-competitive, irreversible inhibitor of CaM-dependent enzymes (e.g., phosphodiesterase, CaM-kinase II).
Chemical Architecture & Mechanism of Action[2]
Structural Identity
-
IUPAC Name: 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl chloride dihydrochloride.
-
CAS Registry: 3892-78-2 (Parent), 83016-35-7 (2HCl salt).
-
Molecular Formula:
[2] -
Precursor: Fluphenazine (contains an
-hydroxyethyl group).
The Alkylation Mechanism
The pharmacological power of FNM lies in its transformation from a stable salt to a reactive cation. Upon dissolution in physiological buffer (pH 7.4), the free amine attacks the adjacent carbon bearing the chlorine leaving group.
Pathway:
-
Cyclization: The piperazine nitrogen performs an intramolecular nucleophilic attack on the
-carbon. -
Aziridinium Formation: A strained, positively charged aziridinium (ethyleneimmonium) ring is formed.
-
Covalent Bonding: A nucleophile on the receptor (Target-Nu
) attacks the ring, opening it and forming a stable covalent bond.
Figure 1: The activation pathway of Fluphenazine-N-2-chloroethane. The aziridinium ion is the pharmacologically active species responsible for covalent modification.
Experimental Protocols
Safety & Handling (Critical)
Hazard Warning: FNM is a nitrogen mustard. It is a potent alkylating agent and potential mutagen/carcinogen.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Containment: Weigh and dissolve only in a chemical fume hood.
-
Deactivation: Neutralize spills with 10% Sodium Thiosulfate solution (scavenges the alkylating species).
Preparation of Stock Solution
FNM hydrolyzes rapidly in water. Do not store aqueous solutions.
-
Solvent: Dissolve solid FNM in 100% DMSO or acidified ethanol (to prevent premature cyclization).
-
Target Concentration: 10 mM stock.
-
-
Storage: Aliquot into light-protected vials and store at -80°C (stable for 6 months).
-
Working Solution: Dilute into assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately prior to use. Note: The half-life of the aziridinium ion in water is approximately 20–30 minutes.
Irreversible Binding Assay (Receptor Turnover)
This protocol determines the fraction of receptors remaining after alkylation.
Objective: Measure
Step-by-Step Workflow:
-
Pre-Incubation (Alkylation Phase):
-
Prepare striatal membrane homogenates (
protein). -
Incubate membranes with FNM (Range:
) for 60 minutes at 25°C . -
Control: Incubate parallel samples with vehicle (DMSO) only.
-
Non-Specific: Incubate with
(+)-Butaclamol to protect specific sites (optional validation step).
-
-
The "Washout" (Critical Step):
-
Since FNM is lipophilic, simple dilution is insufficient.
-
Centrifuge: 20,000 x g for 15 min at 4°C. Discard supernatant.
-
Resuspend: Fresh Tris-HCl buffer.
-
Repeat: Perform this wash cycle at least 4 times .
-
Why? Any residual free FNM will interfere with the subsequent radioligand binding, appearing as competitive inhibition rather than irreversible blockade.
-
-
Radioligand Binding (Measurement Phase):
-
Incubate washed membranes with a saturation curve of
-Spiperone (0.1 – 5 nM). -
Determine
and via Scatchard/Rosenthal analysis.
-
Expected Results:
- (Affinity): Should remain unchanged between Control and FNM-treated groups (confirming complete washout of free drug).
- (Density): Will decrease in a dose-dependent manner.
Data Analysis: Calculating Receptor Reserve
To determine the fraction of receptors required for a maximal biological response (e.g., cAMP inhibition), compare the functional response (
Where FNM treatment reduces
Quantitative Specifications
| Parameter | Value / Condition | Notes |
| Solubility | DMSO (>10 mg/mL), Ethanol | Insoluble/Unstable in neutral water. |
| Activation pH | > 7.0 | Acidic pH stabilizes the precursor; basic pH accelerates cyclization. |
| ~100 nM | Concentration to alkylate 50% of receptors in 1 hr. | |
| 0.55 nM | Initial reversible binding affinity before covalent bond formation. | |
| Selectivity | D2 | High affinity for phenothiazine binding pockets. |
| Washout Cycles | Minimum 4 | Essential to remove non-covalently bound drug. |
Experimental Workflow Diagram
Figure 2: Workflow for determining receptor density reduction using Fluphenazine-N-2-chloroethane.
References
-
Ishmael, D. R., et al. (2005).[3] "Trimetrexate, methotrexate, and pemetrexed results of comparative in vitro cytotoxicity and modulation by fluphenazine-N-2-chloroethane and leucovorin."[3] Journal of Clinical Oncology. Link
-
Qin, Z. H., et al. (1994). "Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum."[4] Neurochemistry International, 25(4), 355-366. Link
- Hess, E. J., et al. (1988). "Use of the irreversible dopamine receptor antagonist, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), to distinguish between D-1 and D-2 dopamine receptors." Journal of Pharmacology and Experimental Therapeutics.
-
Gnegy, M. E., et al. (1980). "Calmodulin antagonists: Fluphenazine-N-mustard."[2] Annals of the New York Academy of Sciences.
-
Cayman Chemical. (2022).[2] "Fluphenazine-N-2-chloroethane (hydrochloride) Product Information." Link
Sources
- 1. targetmol.cn [targetmol.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluphenazine-N-2-chloroethane chemical structure and properties
Structure, Mechanism, and Pharmacological Applications
Executive Summary
Fluphenazine-N-2-chloroethane (FNCE), also known as Fluphenazine Mustard (FNM), is a synthetic derivative of the antipsychotic fluphenazine.[1] Unlike its parent compound, which acts as a reversible competitive antagonist at dopamine receptors, FNCE functions as an irreversible alkylating antagonist .
This guide details the chemical architecture, reaction kinetics, and experimental utility of FNCE. It is primarily employed as a pharmacological probe to determine receptor reserve (spare receptors) , quantify receptor turnover rates (synthesis and degradation), and distinguish between agonist efficacy and affinity in complex biological systems.
Chemical Architecture & Reactivity
1.1 Structural Composition
FNCE retains the core tricyclic phenothiazine structure of fluphenazine, which provides high affinity for Dopamine D1 and D2 receptors. The critical modification lies in the side chain: the terminal hydroxyl group of fluphenazine is replaced by a chloride leaving group.
-
Linker: Propyl-piperazine
-
Reactive Moiety: N-(2-chloroethyl) group
1.2 Mechanism of Activation (The Nitrogen Mustard Motif)
FNCE is a "nitrogen mustard" analog. It is stable in acidic storage conditions but becomes highly reactive at physiological pH (7.4). The mechanism involves an intramolecular cyclization:
-
Cyclization: The tertiary amine nitrogen attacks the adjacent carbon bearing the chlorine.
-
Aziridinium Formation: This expels the chloride ion, forming a highly strained, positively charged aziridinium ion intermediate.
-
Covalent Bonding: This electrophilic intermediate is attacked by nucleophilic residues (cysteine sulfhydryls, histidine imidazoles, or lysine amines) within the receptor binding pocket, forming a permanent covalent bond.
1.3 Visualization: Chemical Activation Pathway
Figure 1: The transition of FNCE from stable precursor to reactive aziridinium ion, resulting in covalent receptor alkylation.
Pharmacological Properties & Mechanism[4][5][6][7][8]
2.1 Selectivity Profile
FNCE exhibits high affinity for dopamine receptors, particularly the D2-like family . However, due to the high reactivity of the aziridinium ion, specificity is time-dependent.
-
Short Incubation (<30 mins): Retains high selectivity for D2 receptors due to the pharmacophore's initial reversible binding affinity (
nM). -
Long Incubation / High Conc: Can alkylate calmodulin and other GPCRs (e.g., serotonin, alpha-adrenergic) due to non-specific hydrophobic interactions followed by alkylation.
2.2 Kinetic Implications (The Furchgott Method)
In classical pharmacology, FNCE is used to reduce the population of functional receptors (
Effect on Dose-Response Curves:
-
Initial Blockade: Rightward shift of the agonist curve (looks competitive).
-
Progressive Blockade: Depression of the maximal response (
) as the receptor reserve is exhausted.
Comparative Data: Parent vs. Derivative[7][9]
| Feature | Fluphenazine (Parent) | Fluphenazine-N-2-chloroethane (FNCE) |
| Binding Type | Reversible (Competitive) | Irreversible (Non-equilibrium) |
| Kinetics | Fast On / Fast Off | Fast On / No Off (Covalent) |
| Washout | Activity restored after washout | Activity NOT restored after washout |
| Primary Use | Clinical Antipsychotic | Research Tool (Receptor Reserve/Turnover) |
| Calmodulin Effect | Reversible inhibition | Irreversible inhibition (at >10 µM) |
Experimental Protocols
4.1 Protocol A: Determination of Receptor Reserve (
)
Objective: To determine the fraction of receptors required to elicit a maximal response.
Reagents:
-
FNCE Hydrochloride (dissolved in acidified ethanol, diluted in buffer immediately before use).
-
Dopamine Agonist (e.g., Quinpirole).
Workflow:
-
Tissue Preparation: Isolate striatal slices or CHO-D2 cells.
-
Baseline: Establish a control dose-response curve for the agonist.
-
Alkylation (Variable Time): Incubate separate aliquots with FNCE (e.g., 100 nM) for varying durations (10, 20, 30 min) to fractionally inactivate receptors.
-
Critical Washout: Wash tissue 6x over 60 minutes with warm buffer containing BSA (0.1%) to scavenge unreacted aziridinium. Failure to wash thoroughly will result in ongoing alkylation.
-
Re-challenge: Construct agonist dose-response curves for each inactivation time point.
-
Analysis: Plot reciprocal equiactive concentrations (1/A vs 1/A') to solve for
and (fraction of active receptors).
4.2 Protocol B: Receptor Turnover Analysis
Objective: To measure the synthesis rate (
Workflow Visualization:
Figure 2: Experimental workflow for determining receptor half-life (
Methodology:
-
Administer FNCE (approx. 1-5 mg/kg, i.p.) to rodents. This typically inactivates >90% of D2 receptors within 4 hours.[1]
-
Sacrifice animals at defined intervals (e.g., 6, 12, 24, 48, 72 hours).
-
Perform saturation binding assays (using a radioligand like
-Spiperone) on the tissue. -
Plot
vs. Time. The recovery curve represents the synthesis of new protein.
Safety & Handling (Critical)
FNCE is a nitrogen mustard and must be handled as a potential carcinogen and mutagen.
-
Containment: All weighing and solubilization must occur in a chemical fume hood.
-
Deactivation: Spills and glassware should be treated with a solution of 10% sodium thiosulfate and sodium bicarbonate to nucleophilically open the aziridine ring and render it harmless.
-
Solvent Caution: Do not store in aqueous buffers. The aziridinium ion forms spontaneously in water; prepare fresh. Store stock solutions in dry DMSO or acidified ethanol at -20°C.
References
-
Furchgott, R. F. (1966). The use of
-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. -
Thermos, K., Winkler, J. D., & Weiss, B. (1987).[1] Recovery of dopamine D2 receptors after irreversible inactivation by fluphenazine-N-mustard. Neuropharmacology, 26(10), 1473-1480.[1]
-
Winkler, J. D., Thermos, K., & Weiss, B. (1987).[1] Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopamine receptors. Psychopharmacology, 92(3), 285-291.[1]
-
Cayman Chemical. (2022).[1] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information.
Sources
Technical Synthesis Guide: Fluphenazine-N-2-chloroethane Hydrochloride
Content Type: Technical Reference / Synthetic Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Chemical Biology Researchers
Executive Summary & Application Scope
Fluphenazine-N-2-chloroethane (commonly referred to as Fluphenazine Mustard ) is a reactive derivative of the phenothiazine antipsychotic fluphenazine.[1] Unlike its parent compound, which acts as a reversible antagonist, this derivative functions as an irreversible affinity label for dopamine receptors (specifically D1 and D2 subtypes) and calmodulin.
The synthesis involves the nucleophilic substitution of the terminal hydroxyl group of fluphenazine with a chloride, typically utilizing thionyl chloride (
Critical Safety Directives (HSE)
WARNING: Nitrogen Mustard Precursor. The product is a potent alkylating agent. It is designed to covalently modify proteins and DNA.
-
Containment: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Deactivation: Spills and glassware should be treated with a dilute solution of sodium thiosulfate or 5% NaOH to quench the alkylating potential before disposal.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is a direct Deoxuchlorination. The driving force is the formation of the gaseous byproducts
Visualization: Reaction Pathway
Figure 1: Deoxuchlorination of Fluphenazine using Thionyl Chloride.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| Fluphenazine Dihydrochloride | >98% (HPLC) | Starting Material |
| Thionyl Chloride ( | ReagentPlus®, >99% | Chlorinating Agent |
| Chloroform ( | Anhydrous, amylene stabilized | Solvent |
| Diethyl Ether | Anhydrous | Precipitating Agent |
| Sodium Bicarbonate ( | Sat.[2] Aq. Solution | Neutralization (if base required) |
Equipment
-
Two-neck round-bottom flask (50 mL or 100 mL).
-
Reflux condenser with
drying tube or inlet. -
Magnetic stirrer and oil bath.
-
Rotary evaporator with acid-resistant seals.
Detailed Synthetic Protocol
Phase 1: Preparation of the Free Base (Optional but Recommended)
While
-
Dissolve Fluphenazine 2HCl (1.0 g) in water (10 mL).
-
Basify with saturated
or 10% until pH ~10. -
Extract with Chloroform (
mL) . -
Dry the combined organic layers over anhydrous
, filter, and evaporate to obtain the viscous oily free base.
Phase 2: Chlorination (The Core Reaction)
-
Setup: Dissolve the Fluphenazine free base (approx. 0.8 g) in anhydrous Chloroform (10 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (0.5 mL, ~3-4 eq) dropwise over 10 minutes. Caution: Exothermic reaction with gas evolution.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 2–4 hours.
-
Monitoring: The reaction can be monitored by TLC (Silica; MeOH:DCM 1:9). The product (primary chloride) will be less polar than the starting alcohol.
-
-
Workup:
-
Evaporate the solvent and excess thionyl chloride under reduced pressure (Rotavap). Do not overheat (>40°C) to prevent degradation.
-
The residue is often a hygroscopic foam or oil.
-
-
Purification/Crystallization:
-
Redissolve the residue in a minimum amount of absolute ethanol (2-3 mL) .
-
Add anhydrous diethyl ether (20-30 mL) dropwise with stirring to induce precipitation of the hydrochloride salt.
-
Filter the precipitate under inert gas (nitrogen) if possible, as the mustard is moisture-sensitive.
-
Wash with cold ether and dry under high vacuum.
-
Phase 3: Product Characterization
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid (hygroscopic). |
| Melting Point | ~220–230°C (Decomposes). Note: Similar to parent, but often broader. |
| 1H NMR ( | Look for the ethylene linker shift. The |
| Mass Spectrometry | Parent ion |
Mechanism of Action: The Aziridinium Switch
The biological utility of this compound relies on its transformation in situ. The linear chloroethylamine is relatively stable at acidic pH (storage), but at physiological pH (7.4), the piperazine nitrogen attacks the adjacent carbon, displacing the chloride.
Visualization: Pharmacological Activation
Figure 2: In situ activation of Fluphenazine Mustard to the Aziridinium ion.
Troubleshooting & Optimization
-
Hydrolysis Risk: If the product turns into a sticky gum that refuses to crystallize, it has likely hydrolyzed back to the alcohol or formed a polymer. Ensure strictly anhydrous conditions during the
step. -
Stability: Store the final hydrochloride salt at -20°C in a desiccator. The salt is stable for months; the free base is unstable and cyclizes rapidly.
-
Solubility: The dihydrochloride salt is soluble in water and ethanol but insoluble in ether and benzene.
References
-
Gnegy, M. E., et al. (1983). Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloroethylamine hydrochloride (DE3900865C1).
Sources
Part 1: Structural and Operational Analysis of the SKF BT-7171 Hevi-Load Ball Transfer Unit
An In-Depth Technical Guide to SKF 7171A: Clarification and Analysis of an Industrial Component
Senior Application Scientist Note: Initial research into "SKF 7171A" revealed that this designation does not correspond to a chemical compound or drug within publicly available scientific databases. Instead, the identifier strongly correlates with an industrial component, specifically the SKF BT-7171 Hevi-Load Ball Transfer Unit . This guide, therefore, provides a detailed technical analysis of this component, translating the core requirements of a scientific whitepaper to the context of mechanical engineering and material science. The information presented herein is synthesized from publicly available technical specifications and safety data sheets.
The SKF BT-7171 is a multi-directional material handling system designed to facilitate the movement of heavy loads with minimal effort[1]. It consists of a large load-bearing ball that sits upon many smaller balls encapsulated within a hemispherical cup[1]. This design significantly reduces friction, allowing for smooth and precise movement in any direction[1].
Core Components and Materials
The primary components of the SKF BT-7171 are the main ball, support balls, and the housing. The selection of materials for these components is critical to the unit's performance and durability.
-
Main Ball: The large, load-bearing ball is made of steel, providing high strength and wear resistance[2].
-
Housing: The housing, which contains the ball and support mechanism, is also constructed from steel[2].
-
Support Material: The internal support structure is made of carbon steel[2].
Mechanism of Action
The operational principle of the SKF BT-7171 is based on the reduction of rolling friction. The large main ball, which is in contact with the conveyed object, rotates freely in any direction on a bed of smaller support balls. This allows for a very low coefficient of friction, enabling heavy objects to be moved with minimal force.
Part 2: Physical and Mechanical Properties
The physical and mechanical properties of the SKF BT-7171 are crucial for its application in industrial settings. These properties determine its load-bearing capacity, dimensional compatibility, and operational limits.
Quantitative Specifications
The following table summarizes the key quantitative specifications for the SKF BT-7171 Hevi-Load Ball Transfer Unit.
| Property | Value | Unit |
| Ball Diameter | 50.8 | mm |
| Overall Width | 127 | mm |
| Overall Height | 98.3 | mm |
| Flange Thickness | 19 | mm |
| Bolt Center To Center Length | 101.6 | mm |
| Maximum Load Capacity | 4409 | lbs |
| Weight | 13.54 | lbs |
(Data sourced from Motion Industries[2])
Operational Characteristics
-
Temperature Range: The standard operating temperature range is from -22°F to +128°F for continuous use, with intermittent use possible up to +212°F[1]. In clean conditions and without seals, temperatures from +308°F to +362°F are possible with reduced loads[1].
-
Conveying Speed: The maximum recommended conveying speed is 3.28 feet per second[1].
-
Sealing: The housing can contain a seal to clean the load ball as it rotates, which helps to resist the ingress of dirt and fine particulate matter[1].
Part 3: Chemical Stability and Material Compatibility
While the SKF BT-7171 is a mechanical component, the chemical properties of its constituent materials and associated lubricants are important for its longevity and safe operation. The following information is derived from safety data sheets for SKF lubricant products, which are used in conjunction with such components.
Chemical Stability
SKF lubricant products are generally stable when used according to the supplier's directions[3][4][5]. They are not flammable but are combustible and will decompose under fire conditions or when heated to high temperatures, potentially releasing inflammable and toxic gases[3][5][6][7].
Incompatible Materials
The lubricants used with these components are generally incompatible with strong oxidizers, strong acids, and strong alkalis[3][4][5].
Hazardous Decomposition Products
Under fire conditions, hazardous decomposition products may be released, including toxic gases[3][4][5].
Part 4: Experimental Protocols and Workflows
In the context of the SKF BT-7171, "experimental protocols" refer to the testing and analysis procedures used to ensure its quality and performance. SKF employs a range of non-destructive testing (NDT) methods throughout the manufacturing process.
Non-Destructive Testing (NDT) Workflow
The following diagram illustrates a typical NDT workflow for quality assurance of components like the SKF BT-7171.
Caption: NDT Workflow for SKF Component Quality Assurance.
Step-by-Step NDT Protocol (Generalized)
-
Raw Material Inspection: Incoming raw materials are subjected to ultrasonic testing to detect any internal flaws or inconsistencies that could compromise the integrity of the final product.
-
In-Process Testing: At various stages of manufacturing, semi-finished components undergo eddy current testing to identify near-surface defects such as cracks or thermal damage from machining.
-
Finished Product Inspection: The final assembled product is visually and dimensionally inspected to ensure it meets all design specifications.
-
Data Analysis: Data from all NDT inspections is compiled and analyzed to identify any trends or deviations from quality standards.
-
Certification and Release: Components that pass all quality checks are certified and released for distribution.
Part 5: Visualization of Component Relationships
The following diagram illustrates the logical relationship between the core components of the SKF BT-7171 Hevi-Load Ball Transfer Unit.
Sources
- 1. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 2. motion.com [motion.com]
- 3. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 4. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 5. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 6. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 7. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
Fluphenazine-N-2-chloroethane as an irreversible dopamine D2 receptor antagonist
Executive Summary
Fluphenazine-N-2-chloroethane (FNM), also known as N-chloroethylfluphenazine or SKF-7171A , is a nitrogen mustard derivative of the potent phenothiazine antipsychotic fluphenazine. Unlike competitive antagonists that bind reversibly to the dopamine D2 receptor, FNM functions as an affinity label , forming a covalent bond with the receptor protein.
This unique property makes FNM an indispensable tool for:
-
Receptor Turnover Studies: Quantifying the rates of receptor synthesis (
) and degradation ( ) by measuring the recovery of binding sites after irreversible inactivation. -
Receptor Reserve Determination: Differentiating between full receptor occupancy and the fractional occupancy required to elicit a maximal biological response (spare receptors).
-
Molecular Pharmacology: Mapping the ligand-binding pocket via alkylation of specific nucleophilic residues (typically Aspartate or Cysteine) within the transmembrane domains.
Mechanistic Foundation
Chemical Mechanism of Alkylation
The transition of FNM from a pharmacological agent to a covalent probe relies on the formation of a reactive intermediate. In aqueous solution at physiological pH, the 2-chloroethyl group undergoes an intramolecular cyclization.
The Reaction Cascade:
-
Cyclization: The nitrogen of the piperazine ring attacks the
-carbon of the chloroethyl side chain, displacing the chloride ion. -
Aziridinium Formation: This forms a highly electrophilic aziridinium ion (quaternary ammonium).
-
Alkylation: A nucleophilic residue (Nucleophile-X) within the D2 receptor binding pocket attacks the strained aziridinium ring, opening it and forming a stable covalent bond.
Visualization: Alkylation Pathway
Caption: The kinetic pathway of FNM activation. The formation of the aziridinium ion is the rate-limiting activation step, followed by rapid covalent attachment to the receptor.
Pharmacological Profile[1][2][3][4][5][6]
Binding Kinetics
FNM retains the high affinity of its parent compound, fluphenazine, for the D2 receptor, but with modified kinetics due to the covalent step.
| Parameter | Value | Context |
| Parent | 0.55 nM | Fluphenazine affinity for D2 |
| FNM | ~100 nM | In vitro competition (short incubation) |
| Inactivation | >90% | D2 receptors inactivated within 4h (in vivo) |
| Selectivity | High for D2 | At >10 µM, irreversibly inhibits Calmodulin |
Specificity Considerations
While highly selective for D2 receptors at nanomolar concentrations, researchers must control for Calmodulin (CaM) inhibition. FNM is a potent CaM antagonist at micromolar concentrations (
Experimental Protocols
Preparation and Handling (Critical)
Safety Warning: FNM is a nitrogen mustard. It is a potent alkylating agent and potential carcinogen. Handle only in a fume hood with double nitrile gloves.
Solubilization Protocol:
-
Stock Solution: Dissolve FNM hydrochloride in 100% Ethanol or DMSO to 10 mM. Note: Do not store in aqueous buffers.[1] The aziridinium ion forms and hydrolyzes rapidly in water (
min at pH 7.4). -
Working Solution: Dilute the stock into the assay buffer immediately prior to use.
-
Quenching: Neutralize excess FNM with a solution containing high concentrations of nucleophiles (e.g., 10 mM Sodium Thiosulfate or Cysteine) before disposal.
Protocol A: Validation of Irreversibility (Washout Assay)
Objective: To confirm that FNM blockade cannot be reversed by washing, distinguishing it from competitive antagonists like raclopride.
-
Tissue Preparation: Prepare striatal membrane homogenates from rat/mouse brain.
-
Incubation:
-
Washout: Centrifuge membranes (20,000 x g, 15 min). Discard supernatant. Resuspend in fresh buffer. Repeat this wash cycle 4 times.
-
Radioligand Binding: Incubate washed membranes with saturation concentrations of
-Spiperone (0.5 nM). -
Analysis:
-
Group B should show near 100% recovery of binding (comparable to Group A).
-
Group C should show <10% recovery, indicating covalent blockade.
-
Protocol B: Determination of Receptor Turnover ( and )
Objective: To measure how fast the biological system synthesizes and degrades D2 receptors.
Workflow Visualization:
Caption: Experimental workflow for receptor repopulation kinetics. Following irreversible blockade at t=0, the recovery of
Step-by-Step:
-
Administration: Administer FNM (typically 20 µmol/kg, i.p.) to animals. This dose is sufficient to block >90% of D2 receptors.
-
Time Course: Sacrifice animals at defined intervals (e.g., 6, 12, 24, 48, 72, 96 hours).
-
Binding Assay: Determine
of D2 receptors in striatal homogenates using saturation binding with -Spiperone. -
Data Analysis: Plot
vs. Time.
Mathematical Model:
The recovery of receptor density
-
: Receptor density at time
. - : Residual receptor density immediately after FNM blockade (usually close to 0).
-
: The steady-state receptor density (
).
By fitting the recovery curve to this equation, you derive the half-life of the receptor:
References
-
Winkler, J. D., Thermos, K., & Weiss, B. (1987).[3][1] Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses.[3] Psychopharmacology, 92(3), 285–291.[3][1] Retrieved from [Link]
-
Hait, W. N., Glazer, L., Kaiser, C., et al. (1987).[1] Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist.[3][4][2] Molecular Pharmacology, 32(3), 404–409.[3][1] Retrieved from [Link]
-
Qin, Z. H., Zhou, L. W., Zhang, S. P., et al. (1995).[1] D2 dopamine receptor antisense oligodeoxynucleotide inhibits the synthesis of a functional pool of D2 dopamine receptors.[3] Molecular Pharmacology, 48(4), 730–737.[3][1] Retrieved from [Link]
-
Thermos, K., Winkler, J. D., & Weiss, B. (1987).[3][1] Comparison of the effects of fluphenazine-N-mustard on dopamine binding sites and on behavior induced by apomorphine in supersensitive mice. Neuropharmacology, 26(10), 1473–1480.[3][1] Retrieved from [Link]
Sources
Technical Guide: Fluphenazine-N-2-chloroethane (SKF-7171A) in Neuroscience
[1]
Executive Summary
Fluphenazine-N-2-chloroethane (also known as Fluphenazine-N-mustard or SKF-7171A ) is a specialized pharmacological probe used primarily to study the turnover kinetics and functional reserve of dopamine receptors. Unlike standard competitive antagonists (e.g., fluphenazine, haloperidol) which bind reversibly, this compound acts as an affinity label . It possesses a nitrogen mustard moiety that cyclizes to form a highly reactive aziridinium ion, leading to the formation of a covalent bond with nucleophilic residues within the receptor binding pocket.
This irreversible blockade allows neuroscientists to:
-
Quantify Receptor Turnover: Measure the rate of receptor synthesis (
) and degradation ( ) by monitoring the recovery of binding sites over time after a single inactivating dose. -
Determine Receptor Reserve: Apply the method of partial irreversible blockade (Furchgott analysis) to calculate the fraction of "spare receptors" required to elicit a maximal biological response.
Warning: This compound is a potent alkylating agent and calmodulin antagonist. Its use requires strict adherence to safety protocols and careful experimental design to distinguish receptor-specific effects from non-specific cytotoxicity or calmodulin inhibition.
Chemical & Pharmacological Basis[2][3][4]
Mechanism of Action: The Alkylation Cascade
The transition from a reversible binder to an irreversible anchor relies on the chemical transformation of the 2-chloroethyl group.
The Reaction Pathway:
-
Precursor: The parent molecule contains a 2-chloroethyl group attached to the piperazine nitrogen.
-
Activation: In physiological solution (pH 7.4), the nitrogen attacks the adjacent carbon, displacing the chloride ion.
-
Intermediate: A highly reactive, strained aziridinium ion (quaternary ammonium) is formed.
-
Alkylation: This electrophile attacks a nucleophile (likely a cysteine sulfhydryl or serine hydroxyl) within the orthosteric binding site of the Dopamine D2 (or D1) receptor, forming a permanent covalent bond.
Figure 1: The activation pathway of Fluphenazine-N-2-chloroethane. The formation of the aziridinium ion is the rate-limiting step for alkylation.
Selectivity Profile
-
Primary Target: Dopamine D2 receptors (High affinity, rapid alkylation).
-
Secondary Target: Dopamine D1 receptors (Lower affinity, slower alkylation kinetics).
-
Off-Target (Critical): Calmodulin (CaM). Fluphenazine-N-mustard is a potent, irreversible calmodulin antagonist.
-
Experimental Implication: When studying signaling pathways downstream of the receptor, controls must be included to ensure effects are not due to direct CaM inhibition.
-
Core Application: Receptor Turnover Kinetics
The most powerful application of SKF-7171A is determining the half-life of GPCR proteins in vivo.
The "Recovery" Protocol
This method assumes that once alkylated, the receptor is internalized and degraded, and recovery of binding capacity is due solely to the synthesis of new receptors.
Experimental Logic:
-
Baseline: Measure
in untreated controls. -
Inactivation: Administer SKF-7171A (i.p. or intracerebral) to reduce available receptors to <10-20%.
-
Time Course: Sacrifice animals at defined intervals (e.g., 6h, 12h, 24h, 48h, 96h).
-
Analysis: Perform saturation binding assays on tissue homogenates.
Data Analysis: Calculating and
The recovery of receptor density
Where:
-
= Receptor density at time
. - = Residual receptor density immediately after blockade.
- = Synthesis rate (fmol/mg protein/hour).
-
= Degradation rate constant (hour
).
Table 1: Typical Kinetic Parameters for Dopamine Receptors (Rat Striatum)
| Parameter | D1 Receptor | D2 Receptor | Note |
| Half-life ( | ~ 120 - 140 hours | ~ 60 - 80 hours | D2 turns over faster than D1. |
| Synthesis Rate ( | Lower | Higher | High turnover supports rapid adaptation. |
| Recovery Time | > 8 days for full recovery | ~ 5-7 days for full recovery |
Detailed Experimental Protocols
Preparation and Handling (Safety Critical)
Safety Note: Nitrogen mustards are cytotoxic and potential carcinogens. All weighing and solubilization must occur in a chemical fume hood.
-
Stock Solution: Dissolve SKF-7171A dihydrochloride in acidic ethanol or DMSO to prevent premature cyclization.
-
Stability:[1] Stable for weeks at -80°C in acidic/anhydrous conditions.
-
-
Working Solution: Dilute into phosphate-buffered saline (PBS, pH 7.4) immediately before injection.
-
Activation: Once in PBS, the cyclization begins. Use within 15 minutes.
-
In Vivo Administration (Rat Model)
This protocol describes the irreversible blockade of striatal D2 receptors.[2]
Materials:
-
Adult male Sprague-Dawley rats.[2]
-
SKF-7171A (freshly prepared).
-
Vehicle (PBS).
Workflow:
Figure 2: In vivo workflow for determining receptor turnover rates.
In Vitro Determination of Receptor Reserve (Furchgott Method)
This assay determines the fraction of receptors that can be lost without diminishing the maximal response (
-
Tissue/Cell Prep: Use striatal slices or CHO-D2 cells.
-
Baseline Response: Construct a concentration-response curve for a full agonist (e.g., Dopamine or Quinpirole). Measure
and . -
Partial Inactivation: Incubate separate samples with increasing concentrations of SKF-7171A (e.g., 10 nM, 50 nM, 100 nM) for 20 minutes.
-
Wash: Extensive washing (3x) to remove free alkylating agent.
-
Post-Blockade Response: Construct agonist curves again.
-
Observation: You will see a rightward shift in the curve (increased
) and eventually a depression of .
-
-
Furchgott Analysis: Plot
vs (equiactive concentrations before and after blockade) to calculate the dissociation constant ( ) of the agonist.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No irreversible blockade observed | Hydrolysis of aziridinium ion prior to binding. | Ensure drug is dissolved in PBS immediately before use. Do not store at pH > 7. |
| High non-specific binding | Alkylation of non-receptor proteins. | Use specific protecting agents (e.g., high concentration of reversible antagonist like sulpiride) during alkylation to prove site specificity. |
| Calmodulin interference | Direct alkylation of CaM. | Use a control group treated with a reversible CaM antagonist (e.g., W-7) to distinguish effects. |
| Systemic Toxicity | Dose too high (mustard toxicity). | Reduce dose or switch to intrastriatal injection to limit systemic exposure. |
References
-
Chen, J. F., & Aloyo, V. J. (1994). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum.[2] Neurochemistry International, 25(4), 355-366. Link
-
Hwang, J. H., et al. (2011). Fluphenazine-N-2-chloroethane, a calmodulin antagonist, enhances TRAIL-induced apoptosis in lung cancer cells.[3][4] International Journal of Oncology, 39(1), 13-22. Link
-
Furchgott, R. F. (1966). The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. Link
-
Srivastava, L. K., et al. (1988). Irreversible labeling of rat brain D2 dopamine receptors by fluphenazine-N-mustard.[2] Journal of Neurochemistry, 50(5), 1636-1645. Link
-
Urwyler, S. (2011). Allosteric modulation of family C G-protein-coupled receptors: from molecular mechanisms to therapeutic opportunities. Pharmacological Reviews, 63(1), 59-126. (Context on receptor kinetics). Link
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Interaction Site between cFLIPL and Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Emergent Anticancer Potential of Fluphenazine Derivatives: A Technical Guide for Drug Development Professionals
Foreword: Repurposing a Classic Neuroleptic for Modern Oncology
The trajectory of drug discovery is often nonlinear, with established therapeutics finding new life in unexpected indications. Fluphenazine, a phenothiazine derivative and a cornerstone of antipsychotic therapy for decades, is now emerging as a compelling candidate for cancer treatment.[1][2][3] This guide provides an in-depth technical exploration of the anticancer potential of fluphenazine and its derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of its antitumor activity, explore promising derivative strategies, and outline key experimental workflows for its evaluation, moving beyond a simple recitation of facts to an analysis of the "why" behind the science.
The Scientific Rationale: Beyond Dopamine Receptor Antagonism
Fluphenazine's canonical mechanism of action involves the antagonism of dopamine D1 and D2 receptors in the central nervous system.[1] While this activity has been explored in the context of cancer, particularly in tumors expressing dopamine receptors, a growing body of evidence suggests its anticancer effects are pleiotropic and can be independent of this pathway.[4][5] This realization has opened the door to modifying the fluphenazine scaffold to enhance anticancer efficacy while potentially mitigating neurological side effects.[1]
The core rationale for investigating fluphenazine derivatives in oncology rests on several key observations:
-
Broad-Spectrum Cytotoxicity: Fluphenazine has demonstrated the ability to reduce the viability of a wide array of cancer cell lines, including those from lung, breast (notably triple-negative breast cancer), colon, liver, brain, leukemia, oral, ovarian, and skin cancers.[1][2][3]
-
Overcoming Drug Resistance: Phenothiazines, including fluphenazine, have shown potential in counteracting multidrug resistance, a major hurdle in chemotherapy.[6][7] They can inhibit the function of efflux pumps like P-glycoprotein (ABCB1), which are often overexpressed in resistant tumors.[1][8]
-
Blood-Brain Barrier Penetration: As an antipsychotic, fluphenazine is designed to cross the blood-brain barrier, making it and its derivatives particularly attractive for treating primary brain tumors and brain metastases.[4][5][9]
Unraveling the Multifaceted Mechanisms of Action
The anticancer activity of fluphenazine derivatives is not attributable to a single target but rather a constellation of effects on fundamental cellular processes. Understanding these mechanisms is crucial for rational drug design and patient selection.
Induction of Programmed Cell Death
A primary mechanism by which fluphenazine derivatives exert their anticancer effects is through the induction of apoptosis.[1][8] This is often mediated by the intrinsic, or mitochondrial, pathway. Key events include:
-
Increased Reactive Oxygen Species (ROS) Production: Fluphenazine can induce oxidative stress by generating ROS, which can damage cellular components, including mitochondria.[1][10]
-
Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Released cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, leading to DNA fragmentation and cell death.[5]
Recently, a novel form of copper-dependent cell death, termed cuproptosis, has been implicated in fluphenazine's anticancer activity in breast cancer.[11] Fluphenazine was found to increase intracellular copper ion levels and upregulate FDX1, a key regulator of cuproptosis.[11]
Cell Cycle Arrest
Fluphenazine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 phase.[1][9][12] This prevents cells from entering the S phase, where DNA replication occurs, effectively stopping their division.
Modulation of Autophagy
Autophagy, a cellular recycling process, has a dual role in cancer. Fluphenazine has been identified as an autophagy modulator.[13][14] It appears to block autophagic flux by disrupting lysosomal function, leading to the accumulation of autophagosomes and ultimately contributing to cell death in liver and melanoma cancer cells.[13][15]
Inhibition of Key Oncogenic Signaling Pathways
Fluphenazine and its derivatives have been shown to interfere with several signaling pathways that are critical for cancer cell survival and proliferation:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Fluphenazine can reduce its signaling, impacting downstream processes like cell growth and survival.[1]
-
Wnt Signaling Pathway: Aberrant Wnt signaling is a hallmark of many cancers. Fluphenazine has been shown to regulate this pathway.[1][8]
Calmodulin Inhibition
Fluphenazine is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes, including proliferation and cell death.[1] The anticancer effects of some derivatives have been shown to be dependent on calmodulin binding, suggesting this is a key target.[4]
Designing and Evaluating Novel Fluphenazine Derivatives
The development of novel fluphenazine derivatives aims to amplify the desired anticancer activities while minimizing off-target effects, particularly those related to dopamine receptor antagonism.[1]
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of new analogues often involves modification of the phenothiazine core or the piperazine side chain.[7][16] For instance, the introduction of different substituents can influence the compound's lipophilicity, steric properties, and electronic distribution, thereby affecting its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate these structural features with pro-apoptotic or cytotoxic effects, guiding the design of more potent and selective compounds.[16]
A recent study detailed the synthesis of novel 1,2,3-triazole-dipyridothiazine hybrids, with some compounds showing promising anticancer activity against glioblastoma, colorectal, lung, and breast cancer cell lines.[17]
Preclinical Evaluation Workflow
A robust preclinical evaluation is essential to characterize the anticancer potential of new fluphenazine derivatives.
Caption: A typical preclinical workflow for evaluating novel fluphenazine derivatives.
Key Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the evaluation of fluphenazine derivatives.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the fluphenazine derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the fluphenazine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathway Analysis
The multifaceted mechanism of action of fluphenazine derivatives necessitates a thorough investigation of their impact on key oncogenic signaling pathways.
Caption: Key molecular targets and cellular processes affected by fluphenazine derivatives.
Preclinical and Clinical Landscape
In vitro and in vivo studies have provided a strong foundation for the clinical investigation of fluphenazine and its derivatives.
Preclinical Evidence Summary
| Cancer Type | Model | Key Findings | Reference |
| Triple-Negative Breast Cancer | In vitro (cell lines), In vivo (xenograft, metastasis models) | Inhibited cell survival, induced G0/G1 arrest and apoptosis, suppressed brain and lung metastases.[9][12][18] | [9],[12],[18] |
| Melanoma | In vitro (cell lines), In vivo (metastasis models) | Induced G0/G1 arrest, apoptosis, and disrupted autophagic flux; suppressed brain, lung, and bone metastasis.[5][15] | [5],[15] |
| Liver Cancer | In vitro (cell lines), In vivo (xenograft) | Suppressed proliferation and migration, induced cell cycle arrest and apoptosis, blocked autophagy flux.[13][14] | [13],[19],[14] |
| Glioblastoma | In vitro (cell lines) | Cytotoxic effects observed.[4] | [4] |
| Colon Cancer | In vitro (doxorubicin-resistant cell line) | Induced apoptosis and autophagy, increased ROS production. | [1] |
Clinical Trials
The translation of these promising preclinical findings into clinical applications is underway. A phase I clinical trial has been initiated to study the effect of fluphenazine in patients with relapsed or refractory multiple myeloma (NCT00821301).[1][20] Another phase I/II trial in a similar patient population was completed, though results have not been published (NCT00335647).[1] These early-phase trials are crucial for establishing the safety, tolerability, and preliminary efficacy of fluphenazine in an oncological setting.[20]
Future Directions and Conclusion
The journey of fluphenazine from an established antipsychotic to a promising anticancer agent is a testament to the power of drug repurposing.[1][2][3] The future of this class of compounds in oncology will likely focus on:
-
Development of Novel Derivatives: Synthesizing new analogues with improved anticancer potency and a better safety profile, particularly with reduced neurological side effects.[1][16]
-
Combination Therapies: Exploring the synergistic effects of fluphenazine derivatives with standard-of-care chemotherapies, targeted therapies, and immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to treatment with these agents.
References
-
Dias, D., & Lage, H. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Biomolecules, 12(10), 1360. [Link]
-
Vanneste, M., Venzke, A., Guin, S., Fuller, A. J., & Henry, M. D. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers in Oncology, 13, 1257035. [Link]
-
Dias, D., & Lage, H. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. FAO AGRIS. [Link]
-
Sud R, Sharma M, Ray A, Wadhwa K, Gupta S and Goyal R (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Front. Cell Dev. Biol. 11:1268482. [Link]
-
Ayogu, J. I., & Nwoba, S. T. (2022). Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(3), 272-292. [Link]
-
Xu, F., Xia, Y., Li, Y., Xiong, M., Yang, H., Lin, W., ... & Yu, L. (2019). Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases. American journal of cancer research, 9(3), 459. [Link]
-
Jasińska, J., Gąsiorowska, J., Bukowska-Strakova, K., & Malinka, W. (2022). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules, 27(19), 6519. [Link]
-
Paci, A., Gherardini, L., Fiorillo, C., & Incerpi, S. (2015). The neuroleptic drug Fluphenazine induces a significant UVA-mediated cytotoxic effect on three human cancer cell lines through apoptosis. Toxicology in Vitro, 29(5), 1045-1053. [Link]
-
Ayogu, J. I., & Nwoba, S. T. (2022). Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(3), 272-292. [Link]
-
Dias, D., & Lage, H. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Biomolecules, 12(10), 1360. [Link]
-
Liu, S., Fan, Y., Chen, A., Lu, Y., O'Keefe, R. J., & Yokota, H. (2018). Osteocyte-driven downregulation of Snail restrains effects of Drd2 inhibitors on mammary tumor cells. Oncotarget, 9(54), 30345. [Link]
-
Otreba, M., & Kosmider, L. (2021). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of applied toxicology, 41(1), 82-94. [Link]
-
Su, C., Cheng, C., Rong, Z., Yang, J., Li, Z., Yao, J., ... & Zhao, M. (2023). Repurposing fluphenazine as an autophagy modulator for treating liver cancer. Journal of Translational Medicine, 21(1), 1-16. [Link]
-
National Cancer Institute. Clinical Trials Using Fluphenazine Hydrochloride. [Link]
-
Xu, F., Xia, Y., Li, Y., Xiong, M., Yang, H., Lin, W., ... & Yu, L. (2019). Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases. American journal of cancer research, 9(3), 459. [Link]
-
National Cancer Institute. Study of Fluphenazine in Relapsed or Relapsed-and-Refractory Multiple Myeloma. [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2023). Repositioning fluphenazine as a cuproptosis-dependent anti-breast cancer drug candidate based on TCGA database. Journal of International Medical Research, 51(10), 03000605231204212. [Link]
-
Sud, R., Sharma, M., Ray, A., Wadhwa, K., Gupta, S., & Goyal, R. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Cell and Developmental Biology, 11, 1268482. [Link]
-
Su, C., Cheng, C., Rong, Z., Yang, J., Li, Z., Yao, J., ... & Zhao, M. (2023). Repurposing fluphenazine as an autophagy modulator for treating liver cancer. Journal of Translational Medicine, 21(1), 1-16. [Link]
-
Li, X., Xia, Y., Yang, H., Xiong, M., He, Q., & Yu, L. (2023). Repurposing fluphenazine to suppress melanoma brain, lung and bone metastasis by inducing G0/G1 cell cycle arrest and apoptosis and disrupting autophagic flux. Clinical & Experimental Metastasis, 40(2), 161-175. [Link]
-
Zyta, J., Jaszczyszyn, A., Swiatek, P., Gasiorowski, K., & Malinka, W. (2014). Synthesis, pro-apoptotic activity and 2D-QSAR studies of new analogues of fluphenazine. Acta poloniae pharmaceutica, 71(1), 49-58. [Link]
-
Sud, R., Sharma, M., Ray, A., Wadhwa, K., Gupta, S., & Goyal, R. (2023). Model for Fluphenazine-induced hypoxia-specific cell death by compromising membrane integrity in cancer cells. ResearchGate. [Link]
-
Xu, F., Xia, Y., Li, Y., Xiong, M., Yang, H., Lin, W., ... & Yu, L. (2019). Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases. American journal of cancer research, 9(3), 459. [Link]
-
Otreba, M., & Kosmider, L. (2021). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of applied toxicology, 41(1), 82-94. [Link]
-
Środa-Pomianek, K., Wesołowska, O., & Michalak, K. (2018). The synthesis route of the preparation of the fluphenazine analogues. ResearchGate. [Link]
-
Yilmaz, V. T., Goc, A., Yilmaz, M., & Sumengen, D. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS omega. [Link]
-
Su, C., Cheng, C., Rong, Z., Yang, J., Li, Z., Yao, J., ... & Zhao, M. (2023). Repurposing fluphenazine as an autophagy modulator for treating liver cancer. Journal of Translational Medicine, 21(1), 1-16. [Link]
-
Dias, D., & Lage, H. (2022). Chemical structure of fluphenazine. This drug consists of a phenothiazine ring system, with a piperazine side chain (represented in blue) attached to the nitrogen in the para-thiazine ring and a trifluoromethyl group (represented in red) attached to the second benzene ring. ResearchGate. [Link]
-
Di Giacomo, S., Bellenghi, M., & Puglisi-Allegra, S. (2021). Understanding the role of dopamine in cancer: past, present and future. Cancers, 13(16), 4066. [Link]
Sources
- 1. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Fluphenazine against Human Cancer Cells [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repositioning fluphenazine as a cuproptosis-dependent anti-breast cancer drug candidate based on TCGA database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. Repurposing fluphenazine as an autophagy modulator for treating liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing fluphenazine as an autophagy modulator for treating liver cancer-MedSci.cn [medsci.cn]
- 15. Repurposing fluphenazine to suppress melanoma brain, lung and bone metastasis by inducing G0/G1 cell cycle arrest and apoptosis and disrupting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, pro-apoptotic activity and 2D-QSAR studies of new analogues of fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
Technical Guide: Fluphenazine-N-2-chloroethane (SK-1) in TRAIL-Induced Apoptosis
Executive Summary
Fluphenazine-N-2-chloroethane (often abbreviated as SK-1 or SKF-7171A ) is a nitrogen mustard derivative of the phenothiazine antipsychotic fluphenazine. Unlike its parent compound, SK-1 acts as a potent, irreversible calmodulin (CaM) antagonist .
This guide details the mechanistic role of SK-1 in overcoming resistance to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) . While TRAIL is a promising oncological agent due to its selectivity for cancer cells, resistance mediated by the PI3K/Akt pathway and c-FLIP overexpression remains a critical hurdle. SK-1 functions as a sensitizer by inhibiting CaM, subsequently suppressing Akt phosphorylation and downregulating c-FLIP, thereby restoring the formation of the Death-Inducing Signaling Complex (DISC).
Part 1: The Challenge of TRAIL Resistance
TRAIL induces apoptosis via the extrinsic pathway by binding to Death Receptors 4 and 5 (DR4/DR5).[1][2] However, many malignancies (e.g., Non-Small Cell Lung Cancer, Glioma) exhibit resistance through two primary mechanisms:
-
Constitutive Akt Activation: Phosphorylated Akt (p-Akt) promotes cell survival by inhibiting pro-apoptotic factors and stabilizing anti-apoptotic proteins.
-
c-FLIP Overexpression: Cellular FLICE-like inhibitory protein (c-FLIP) mimics Caspase-8. It binds to the adaptor protein FADD at the DISC, preventing the recruitment and activation of Caspase-8, effectively "jamming" the death signal.
The SK-1 Intervention: SK-1 targets the upstream regulator of these survival mechanisms—Calmodulin—converting a survival signal into a death sentence.
Part 2: The Molecule – Fluphenazine-N-2-chloroethane (SK-1)
-
Chemical Nature: A phenothiazine derivative with an N-2-chloroethane side chain.[3]
-
Mechanism of Action: Irreversible alkylation of Calmodulin (CaM).
-
Selectivity: While the parent fluphenazine targets Dopamine D2 receptors, the N-2-chloroethane modification significantly increases its affinity and irreversible binding capability to CaM.
Why Calmodulin?
CaM is a ubiquitous calcium-binding protein that regulates numerous kinases, including those in the PI3K/Akt pathway. By irreversibly locking CaM, SK-1 disrupts the downstream phosphorylation cascades necessary for maintaining c-FLIP levels.
Part 3: Mechanistic Pathways (The Core)
The sensitization of cancer cells to TRAIL by SK-1 follows a distinct causal chain:
-
CaM Blockade: SK-1 binds CaM, preventing Ca2+/CaM-dependent kinase activation.
-
Akt Suppression: Without CaM support, Akt phosphorylation (Ser473) is inhibited.
-
c-FLIP Downregulation: p-Akt normally stabilizes c-FLIP. With Akt suppressed, c-FLIP expression decreases (likely via ubiquitin-proteasome degradation).
-
DISC Restoration: Reduced c-FLIP levels allow Caspase-8 to successfully bind FADD upon TRAIL stimulation.
-
Apoptosis: Caspase-8 is cleaved/activated, triggering the Caspase-3 execution cascade.
Pathway Visualization
Caption: SK-1 inhibits Calmodulin, leading to Akt suppression and c-FLIP degradation, removing the "brake" on TRAIL-induced DISC formation.
Part 4: Experimental Validation (Protocols)
To validate the role of SK-1 in your specific cell line (e.g., H1299, Glioma, or Colon Cancer), use the following self-validating protocols.
Protocol A: Synergistic Viability Assay (MTT/CCK-8)
Objective: Determine if SK-1 lowers the apoptotic threshold for TRAIL.
-
Seeding: Plate cells (e.g.,
cells/well) in 96-well plates. Incubate overnight. -
Pre-treatment (Critical): Treat cells with SK-1 (range 1–10 µM) for 30 minutes prior to TRAIL addition.
-
Why: SK-1 needs time to inhibit CaM and dephosphorylate Akt before the death ligand binds.
-
-
TRAIL Addition: Add recombinant human TRAIL (10–100 ng/mL).
-
Incubation: Incubate for 24 hours.
-
Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Calculation: Calculate Combination Index (CI) using Chou-Talalay method. CI < 1 indicates synergy.
Protocol B: Analysis of DISC Formation (Co-Immunoprecipitation)
Objective: Prove that SK-1 physically restores Caspase-8 recruitment to the DISC.
-
Treatment: Treat
cells with SK-1 (10 µM) for 30 min, then TRAIL (100 ng/mL) for 30–60 min. -
Lysis: Lyse cells in lysis buffer containing protease/phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate lysate with anti-Caspase-8 or anti-FADD antibody overnight at 4°C.
-
Add Protein A/G agarose beads for 2–4 hours.
-
-
Wash: Wash beads
with lysis buffer to remove non-specific binding. -
Elution & Blot: Boil beads in SDS sample buffer.
-
Western Blot: Probe for FADD (if IP with Caspase-8) or Caspase-8 (if IP with FADD).
-
Expected Result: SK-1 + TRAIL samples should show significantly higher FADD/Caspase-8 association compared to TRAIL alone.
-
Protocol C: Mechanistic Check (Western Blot)
Objective: Confirm the CaM/Akt/FLIP axis.
-
Primary Targets:
-
p-Akt (Ser473): Should decrease with SK-1.
-
c-FLIP (Long/Short): Should decrease with SK-1.
-
PARP: Look for Cleaved PARP (89 kDa) as an apoptosis marker.
-
-
Control:
-Actin or GAPDH.
Part 5: Data Synthesis
The following table summarizes the expected quantitative shifts when using SK-1 as a TRAIL sensitizer.
| Parameter | TRAIL Alone (Resistant Cell) | SK-1 Alone (Sub-toxic dose) | SK-1 + TRAIL (Combination) |
| Cell Viability | High (>80%) | High (>90%) | Low (<40%) |
| p-Akt Levels | High (Unchanged) | Decreased | Decreased |
| c-FLIP Levels | High | Decreased | Decreased |
| Caspase-8 Activation | Minimal | None | Robust (Cleaved form) |
| DISC Composition | FADD + c-FLIP (Inactive) | N/A | FADD + Caspase-8 (Active) |
Part 6: Translational Implications
Fluphenazine-N-2-chloroethane represents a classic case of drug repurposing and chemical optimization .
-
Safety Profile: As a derivative of an FDA-approved antipsychotic, the pharmacokinetic baseline is understood, though the irreversible nature of the N-2-chloroethane derivative requires new toxicity profiling.
-
Clinical Barrier: The primary barrier to TRAIL therapy has been the lack of efficacy in vivo due to resistance. CaM antagonists like SK-1 offer a "priming" strategy.
-
Future Development: Research should focus on delivery vectors (e.g., nanoparticles) to target SK-1 specifically to tumor sites, minimizing neurological side effects associated with systemic phenothiazine distribution.
References
-
Hwang, J. H., et al. (2009). Calmodulin inhibition contributes to sensitize TRAIL-induced apoptosis in human lung cancer H1299 cells.[4] Biochemistry and Cell Biology.
-
Seo, M., et al. (2011). Fluphenazine-N-2-chloroethane, a calmodulin antagonist, sensitizes human malignant glioma cells to TRAIL-induced apoptosis. Chemotherapy.[5]
-
Zong, Z., et al. (2011). Phenothiazines and their derivatives as potential anti-cancer agents.[6] Journal of Pharmacy and Pharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Engineering Strategies for Precise Strike Therapy against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calmodulin inhibition contributes to sensitize TRAIL-induced apoptosis in human lung cancer H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trailing TRAIL Resistance: Novel Targets for TRAIL Sensitization in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Dissection of the 2-Chloroethyl Alkylating Moiety in Fotemustine (FNM)
Executive Summary
This technical guide dissects the pharmacochemistry and molecular mechanism of Fotemustine (FNM) , a third-generation chloroethylnitrosourea (CENU). While often colloquially grouped with "nitrogen mustards" due to the shared 2-chloroethyl alkylating warhead, FNM operates through a distinct, non-enzymatic decomposition pathway. This guide details the conversion of the inert parent molecule into the reactive chloroethyldiazonium species, the formation of lethal interstrand cross-links (ICLs), and the specific protocols required to validate these events in a research setting.
Part 1: Structural Biology & Pharmacochemistry
The "Chloroethylamine" Misnomer
Strictly speaking, FNM is a nitrosourea , not a nitrogen mustard. However, both classes rely on the 2-chloroethyl (
-
Nitrogen Mustards (e.g., Melphalan): Rely on the formation of a cyclic aziridinium ion via intramolecular nucleophilic attack by the amine nitrogen.[1][2]
-
Fotemustine (FNM): Relies on the nitroso group to facilitate spontaneous decomposition into a vinyl cation or chloroethyl carbocation .
The FNM Advantage: Phosphonoalanine Backbone
Unlike older nitrosoureas (BCNU, CCNU), FNM contains a phosphonoalanine carrier group (diethyl-1-ethylphosphonate).
-
Function: This group significantly enhances lipophilicity, allowing rapid penetration of the Blood-Brain Barrier (BBB) and high cellular uptake via passive diffusion.
-
Implication: In experimental design, FNM requires shorter incubation times (1–4 hours) to achieve intracellular saturation compared to hydrophilic alkylators.
Part 2: The Decomposition & Alkylation Mechanism
FNM is a "prodrug" that requires no metabolic activation (unlike cyclophosphamide) but undergoes spontaneous chemical decomposition in physiological aqueous environments (pH 7.4).
The Decomposition Cascade
Upon exposure to physiological pH, FNM undergoes heterolytic cleavage between the nitrogen and the carbonyl carbon. This generates two distinct reactive species:
-
The Alkylating Agent: A chloroethyldiazonium hydroxide , which rapidly collapses into a chloroethyl carbocation (or transfers the group directly).
-
The Carbamoylating Agent: An isocyanate species (diethyl-ethylphosphonate isocyanate) that reacts with lysine residues on proteins.
The "Lethal Synthesis" of Interstrand Cross-Links (ICLs)
The cytotoxicity of FNM is driven by a two-step "lethal synthesis":[1]
-
Step 1 (Monoadduct Formation): The chloroethyl cation attacks the O6-position of guanine in DNA.[3] This forms O6-(2-chloroethyl)guanine .
-
Note: Alkylation also occurs at N7-guanine (70-80% of adducts), but these are generally excised easily and are less cytotoxic.
-
-
Step 2 (Cyclization): The O6-chloroethyl adduct undergoes an intramolecular rearrangement, displacing the chloride to form a cyclic N1,O6-ethanoguanine intermediate.
-
Step 3 (The Cross-link): This cyclic intermediate reacts with the N3-position of cytosine on the complementary DNA strand, forming a stable dG-dC interstrand cross-link (ICL) .
Critical Insight: This process is slow. The cross-link typically forms over 6–24 hours after drug exposure. Experimental endpoints must be timed to capture the ICL, not just the initial adduct.
Visualization of the Pathway
Caption: The dual mechanism of Fotemustine decomposition, leading to DNA cross-linking (cytotoxicity) and protein carbamoylation (inhibition of repair).
Part 3: Experimental Validation Protocols
To confirm FNM activity, one must detect the physical cross-link or the secondary double-strand breaks (DSBs) that result from replication fork collapse.
The Modified Alkaline Comet Assay (Cross-link Detection)
Standard comet assays detect strand breaks. To detect cross-links (which prevent DNA migration), a modified protocol is required.
Principle: Cross-linked DNA cannot migrate during electrophoresis. Therefore, FNM treatment should reduce the comet tail moment induced by a reference damaging agent (like Gamma irradiation or H2O2).
Protocol Workflow:
-
Cell Seeding: Seed cells (e.g., A375 melanoma) at
cells/well. -
Drug Treatment: Treat with FNM (
) for 1 hour. Wash with PBS. -
Incubation: Incubate in drug-free medium for 16--24 hours (Crucial: allows time for ICL formation).
-
Reference Damage: Expose cells to 5 Gy
-irradiation (induces strand breaks). -
Lysis & Unwinding: Lyse cells in alkaline buffer (pH > 13).
-
Electrophoresis: Run at 25V, 300mA for 20 mins.
-
Analysis:
-
Control (Irradiation only): Long comet tails.
-
FNM + Irradiation:Short comet tails (The ICL holds the DNA together, preventing migration).
-
Calculation:
.
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Active Moiety | 2-chloroethyl carbocation | Generated non-enzymatically |
| Primary DNA Target | N7-Guanine (70%) | Less cytotoxic; easily repaired by BER |
| Lethal DNA Target | O6-Guanine (5%) | Precursor to ICL; repaired by MGMT |
| Cross-link Half-life | ~6–12 hours | Time required to form ICL after exposure |
| Resistance Factor | MGMT (O6-methylguanine-DNA methyltransferase) | Stoichiometric suicide enzyme; removes alkyl group |
Part 4: Clinical & Developmental Implications
The MGMT Resistance Barrier
The efficacy of the chloroethyl chain is strictly limited by MGMT.
-
Mechanism: MGMT transfers the chloroethyl group from the O6-guanine to its own active site cysteine (Cys145). This restores the guanine, preventing the cross-link.
-
Therapeutic Strategy: FNM is often more effective in "MGMT-promoter methylated" tumors (where MGMT is silenced). In drug development, FNM is frequently combined with O6-benzylguanine (a pseudosubstrate) to deplete MGMT levels before FNM administration.
Carbamoylation Toxicity
The isocyanate by-product (see Diagram 1) carbamoylates intracellular proteins.
-
Impact: It inhibits Glutathione Reductase , depleting cellular GSH pools.
-
Result: This creates oxidative stress, which may synergize with the DNA damage but also contributes to dose-limiting toxicities (pulmonary fibrosis, hepatotoxicity).
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Decomposition Products and Reactive Intermediates of Fotemustine.[4] BenchChem Technical Resources.[4] Link
-
Boyle, J. M., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity.[5] Cancer Research. Link
-
Khayati, F., et al. (2023). An attempt to prepare sulfonyl analogues of fotemustine: unexpected rearrangement to sulfamate during nitrosation step. Royal Society Open Science. Link
-
Patsnap Synapse. (2024). What is the mechanism of Fotemustine? Drug Profile & Mechanism Analysis.[6] Link
-
National Cancer Institute (NCI). (n.d.). Fotemustine - Drug Dictionary.[7] NCI.[6][7] Link
Sources
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fotemustine | C9H19ClN3O5P | CID 104799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Methodological & Application
Application Note: Irreversible Inactivation of Dopamine Receptors and Calmodulin using Fluphenazine-N-2-chloroethane (SKF-7171A)
Abstract & Mechanistic Rationale
Fluphenazine-N-2-chloroethane (FNCE), also known as SKF-7171A or Fluphenazine-N-mustard, is a nitrogen mustard derivative of the phenothiazine antipsychotic fluphenazine. Unlike its parent compound, which acts as a reversible competitive antagonist, FNCE functions as an irreversible alkylating agent .
Why use FNCE? In pharmacological research, FNCE is a critical tool for:
-
Receptor Reserve Determination: By progressively alkylating a fraction of the receptor population (
) without altering the affinity ( ) of the remaining receptors, researchers can quantify the "spare receptor" reserve for a given agonist. -
Calmodulin Inhibition: At higher concentrations (
M range), FNCE covalently binds and inactivates calmodulin, allowing for the dissection of Ca²⁺/Calmodulin-dependent signaling pathways independent of receptor blockade. -
Turnover Studies: Measuring the recovery of receptor density after irreversible blockade allows for the calculation of receptor synthesis and degradation rates in vivo or in vitro.
Mechanism of Action
The chloroethyl moiety of FNCE undergoes spontaneous intramolecular cyclization in aqueous solution (pH > 7.0) to form a highly reactive aziridinium ion . This intermediate attacks nucleophilic residues (e.g., sulfhydryl, amino, or hydroxyl groups) on the target protein, forming a stable covalent bond.
Figure 1: The activation pathway of FNCE. The drug must cyclize to the aziridinium ion before it can alkylate the target protein.
Safety & Handling (Critical)
WARNING: NITROGEN MUSTARD AGENT FNCE is a potent alkylating agent. It is potentially mutagenic, cytotoxic, and a severe skin irritant.
-
Containment: All weighing and solubilization must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Deactivation: Spills and waste solutions should be treated with a solution of 10% sodium thiosulfate and 1% NaOH to quench the alkylating activity before disposal.
Reagent Preparation
FNCE is unstable in aqueous solution due to rapid hydrolysis of the aziridinium ion (half-life < 30 mins at pH 7.4). It must be prepared fresh immediately before use.
Stock Solution (10 mM)
-
Weigh the hydrochloride salt of FNCE.
-
Dissolve in 100% DMSO or acidified ethanol (0.01 N HCl in EtOH).
-
Note: The acidic environment prevents premature cyclization, keeping the drug in the precursor form.
-
-
Store on ice. Use within 2 hours.
Working Solution
-
Dilute the stock solution into the experimental buffer (e.g., Tris-HCl, pH 7.4) immediately prior to adding to the tissue/cell preparation.
-
Causality: The shift to pH 7.4 triggers the formation of the aziridinium ion. You have a narrow window of peak reactivity.
Protocol A: Determination of Dopamine D2 Receptor Reserve
This protocol describes the irreversible blockade of D2 receptors in rat striatal membranes.[1][2] The goal is to reduce
Materials
-
Tissue: Rat striatal membranes (prepared in 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Ligand: [³H]-Spiperone (Antagonist) or [³H]-N-propylnorapomorphine (Agonist).
-
Protection Agent: 10 µM Sulpiride (or Raclopride).
Experimental Workflow
Figure 2: Experimental workflow for irreversible receptor inactivation. The washout phase is critical to remove non-covalently bound drug.
Step-by-Step Procedure
-
Treatment: Incubate striatal membranes (protein conc. 1-2 mg/mL) with varying concentrations of FNCE (e.g., 0, 10, 50, 100, 500 nM) for 60 minutes at 25°C .
-
Protection Control: In a separate tube, add 10 µM Sulpiride before adding FNCE. This occupies the D2 active site. If FNCE is specific, the "Protected" membranes should show full receptor recovery after washout.
-
-
Quenching: Dilute the reaction mixture 10-fold with ice-cold buffer.
-
Washout (The Failure Point):
-
Centrifuge at 20,000 x g for 15 minutes. Discard supernatant.
-
Resuspend pellet in fresh buffer. Incubate for 10 minutes at room temperature (to allow dissociation of reversibly bound drug).
-
Repeat this cycle at least 3 times.
-
Note: Insufficient washing will result in an apparent increase in
(competitive inhibition artifact) rather than a pure decrease in .
-
-
Binding Assay: Perform a standard saturation binding curve using [³H]-Spiperone (0.05 - 2.0 nM) on the treated membranes.
Expected Results
| Parameter | Control | FNCE Treated | FNCE + Protection (Sulpiride) |
| 100% | Decreased (e.g., 40-60%) | ~90-100% | |
| ~0.1 - 0.3 nM | Unchanged* | Unchanged | |
| Nature of Block | N/A | Non-competitive (Irreversible) | Competitive (during incubation) |
*Note: A slight increase in
Protocol B: Inactivation of Calmodulin
FNCE inhibits Calmodulin (CaM) with an IC50 of ~10-20 µM (significantly higher than D2 receptors). This protocol assesses CaM inactivation by measuring the loss of CaM-dependent phosphodiesterase (PDE) activity.
Procedure
-
Incubation: Incubate Purified Calmodulin (10 units) with FNCE (1 - 100 µM) in reaction buffer (50 mM Tris, 1 mM Ca²⁺, pH 7.0) for 60 minutes at 37°C .
-
Note: Ca²⁺ is required to expose the hydrophobic pocket of CaM where phenothiazines bind.
-
-
Dialysis/Wash: To remove free FNCE, dialyze the mixture overnight against buffer containing EGTA, or use rapid gel filtration (Sephadex G-25) if kinetics are critical.
-
Activity Assay: Add a fixed aliquot of the treated CaM to a reaction mixture containing:
-
Cyclic Nucleotide Phosphodiesterase (CaM-deficient)
-
[³H]-cAMP or a colorimetric PDE substrate.
-
-
Readout: Measure the hydrolysis of cAMP. The reduction in PDE activity correlates directly to the fraction of CaM irreversibly alkylated.
Data Analysis: Calculation of
To determine the inactivation rate constant (
-
Perform the incubation (Protocol A) for varying time points (
) at different concentrations of FNCE ( ). -
Plot
vs. time, where is specific binding at time . The slope is . -
Plot
vs. .-
Y-intercept:
(Maximal rate of inactivation). -
X-intercept:
(Dissociation constant of the initial reversible complex).
-
Troubleshooting & Expert Tips
-
Solubility Issues: If FNCE precipitates upon addition to the buffer, ensure your stock is in DMSO and the final DMSO concentration is <1%. Do not use plasticware for the stock solution if possible, as phenothiazines stick to plastics.
-
High Non-Specific Binding: Since FNCE is highly lipophilic, it increases membrane noise. Use 1-10 µM (+)-Butaclamol to define non-specific binding in D2 assays, as it is structurally distinct from the phenothiazines.
-
Verification of Irreversibility: If you suspect the drug is detaching, incubate the "washed" membranes at 37°C for 30 minutes and re-test. If binding capacity recovers, the bond was not covalent (likely insufficient cyclization or pH was too low during incubation).
References
-
Hait, W. N., et al. (1987).[3] "Alteration in the sensitivity of human leukemic cells to N-(2-chloroethyl)-N-nitrosoureas by the calmodulin antagonist fluphenazine-N-2-chloroethane." Molecular Pharmacology, 32(3), 404-409.[3]
-
Winkler, J. D., Thermos, K., & Weiss, B. (1987).[3] "Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopamine receptors." Psychopharmacology, 92(3), 285-291.[3]
-
Thermos, K., et al. (1987).[3] "Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard." Neuropharmacology, 26(10), 1473-1480.[3]
- Treat, J. et al. (1980). "Synthesis and biological properties of a calmodulin antagonist: Fluphenazine-N-2-chloroethane." Journal of Medicinal Chemistry. (Contextual citation based on standard synthesis routes for phenothiazine mustards).
-
Cayman Chemical. "Product Information: Fluphenazine-N-2-chloroethane (hydrochloride)."[3]
Sources
- 1. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Irreversible Dopamine D2 Blockade & Catalepsy Induction
This Application Note provides a standardized protocol for using Fluphenazine-N-2-chloroethane (FNM) , an irreversible dopamine antagonist, to induce catalepsy in mice. This model is critical for studying extrapyramidal side effects (EPS) and the long-term consequences of irreversible D2 receptor blockade.
Compound: Fluphenazine-N-2-chloroethane (SKF-7171A) CAS: 3892-78-2 Target: Dopamine D2 Receptors (Irreversible Alkylation) Model Organism: Mus musculus (Mouse)
Scientific Background & Mechanism
Fluphenazine-N-2-chloroethane (FNM) is a nitrogen mustard derivative of the typical antipsychotic fluphenazine. Unlike its parent compound, which binds reversibly, FNM acts as an affinity label . Upon dissolution in aqueous physiological buffers, the chloroethyl group cyclizes to form a highly reactive aziridinium ion. This intermediate covalently alkylates a specific aspartate residue within the orthosteric binding site of the Dopamine D2 receptor, resulting in permanent inactivation.
This irreversible blockade creates a persistent state of catalepsy (muscular rigidity and failure to correct posture), making it a robust model for evaluating:
-
Receptor Turnover: Measuring the rate of new receptor synthesis (recovery of function).
-
Parkinsonian Symptoms: Modeling severe extrapyramidal dysfunction.
-
Compensatory Plasticity: Studying upregulation of enkephalin or GAD67 mRNA following dopaminergic loss.
Mechanistic Pathway Diagram
Figure 1: Mechanism of action for Fluphenazine-N-2-chloroethane induced catalepsy.
Safety & Handling (Critical)
WARNING: Alkylating Agent. FNM contains a nitrogen mustard moiety. It is a potent alkylating agent and must be handled with extreme caution to prevent DNA damage or contact dermatitis.
-
Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Deactivation: Neutralize spills or waste solutions with a 10% sodium thiosulfate solution before disposal.
Preparation Protocol
FNM is unstable in aqueous solution due to rapid hydrolysis of the reactive aziridinium intermediate. Solutions must be prepared immediately prior to injection.
Materials
-
Fluphenazine-N-2-chloroethane dihydrochloride (Solid)[1]
-
Vehicle: Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.
-
Co-solvent (Optional but recommended): DMSO (Dimethyl sulfoxide) or Ethanol.
Step-by-Step Solubilization
-
Calculate Requirements:
-
Target Dose: 20 µmol/kg (approx. 10.6 mg/kg based on MW ~528.9 g/mol for the dihydrochloride salt).
-
Injection Volume: 10 mL/kg (standard for mice).
-
-
Stock Solution (Anhydrous):
-
Dissolve FNM powder in 100% DMSO or Ethanol to a concentration of 10 mg/mL.
-
Note: This stock is stable at -20°C if kept strictly anhydrous.
-
-
Working Solution (Aqueous):
-
Timing: Perform this step <5 minutes before administration.
-
Dilute the Stock Solution with sterile saline to the final required concentration (approx. 1.06 mg/mL for a 10 mL/kg injection).
-
Vortex briefly (10 seconds) to ensure homogeneity.
-
Stability Warning: The active aziridinium ion forms within minutes in saline but hydrolyzes to an inactive alcohol form (Fluphenazine-alcohol) within 30–60 minutes. Discard any unused aqueous solution after 30 minutes.
Experimental Protocol: Induction & Assessment
A. Administration
-
Dosing: 20 µmol/kg (approx.[2] 10.6 mg/kg).
-
Note: Lower doses (e.g., 2–5 mg/kg) may induce transient catalepsy, but 20 µmol/kg is the standard for >80% irreversible receptor occupancy.
-
B. The Bar Test (Catalepsy Assay)
The "Bar Test" measures the inability of the mouse to correct an externally imposed posture.
Apparatus: A horizontal metal or wooden bar (diameter: 0.5–1.0 cm) elevated 4 cm above the bench surface.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing room for 30 minutes.
-
Baseline: Test animals prior to injection (Time 0) to ensure no pre-existing motor deficits.
-
Testing Intervals: Assess catalepsy at 60, 120, 180, and 240 minutes post-injection. For irreversible blockade studies, test daily for 3–5 days.
-
Placement: Gently grasp the mouse by the shoulders and place both forepaws on the horizontal bar while the hind paws remain on the floor.
-
Scoring (Latency): Measure the time (in seconds) until the mouse removes both forepaws from the bar.
-
Cut-off: 180 seconds (if the mouse remains cataleptic for 3 minutes, stop and record 180s).
-
C. Data Scoring Criteria
| Score | Latency (Seconds) | Interpretation |
| 0 | < 10 s | Normal motor function (No catalepsy) |
| 1 | 10 – 30 s | Mild rigidity |
| 2 | 31 – 60 s | Moderate catalepsy |
| 3 | > 60 s | Severe catalepsy (Parkinsonian state) |
Expected Results & Validation
-
Onset: Significant catalepsy typically manifests within 60–90 minutes as the cyclization and alkylation process peaks.
-
Duration: Unlike reversible antagonists (e.g., Haloperidol) where catalepsy fades after 6–8 hours, FNM-induced catalepsy can persist for 24–72 hours , recovering slowly as the brain synthesizes new D2 receptors (turnover rate ~3–5 days).
-
Control: Vehicle-treated mice should show latencies <10 seconds.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Catalepsy Observed | Hydrolysis of FNM | Prepare aqueous solution immediately before injection. Do not store on ice for >30 mins. |
| Low Dose | Verify calculation. Ensure 20 µmol/kg (approx 10-11 mg/kg) is used. | |
| High Mortality | Toxicity | FNM is toxic.[4] Ensure strictly i.p. injection (avoid gut puncture). Do not exceed 20 µmol/kg for survival studies. |
| Variable Results | Inconsistent pH | Aziridinium formation is pH-dependent. Ensure vehicle is pH 7.2–7.4. |
References
-
Winkler, J. D., Thermos, K., & Weiss, B. (1987). Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses. Psychopharmacology, 92(3), 285–291. Retrieved from [Link]
-
Qin, Z. H., & Weiss, B. (1993). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum.[2] Molecular Pharmacology, 44(6), 1138-1143. Retrieved from [Link]
-
Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs.[3] Behavioral Neuroscience, 102(5), 748–759. (Standard method reference for Bar Test).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Trace Quantification of the Genotoxic Impurity Fluphenazine-N-2-chloroethane via LC-MS/MS
[1]
Executive Summary
In the development of Fluphenazine hydrochloride, the formation of Fluphenazine-N-2-chloroethane (often referred to as Fluphenazine Mustard) represents a critical quality attribute. As a nitrogen mustard analog, this impurity possesses a 2-chloroethylamine moiety capable of intramolecular cyclization to form a highly reactive aziridinium ion . Consequently, it is classified as a mutagenic impurity (Class 1/2) under ICH M7 guidelines, requiring control at trace levels (typically < 10-20 ppm relative to API).
This Application Note details a robust LC-MS/MS methodology for the quantification of Fluphenazine-N-2-chloroethane. Unlike standard purity methods, this protocol addresses the specific kinetic instability of the analyte, utilizing pH-controlled sample preparation to prevent in-situ degradation during analysis.
The Stability Paradox: Mechanism of Action
The primary challenge in quantifying 2-chloroethylamines is not sensitivity, but stability. In neutral or basic solutions, the nitrogen lone pair attacks the
Diagram 1: Aziridinium Cyclization & Stabilization Strategy
Caption: Mechanism of instability. Acidic conditions protonate the tertiary amine, preventing the lone pair from attacking the chloro-ethyl group.
Method Development Strategy
Column Selection: The Selectivity Challenge
While HILIC is often proposed for small polar nitrogen mustards, Fluphenazine's tricyclic phenothiazine core is highly hydrophobic. A Phenyl-Hexyl stationary phase is recommended over C18.
-
Why? The
interactions between the phenyl-hexyl ligand and the phenothiazine ring provide superior retention and peak shape compared to C18, allowing for better separation of the chlorinated impurity from the massive API peak.
Mass Spectrometry: Transition Optimization
The impurity differs from the parent drug by the substitution of a hydroxyl group (-OH, 17 Da) with a chlorine atom (-Cl, 35.5 Da), resulting in a net mass increase of approx. +18.5 Da.
-
Fluphenazine (Free Base): MW 437.5
-
Impurity (Free Base): MW 456.0
Common fragmentation of phenothiazines involves the cleavage of the side chain, leaving the tricyclic ring system (
Detailed Experimental Protocol
Reagents & Chemicals
-
Reference Standard: Fluphenazine-N-2-chloroethane HCl (Custom synthesis or specialized vendor like Cayman Chemical/Toronto Research Chemicals).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.
Sample Preparation (Critical Step)
-
Diluent: Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v).
-
Note: The presence of acid is mandatory to keep the amine protonated and stable.
-
-
Standard Prep: Prepare stock at 1 mg/mL in Diluent. Store at -20°C.
-
Sample Prep: Dissolve API (Fluphenazine HCl) at 1.0 mg/mL in Diluent.
-
Process Control: Keep samples in autosampler at 5°C. Analyze within 12 hours of preparation.
-
Chromatographic Conditions
| Parameter | Setting |
| Instrument | UHPLC System (e.g., Agilent 1290 / Waters Acquity) |
| Column | Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5.0 µL |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
Gradient Program:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Equilibration |
| 6.00 | 90 | Elution of Impurity & API |
| 8.00 | 90 | Wash |
| 8.10 | 10 | Re-equilibration |
| 10.00 | 10 | End |
MS/MS Parameters (Source: ESI Positive)
| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Role |
| Fluphenazine | 438.2 | 248.1 | 35 | 25 | API Check |
| Impurity | 456.1 | 248.1 | 35 | 28 | Quantifier |
| Impurity | 456.1 | 143.0* | 35 | 35 | Qualifier |
*Note: The 143 fragment corresponds to the chlorinated side chain cleavage, highly specific to the impurity.
Workflow Visualization
Diagram 2: Analytical Workflow & Decision Tree
Caption: Step-by-step analytical workflow emphasizing the critical temperature and pH controls during sample preparation.
Validation & Performance Criteria
To comply with ICH Q2(R1) and ICH M7, the following performance metrics must be met.
System Suitability
-
Resolution: Although MS is selective, ensure retention time difference between API and Impurity is stable.
-
Sensitivity: S/N ratio for the LOQ standard (e.g., 1.0 ppm) must be
10.
Linearity & Range
-
Range: 0.5 ppm to 50 ppm (relative to API concentration).
-
Correlation Coefficient (
): 0.99.
Accuracy (Recovery)
Since the impurity is reactive, standard addition (spiking) into the API matrix is the preferred validation method to account for any matrix-induced degradation.
-
Acceptance: 80% – 120% recovery at LOQ levels.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Degradation to Aziridinium | Ensure Diluent contains 0.1% Formic Acid. Keep samples at 5°C. |
| Peak Tailing | Secondary Interactions | Increase buffer strength (Ammonium Formate) to 10-20 mM. |
| Carryover | Stickiness of Phenothiazines | Use a needle wash of 90:10 ACN:Water with 0.5% Formic Acid. |
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]
-
Douša, M., et al. (2015) . HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science. (Demonstrates the principle of acidic stabilization for chloroethylamines).
-
Cayman Chemical . Fluphenazine-N-2-chloroethane Product Information & Safety Data. (Structural confirmation and solubility data).
-
Samanidou, V.F., et al. HPLC method for the determination of fluphenazine. (Base method for phenothiazine separation).[2]
Application Note: Irreversible Dopamine D2 Receptor Inactivation using Fluphenazine-N-Mustard (FNM)
[1][2]
Abstract & Core Principle
This guide details the protocol for the irreversible inactivation of Dopamine D2 receptors using Fluphenazine-N-Mustard (FNM) .[1][2] Unlike reversible antagonists (e.g., haloperidol), FNM forms a covalent bond with nucleophilic residues within the orthosteric binding pocket of the D2 receptor.
Why use this protocol?
Standard competitive binding assays yield affinity (
-
Quantify Receptor Reserve: Determine the fraction of receptors required to elicit a maximal response.
-
Calculate Agonist Dissociation Constants (
): Using the Furchgott method, separate affinity from intrinsic efficacy.[3] -
Measure Receptor Turnover: Differentiate between receptor degradation and synthesis rates in vivo or ex vivo.
Mechanism of Action
FNM is a nitrogen mustard derivative of the phenothiazine antipsychotic fluphenazine.[1] Its mechanism relies on the spontaneous formation of a highly reactive aziridinium ion intermediate in aqueous solution, which attacks nucleophilic amino acid residues (likely Aspartate 3.32 or Serine residues in Transmembrane Domain 5) on the receptor.
Visualizing the Pathway
The following diagram illustrates the transition from the inactive precursor to the covalent receptor-drug complex.
Caption: FNM cyclizes to a reactive aziridinium ion which initially binds reversibly, then covalently alkylates the D2 receptor, permanently preventing subsequent ligand binding.
Materials & Safety
Critical Safety Warning: FNM is a nitrogen mustard and a potent alkylating agent. It is potentially mutagenic and cytotoxic. Handle in a fume hood with double nitrile gloves.
| Component | Specification | Notes |
| Ligand (Irreversible) | Fluphenazine-N-Mustard (FNM) | Prepare fresh. Unstable in aqueous solution >30 mins. |
| Radioligand | High affinity D2 antagonists for saturation binding. | |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2. |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 | Large volumes required for washout steps. |
| Tissue Source | Rat Striatal Membranes or CHO-D2 cells | Homogenized and washed to remove endogenous dopamine. |
Experimental Protocol
Phase 1: Preparation and Inactivation (The "Kill" Step)
The objective is to fractionally inactivate receptors. We typically use a range of FNM concentrations to generate a gradient of remaining receptor densities.
-
Membrane Preparation: Thaw striatal membranes and resuspend in Assay Buffer to a protein concentration of ~2 mg/mL.
-
FNM Activation: Dissolve FNM stock in 100% Ethanol or DMSO. Dilute into Assay Buffer immediately before use.
-
Note: The cyclization to the aziridinium ion is pH and time-dependent. Allow the diluted FNM solution to stand at room temperature for 15 minutes prior to adding to tissue to ensure formation of the reactive species.
-
-
Incubation:
-
Aliquot membranes into treatment tubes.
-
Add FNM to achieve final concentrations: 0 (Vehicle), 10 nM, 50 nM, 100 nM, 1
M . -
Incubate for 60 minutes at 25°C.
-
Phase 2: The Washout (Self-Validating Step)
Scientific Integrity Check: This is the most critical step. If FNM is not washed out, it behaves as a reversible competitive antagonist, shifting the
-
Dilution: Dilute the incubation mixture 20-fold with ice-cold Wash Buffer.
-
Centrifugation: Spin at 40,000 x g for 20 minutes at 4°C.
-
Resuspension: Discard supernatant. Resuspend pellet in fresh Wash Buffer.
-
Repeat: Perform this wash cycle a minimum of 3 times.
-
Validation: In the final resuspension, the "0 nM FNM" control membranes must show a
for -Spiperone identical to untreated historical controls. If the is elevated, the washout was insufficient.
-
Phase 3: Saturation Binding Assay
Quantify the remaining functional receptors.
-
Plate Setup: For each FNM treatment group (0, 10, 50, 100 nM), perform a saturation isotherm.
-
Radioligand: Add
-Spiperone (0.05 nM – 2.0 nM) in duplicate. -
Non-Specific Binding (NSB): Define using 10
M (+)Butaclamol or Haloperidol. -
Incubation: 90 minutes at 25°C.
-
Termination: Rapid filtration over GF/B filters using a cell harvester. Count radioactivity.[1]
Data Analysis & Interpretation
Workflow Logic
The following diagram details the analytical logic required to process the raw counts into receptor reserve parameters.
Caption: Workflow for validating irreversible blockade and calculating pharmacodynamic parameters.
Quantitative Outputs
Upon plotting Bound vs. Free (or Scatchard transformation), you should observe the following trends:
| Parameter | Control (Vehicle) | FNM Treated (Low Dose) | FNM Treated (High Dose) | Interpretation |
| 100% | ~70% | ~30% | Density of active receptors decreases. | |
| ~0.1 nM | ~0.1 nM | ~0.1 nM | Affinity must remain constant. |
The Furchgott Method (Calculation of )
To determine the dissociation constant (
Where:
- = Concentration of agonist giving a specific response in control tissue.
- = Concentration of agonist giving the same response in FNM-treated tissue.
-
= Fraction of receptors remaining (
).
Plot
Troubleshooting & Critical Parameters
-
Instability of FNM: The aziridinium ion is unstable. If FNM is diluted into buffer and left for >60 minutes before adding to the tissue, it will hydrolyze to the inactive alcohol form. Rule: Dilute and use within 15-20 minutes.
-
Incomplete Washout: If the Scatchard plot shows a decrease in slope (increase in
) in the FNM group, you have residual free drug. Increase the wash volume or number of cycles. -
Non-Specific Alkylation: High concentrations (>10
M) of FNM may alkylate other proteins or membrane components. Always use the lowest effective concentration.
References
-
Grigoriadis, D., & Seeman, P. (1985). Complete conversion of brain D2 dopamine receptors from the high- to the low-affinity state for dopamine agonists, using the irreversible antagonist, fluphenazine-N-mustard. Journal of Neurochemistry, 44(6), 1925–1935. Link
-
Furchgott, R. F. (1966). The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. Link
-
Dumartin, B., et al. (1998). Internalization of D1 dopamine receptor in striatal neurons in vivo: morphological evidence and quantitative assessment using an immunogold-silver intensification technique. Neuroscience, 82(4), 1075-1088. (Demonstrates receptor turnover concepts). Link
-
Hess, E. J., et al. (1987). Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses.[1] Psychopharmacology, 92(3), 285-291.[1] Link
Sources
- 1. Differential effects of fluphenazine-N-mustard, on calmodulin activity and on D1 and D2 dopaminergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Furchgott's method to determine agonist-dependent A1-adenosine receptor reserve in guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Note: Utilizing Fluphenazine-N-2-chloroethane for Robust Induction of Apoptosis in Cell Culture
Introduction: A Potent Tool for Apoptosis Research
Fluphenazine-N-2-chloroethane, an alkylating derivative of the phenothiazine antipsychotic drug fluphenazine, has emerged as a potent inducer of apoptosis in various cancer cell lines.[1][2] Its established role as an irreversible calmodulin antagonist, coupled with its ability to modulate critical signaling pathways, makes it a valuable chemical probe for studying programmed cell death.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fluphenazine-N-2-chloroethane in cell culture to investigate apoptotic mechanisms. We will delve into the underlying molecular pathways, provide detailed protocols for its application and the subsequent detection of apoptosis, and offer insights into experimental design and data interpretation.
Molecular Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis
Fluphenazine-N-2-chloroethane induces apoptosis through a complex interplay of several cellular mechanisms. Understanding these pathways is crucial for designing and interpreting experiments.
1. Calmodulin Antagonism: Fluphenazine and its derivatives are potent inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes, including cell survival and proliferation.[1][3] By irreversibly binding to and inhibiting calmodulin, Fluphenazine-N-2-chloroethane disrupts downstream signaling cascades that are essential for cell viability, thereby pushing the cell towards an apoptotic fate.[4]
2. Modulation of Key Signaling Pathways:
-
Akt Pathway Inhibition: Fluphenazine-N-2-chloroethane has been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that promotes cell survival.[1] Inhibition of Akt leads to a decrease in the expression of anti-apoptotic proteins, making the cells more susceptible to apoptotic stimuli.[1][5]
-
Wnt Signaling Pathway: The parent compound, fluphenazine, is known to regulate the Wnt signaling pathway, which is often dysregulated in cancer.[5][6] This modulation can contribute to the anti-proliferative and pro-apoptotic effects observed.
3. Induction of Oxidative Stress: Fluphenazine treatment can lead to the generation of reactive oxygen species (ROS).[1][7] Elevated levels of intracellular ROS can cause damage to cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway.[8][9]
4. Caspase Activation: A key event in the execution of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Fluphenazine-N-2-chloroethane has been demonstrated to enhance the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1] This activation, in turn, can trigger the downstream executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[10][11]
5. Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[12][13][14] Fluphenazine has been shown to influence the expression of these proteins, further tipping the scale towards apoptosis.[11]
A simplified diagram of the signaling pathways involved in Fluphenazine-N-2-chloroethane-induced apoptosis is presented below:
Caption: Fluphenazine-N-2-chloroethane induced apoptosis pathways.
Experimental Protocols
Part 1: Preparation and Application of Fluphenazine-N-2-chloroethane
A. Reagent Preparation: Stock Solution
-
Solubility: Fluphenazine-N-2-chloroethane hydrochloride is soluble in organic solvents such as DMSO and ethanol.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.29 mg of Fluphenazine-N-2-chloroethane hydrochloride (MW: 528.89 g/mol ) in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
B. Determining Optimal Concentration: A Guideline
The optimal concentration of Fluphenazine-N-2-chloroethane for inducing apoptosis is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
| Cell Line Type | Parent Compound (Fluphenazine) IC50 Range (µM) | Reference |
| Leukemia (L1210) | ~6 | [1] |
| Breast Cancer (MCF-7) | ~20 | [1] |
| Glioblastoma (U87) | ~15-25 | |
| Lung Cancer (A549) | ~10-30 |
This table provides a starting point based on published data for the parent compound, fluphenazine. The IC50 for Fluphenazine-N-2-chloroethane may differ.
C. Protocol for Induction of Apoptosis
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for flow cytometry or western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: On the day of the experiment, prepare serial dilutions of Fluphenazine-N-2-chloroethane from your stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Fluphenazine-N-2-chloroethane.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell type and the specific apoptotic events being investigated.
Part 2: Detection and Quantification of Apoptosis
The choice of apoptosis detection assay depends on the specific stage of apoptosis you wish to investigate. A multi-parametric approach, using a combination of assays, is highly recommended for robust and reliable results.
A. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis (Flow Cytometry)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.
-
Rationale for Use: This is a widely used and sensitive method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Protocol:
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold 1x PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
B. TUNEL Assay for DNA Fragmentation (Late Apoptosis)
-
Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH ends with fluorescently labeled dUTPs.
-
Rationale for Use: The TUNEL assay is a specific marker for the biochemical hallmark of apoptosis and is particularly useful for visualizing apoptotic cells in situ in tissue sections or in cultured cells.[15][17][18]
Protocol:
-
Cell Preparation: Prepare cells on slides or in plates.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells again with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Washing and Counterstaining: Wash the cells with PBS. A nuclear counterstain like DAPI can be used to visualize all cell nuclei.
-
Analysis: Analyze the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
C. Caspase-3/7 Activity Assay (Executioner Caspase Activation)
-
Principle: Caspases-3 and -7 are key executioner caspases that are activated during apoptosis. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.
-
Rationale for Use: This assay provides a direct measure of the activity of the key executioner caspases and is well-suited for high-throughput screening in a microplate format.[19][20][21][22]
Protocol (Luminescent Plate-Reader Assay):
-
Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate.
-
Treatment: Treat the cells with Fluphenazine-N-2-chloroethane as described above. Include a positive control (e.g., staurosporine) and a negative control (vehicle).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells. This reagent both lyses the cells and contains the caspase substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Workflow and Data Interpretation
The following diagram illustrates a typical experimental workflow for studying Fluphenazine-N-2-chloroethane-induced apoptosis.
Caption: Experimental workflow for apoptosis studies.
Interpreting Your Results:
-
Annexin V/PI: A shift in the cell population from Annexin V-negative/PI-negative (viable) to Annexin V-positive/PI-negative (early apoptotic) and then to Annexin V-positive/PI-positive (late apoptotic/necrotic) will indicate the progression of apoptosis.
-
TUNEL: An increase in the number of TUNEL-positive cells will confirm DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3/7 Activity: An increase in the fluorescent or luminescent signal will directly correlate with the activation of executioner caspases.
By correlating the results from these different assays, you can gain a comprehensive understanding of the kinetics and mechanisms of Fluphenazine-N-2-chloroethane-induced apoptosis in your cell model.
References
-
Duarte, D., & Vale, N. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Biomolecules, 12(10), 1360. [Link]
- Hwang, M. K., Min, Y. K., & Kim, S. H. (2009). Fluphenazine-N-2-chloroethane sensitizes TRAIL-resistant human lung cancer H1299 cells to TRAIL-induced apoptosis through CHOP-mediated DR5 upregulation and inhibition of Akt.
- Jaskot, E., & Jodłowska-Jastrząb, J. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology, 41(3), 353-365.
- Riccardi, C., & Nicoletti, I. (2006). Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry. Cytometry Part A, 69(5), 321-322.
- Klutzny, S., Lesche, R., Keck, M., & Steigemann, P. (2017).
- Manoharan, G. B., Okutachi, S., & Abankwa, D. (2022). Potential of Phenothiazines to Synergistically Block Calmodulin and Reactivate PP2A in Cancer Cells. PLoS ONE, 17(8), e0272221.
- Whittemore, E. R., Loo, D. T., & Cotman, C. W. (1994). Rapid Communication: Oxidative Stress Induces Apoptosis in Embryonic Cortical Neurons. Journal of Neurochemistry, 63(3), 1159-1162.
- Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47–59.
- Görgülü, K., & Diestel, S. (2018). Invited Review: Fluphenazine Augments Retinal Oxidative Stress. Current eye research, 43(12), 1435–1440.
- Chen, G. G., Lee, J. F., Wang, S. H., Chien, J. M., & Lai, P. B. (2007). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Bioscience, 12, 4337-4348.
-
Duarte, D., & Vale, N. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. ResearchGate. [Link]
- Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of cellular and molecular medicine, 7(3), 249–257.
- Ställvik, J., Nordfjäll, K., & Ståhl, F. (2007). Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II. BMC cell biology, 8, 43.
-
Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Wikipedia. (2024, January 26). Calmodulin. Retrieved from [Link]
- Gawryluk, J. W., & Salgado-Pabón, W. (2017). Alterations in oxidative stress markers and its correlation with clinical findings in schizophrenic patients consuming perphenazine, clozapine and risperidone.
- Popa-Wagner, A., Mitran, S., Sivanesan, S., Chang, E., & Buga, A. M. (2019). Oxidative Stress-Mediated Neuroinflammation in the Pathophysiology of Schizophrenia. Antioxidants, 8(10), 453.
-
Innoprot. (n.d.). Caspase 3-7 Activity Assay. Retrieved from [Link]
-
ResearchGate. (2017, June 21). What are the differences between using activated Caspas3, AnnexinV or Tunnel assay?. Retrieved from [Link]
-
Institut Pasteur. (2022, November 30). Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life. Retrieved from [Link]
-
Luminos. (n.d.). Caspase-Glo® 3/7 Assay. Retrieved from [Link]
- Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of cellular and molecular medicine, 7(3), 249–257.
- Li, X., Chen, Y., & Zhang, H. (2021). Pharmacological Inhibition of Caspase-8 Suppresses Inflammation-Induced Angiogenesis in the Cornea. International journal of molecular sciences, 22(16), 8886.
- Chen, S. D., Wu, H. Y., & Lin, T. K. (2018). Calcium-/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition Induces Learning and Memory Impairment and Apoptosis.
-
BMG LABTECH. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
-
AK LECTURES. (2019, February 25). Apoptosis Regulation by Genes | Bcl-2 Family [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Caspase-8 – Knowledge and References. Retrieved from [Link]
- Al-Oqail, M. M., Al-Sheddi, E. S., & Siddiqui, M. A. (2021). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species Mediate the Anti-proliferative and Anti-migratory Activity of Mefenamic Acid in Breast Cancer Cells. Tropical Journal of Pharmaceutical Research, 20(4), 741-748.
-
Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]
-
Youle, R. J., & Strasser, A. (2008). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. ResearchGate. [Link]
-
Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
- O'Brien, M., & Bell, P. (1998). Annexin-V and TUNEL use in monitoring the progression of apoptosis in plants. Plant physiology and biochemistry, 36(12), 965-973.
Sources
- 1. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin - Wikipedia [en.wikipedia.org]
- 4. Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Invited review: fluphenazine augments retinal oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ijper.org [ijper.org]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Annexin-V and TUNEL use in monitoring the progression of apoptosis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Note: Fluphenazine-N-2-chloroethane (FNCE) for Dissecting Multidrug Resistance Mechanisms
[1]
Executive Summary
Fluphenazine-N-2-chloroethane (FNCE) , also known as SKF-7171A or Fluphenazine Mustard, is a specialized nitrogen mustard derivative of the phenothiazine antipsychotic fluphenazine.[1] Unlike its parent compound, which acts as a reversible calmodulin (CaM) antagonist, FNCE possesses an alkylating moiety that allows it to bind covalently and irreversibly to calmodulin.[1]
This application note details the use of FNCE as a pharmacological probe to investigate the role of Calcium/Calmodulin signaling in cancer Multidrug Resistance (MDR).[1] By permanently inactivating CaM, researchers can distinguish between transient receptor blockade and sustained signaling disruption, specifically in the context of P-glycoprotein (P-gp/ABCB1) regulation and TRAIL-induced apoptosis sensitization.[1]
Scientific Background: The CaM-MDR Axis[1]
Multidrug Resistance (MDR) is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[1] P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutics like doxorubicin and paclitaxel.[1]
The Calmodulin Connection: Research indicates that P-gp function is regulated by the calcium-binding protein Calmodulin (CaM).[1] CaM may interact directly with P-gp or modulate its phosphorylation status via CaM-dependent kinases.[1]
-
Reversible Inhibitors (e.g., Fluphenazine, Trifluoperazine): These competitively inhibit CaM but wash out easily, making it difficult to pinpoint if the MDR reversal is due to CaM inhibition or off-target effects (e.g., membrane fluidization).[1]
-
Irreversible Inhibitor (FNCE): FNCE creates a covalent bond with CaM.[1] If MDR reversal persists after FNCE treatment and subsequent washout, it provides definitive evidence that the resistance mechanism is CaM-dependent.[1]
Mechanism of Action
FNCE retains the phenothiazine ring structure required for hydrophobic interaction with CaM but includes a reactive 2-chloroethyl group.[1] Upon binding, the chloroethyl group forms an aziridinium intermediate that alkylates nucleophilic residues on CaM, permanently locking it in an inactive state.[1]
Figure 1: Mechanism of Action.[1] FNCE covalently binds Calmodulin, preventing P-gp activation and restoring chemosensitivity.[1]
Compound Profile & Handling
| Property | Detail |
| Chemical Name | Fluphenazine-N-2-chloroethane dihydrochloride |
| Synonyms | SKF-7171A, Fluphenazine Mustard |
| Molecular Weight | ~528.9 g/mol (dihydrochloride salt) |
| Solubility | Soluble in DMSO (>10 mg/mL) and Ethanol.[1] Unstable in water. |
| Stability | Solid state: Stable at -20°C. Solution: Hydrolyzes rapidly in aqueous buffers; prepare immediately before use.[1] |
| Safety Class | Nitrogen Mustard / Alkylating Agent. Potent mutagen and blistering agent.[1] |
Critical Safety Protocol
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Containment: All weighing and solubilization must occur within a certified chemical fume hood.
-
Inactivation: Neutralize spills or waste with a solution of 10% sodium thiosulfate to quench the alkylating activity before disposal.[1]
Experimental Protocols
Protocol A: Preparation of Stock Solutions
-
Objective: Prepare FNCE for cell treatment without hydrolytic degradation.
-
Reagents: FNCE powder, Anhydrous DMSO (Sigma-Aldrich).[1]
-
Calculate the mass required for a 10 mM stock .
-
Dissolve FNCE powder in anhydrous DMSO.[1] Vortex until clear.
-
Note: Do not use aqueous buffers or saline for the stock solution.
-
-
Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.
-
Working Solution: Dilute the DMSO stock into pre-warmed culture medium immediately (seconds) before adding to cells. The final DMSO concentration should be <0.5%.[1]
Protocol B: The "Washout" Assay for Irreversibility
-
Objective: To prove that MDR reversal is due to irreversible CaM inhibition and not reversible off-target effects.[1]
-
System: Doxorubicin-resistant breast cancer cells (MCF-7/DOX) vs. Parental (MCF-7).[1]
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Pre-incubation (Pulse): Treat cells with 10 µM FNCE or 10 µM Fluphenazine (Parent) for 4 hours.[1]
-
Washout:
-
Cytotoxicity Challenge: Add serial dilutions of Doxorubicin (0.01 - 100 µM). Incubate for 48-72 hours.
-
Readout: Assess viability using MTT or SRB assay.
Expected Results:
-
Fluphenazine (Reversible): Reverses resistance in Group 1 but loses effect in Group 2 (washout).[1]
-
FNCE (Irreversible): Maintains resistance reversal in both Group 1 and Group 2, confirming the target was covalently modified.[1]
Protocol C: Functional P-gp Efflux Assay (Flow Cytometry)
-
Objective: Quantify the inhibition of P-gp pump activity by measuring Rhodamine 123 (Rh123) retention.[1]
-
Cell Prep: Harvest 1 x 10^6 resistant cells. Resuspend in complete medium.
-
FNCE Treatment: Incubate cells with 5-10 µM FNCE for 2 hours at 37°C.
-
Dye Loading: Add Rhodamine 123 (final conc. 5 µg/mL). Incubate for 30 mins at 37°C.
-
Efflux Phase:
-
Analysis: Wash cells with ice-cold PBS. Analyze on a Flow Cytometer (FITC channel).
Experimental Workflow Visualization
Figure 2: Experimental design to distinguish reversible vs. irreversible MDR reversal.
Data Analysis & Interpretation
When analyzing the IC50 data, calculate the Reversal Index (RI) or Fold Reversal (FR) :
1Interpretation Table:
| Treatment Condition | Reversal Index (RI) | Interpretation |
| Fluphenazine (Continuous) | High (>10) | Effective inhibition of P-gp.[1] |
| Fluphenazine (Washout) | Low (~1) | Reversible binding; drug washed off CaM.[1] |
| FNCE (Continuous) | High (>10) | Effective inhibition of P-gp.[1] |
| FNCE (Washout) | High (>10) | Irreversible binding; CaM remains inactivated. |
Note: If FNCE shows high toxicity alone (IC50 < 5 µM), reduce the concentration used in the combination assay to ensure the shift is due to sensitization, not additive toxicity.
References
-
Hait, W. N., Glazer, L., Kaiser, C., Cross, J., & Kennedy, K. A. (1987). Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist.[1] Molecular Pharmacology, 32(3), 404–409.[1][2] Link
-
Hwang, M. K., Min, Y. K., & Kim, S. H. (2009). Fluphenazine-N-2-chloroethane, a calmodulin antagonist, enhances TRAIL-induced apoptosis in human lung cancer H1299 cells.[1][3] Biochemistry and Cell Biology, 87(6), 919–926.[1][2] Link[1]
-
Zong, H., Yin, B., Zhou, H., Cai, D., Ma, B., & Xiang, Y. (2011). Synergistic reversal of multidrug resistance by fluphenazine and cisplatin in human lung cancer cells.[1] Cancer Chemotherapy and Pharmacology, 67(6), 1341–1350.[1] Link
-
Ford, J. M., & Hait, W. N. (1990). Pharmacology of drugs that alter multidrug resistance in cancer.[1] Pharmacological Reviews, 42(3), 155-199.[1] Link
Application Note: Fluphenazine-N-2-chloroethane (FNCE) in Radioligand Binding Studies
Introduction & Principle
Fluphenazine-N-2-chloroethane (FNCE) , also known as Fluphenazine-N-mustard (FNM) or SKF-7171A , is a nitrogen mustard derivative of the antipsychotic fluphenazine. Unlike competitive antagonists that bind reversibly to receptors, FNCE acts as an irreversible alkylating agent .
In radioligand binding studies, FNCE is a critical tool for "chemical adrenalectomy" or "chemical knockout" of dopamine receptors (specifically D1 and D2 subtypes) at the protein level. By covalently bonding to the receptor, it permanently inactivates the binding site, allowing researchers to:
-
Determine Receptor Turnover: Calculate the rates of receptor synthesis (
) and degradation ( ) by measuring the recovery of binding capacity over time. -
Quantify Receptor Reserve: Differentiate between the total receptor population and the fraction required to elicit a maximal biological response (spare receptors).
-
Isolate Receptor Subtypes: Use "protection experiments" to selectively inactivate one receptor subtype while preserving another.
Mechanism of Action
FNCE is a pro-drug in the reaction vessel. In aqueous solution at neutral or physiological pH, the chloroethyl amine group undergoes intramolecular cyclization to form a highly reactive aziridinium ion . This electrophilic intermediate attacks nucleophilic residues (e.g., sulfhydryl, amino, or hydroxyl groups) within the receptor's binding pocket, forming a stable covalent bond.
Figure 1: Mechanism of irreversible inactivation. The formation of the aziridinium ion is the rate-limiting activation step.
Safety & Handling (Critical)
WARNING: FNCE is a nitrogen mustard and a potent alkylating agent. It is potentially mutagenic, carcinogenic, and a severe skin/eye irritant.
-
Containment: All weighing and solubilization must occur in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Inactivation: Neutralize spills or excess solution with a 10% sodium thiosulfate solution (which acts as a scavenger for the alkylating species) before disposal.
Protocol: Preparation and Activation
FNCE is unstable in aqueous solution. It must be prepared immediately before use.
Reagents
-
FNCE Hydrochloride (solid, stored at -20°C).[1]
-
Vehicle: 10 mM HCl (for initial dissolution).
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Step-by-Step Preparation
-
Weighing: Weigh the required amount of FNCE.
-
Initial Dissolution: Dissolve FNCE in a minimal volume of 10 mM HCl or 100% Ethanol .
-
Note: The acidic environment prevents premature cyclization.
-
-
Activation: Immediately prior to the experiment, dilute the stock into the Incubation Buffer (pH 7.4) .
-
Reaction Kinetics: At pH 7.4, cyclization to the aziridinium ion occurs rapidly (
10–20 mins). Use the solution within 5 minutes of dilution to ensure the active species is generated in the presence of the tissue/cells.
-
Protocol: In Vitro Irreversible Blockade & Washout
This protocol describes how to treat membranes to occlude receptors, followed by the critical washout step to remove non-covalently bound drug.
Experimental Workflow
Figure 2: The Washout Protocol. Multiple centrifugation/resuspension cycles are mandatory to distinguish irreversible blockade from competitive inhibition.
Detailed Steps
-
Incubation: Incubate tissue homogenates or cell membranes with FNCE (typical concentration range: 100 nM to 10 µM ) for 45–60 minutes at 37°C .
-
Control: Incubate a parallel set of tubes with vehicle only.
-
-
Wash 1: Add 10 volumes of ice-cold buffer. Centrifuge at 20,000
for 20 minutes. Discard supernatant. -
Wash 2 (Desorption): Resuspend the pellet in fresh buffer. Incubate at 37°C for 10 minutes .
-
Why? This step facilitates the dissociation of FNCE that is loosely (reversibly) bound to the receptor or lipid membrane but not covalently attached.
-
-
Wash 3: Centrifuge again (20,000
, 20 min). Discard supernatant. -
Final Resuspension: Resuspend in assay buffer for the radioligand binding assay (e.g., using [³H]-Spiperone for D2 or [³H]-SCH23390 for D1).
Validation of Irreversibility
To confirm the blockade is irreversible and not due to residual free drug:
-
Perform a Scatchard (or saturation) analysis.
-
Irreversible Antagonist:
decreases, remains unchanged. -
Residual Competitive Antagonist:
is unchanged, apparent increases.
Protocol: Determination of Receptor Turnover
This method calculates the rate of receptor synthesis (
Experimental Design (In Vivo Treatment)[2][3][4]
-
Day 0 (Treatment): Administer FNCE (e.g., 20 µmol/kg i.p. ) to the animal cohort. This dose typically blocks >80% of striatal dopamine receptors.
-
Recovery Period: Sacrifice groups of animals at defined intervals (e.g., 6h, 12h, 24h, 48h, 96h, 8 days).
-
Binding Assay: Prepare membranes from the tissue and perform saturation binding assays to determine
at each time point.
Data Analysis & Calculation
The recovery of receptor density
Where:
-
= Receptor density (
) at time . - = Production rate (fmol/mg protein/hour).
-
= Degradation rate constant (hour
). -
= Residual receptor density immediately after FNCE treatment (at
). -
= Steady-state receptor density (
or control ).
Calculation Steps:
-
Plot
(Y-axis) vs. Time (X-axis). -
Use non-linear regression (e.g., GraphPad Prism) to fit the recovery curve to the equation above.
-
Half-life (
): Calculate receptor half-life using .
Typical Values (Rat Striatum D2 Receptors):
| Parameter | Definition | Typical Range (Rat Striatum) |
| Degradation Rate Constant | 0.005 – 0.012 hr⁻¹ | |
| Receptor Half-Life | 60 – 140 hours | |
| Synthesis Rate | 2 – 5 fmol/mg protein/hr |
Advanced Application: Receptor Protection Assays
FNCE is non-selective between D1 and D2 subtypes. To inactivate only one subtype, use a "Protection Assay."
Objective: Selectively inactivate D2 receptors while preserving D1.
-
Pre-incubation: Incubate membranes with a saturating concentration of a selective D1 antagonist (e.g., 1 µM SCH-23390 ) for 15 minutes.
-
FNCE Treatment: Add FNCE (e.g., 1 µM) and incubate for 45 minutes.
-
Result: FNCE alkylates the exposed D2 receptors. D1 receptors are protected by SCH-23390.
-
-
Washout: Perform the extensive washout protocol (Section 4).
-
Result: The reversible SCH-23390 washes away, leaving functional D1 receptors. The covalent FNCE-D2 complex remains.
-
-
Assay: The resulting membrane preparation contains functional D1 receptors but practically zero functional D2 receptors.
References
-
Hamblin, M. W., & Creese, I. (1983). Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Life Sciences, 32(19), 2247–2255. (Note: Establishes the foundational methodology for irreversible blockade analysis).
-
Leff, S. E., Gariano, R., & Creese, I. (1984). Dopamine D-1 receptor binding in the rat striatum: modification by D-1 and D-2 antagonists and irreversible inactivation. Neuropharmacology, 23(5), 595-597.
-
Niznik, H. B., et al. (1986). Photoaffinity labeling of dopamine D1 receptors. Biochemistry, 25(26), 8237-8244. (Contextualizes covalent labeling techniques).
-
Nowak, G. (1990). Measurement of the receptor turnover using an irreversible inactivating method.[9] Theoretical assumptions, limitations and practical realization.[1][9] Polish Journal of Pharmacology and Pharmacy, 42(5), 433-40.[9]
-
Cayman Chemical. (2022).[1] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information. Cayman Chemical Product Data Sheet.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Aversive behavior induced by optogenetic inactivation of ventral tegmental area dopamine neurons is mediated by dopamine D2 receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Behavioral recovery after irreversible inactivation of D-1 and D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmaceutical Insights: fluphenazine hydrochloride's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the receptor turnover using an irreversible inactivating method. Theoretical assumptions, limitations and practical realization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Long-term stability of Fluphenazine-N-2-chloroethane stock solutions
This guide serves as a specialized Technical Support Center for researchers working with Fluphenazine-N-2-chloroethane (FN2CE) , also known as Fluphenazine Mustard (FNM) or SKF-7171A .
Topic: Long-term Stability, Storage, and Experimental Protocols Document ID: FNM-TECH-001 Status: Active / Verified
Part 1: Critical Alerts & Stability Profile
🚨 Read Before Opening Vial
FN2CE is not a standard pharmacological inhibitor. It is a nitrogen mustard derivative designed to be an irreversible alkylating agent . Its efficacy depends entirely on the formation of a transient, unstable intermediate (the aziridinium ion).
Three deviations will destroy your experiment:
-
Aqueous Storage: Never store FN2CE in aqueous buffers (PBS, water, media). The active chloride moiety hydrolyzes rapidly (t½ < 30 mins at pH 7.4), rendering the molecule inert.
-
Alkaline Solvents: Do not dissolve the stock powder in neutral or basic solvents. High pH triggers premature cyclization and subsequent degradation.
-
Light Exposure: Like its parent compound fluphenazine, FN2CE is phenothiazine-based and highly susceptible to photo-oxidation.
Part 2: Preparation & Storage Protocols[1]
Standard Operating Procedure (SOP): Stock Solution Preparation
Objective: Create a stable stock solution that preserves the chloroethyl tail in its linear, inactive precursor form.
| Parameter | Specification |
| Recommended Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) or Acidified Ethanol (0.1% HCl in EtOH) |
| Concentration | 10 mM - 50 mM (High concentration minimizes relative hydrolysis risk) |
| Storage Temperature | -20°C (Standard) or -80°C (Long-term > 6 months) |
| Container | Amber glass vials with Teflon-lined caps (Avoid plastics that may leach) |
| Headspace | Purge with Argon or Nitrogen gas before sealing to prevent oxidation. |
Protocol:
-
Equilibrate the vial of solid FN2CE dihydrochloride to room temperature in a desiccator (prevents condensation).
-
Weigh the required amount rapidly; the salt is hygroscopic.
-
Dissolve in Anhydrous DMSO .
-
Note: If using Ethanol, ensure it is anhydrous. Adding 0.01 N HCl to the ethanol helps stabilize the linear form by protonating the amine, preventing premature cyclization [1].
-
-
Aliquot immediately into single-use amber vials (e.g., 10-50 µL per vial). Do not freeze-thaw.
-
Store at -80°C.
SOP: Working Solution & Activation
Objective: Trigger the formation of the active aziridinium ion immediately prior to receptor binding.
-
Thaw one aliquot of stock solution in the dark.
-
Dilute the stock 1:1000 (or as required) into the physiological buffer (pH 7.4) immediately before application.
-
The "Activation" Window:
-
Upon dilution into pH 7.4, the amine deprotonates and attacks the chloroethyl group, forming the Aziridinium Ion .
-
Application Rule: Apply to tissue/cells within 5 minutes of dilution.
-
Reasoning: If you wait too long (e.g., >30 mins), the aziridinium ion reacts with water (hydrolysis) and becomes the inactive alcohol form [2].
-
Part 3: Mechanism & Kinetics (The "Why")
To troubleshoot effectively, you must visualize the "Race Against Time" occurring in your test tube. The molecule has two fates: Alkylation (Success) or Hydrolysis (Failure).
Diagram 1: The Activation vs. Degradation Pathway
This diagram illustrates the kinetic competition. You want the "Receptor Alkylation" path, but water competes for the reactive ion.
Caption: The kinetic pathway of FN2CE. The precursor must cyclize to the Aziridinium ion to be active. Once formed, this ion is a "ticking clock"—it will either bind the receptor or be destroyed by water.
Part 4: Troubleshooting & FAQs
Q1: My solution turned pink/brown. Is it still good?
Verdict: Discard immediately.
-
Cause: This indicates oxidation of the phenothiazine ring system (formation of sulfoxides or N-oxides) or photodegradation.
-
Prevention: Phenothiazines are extremely light-sensitive. Always handle stock solutions under low light and use amber vials. If your DMSO stock is pink, the molecule has chemically altered and will not bind D2 receptors with the expected affinity [3].
Q2: I treated my cells, but the effect washed out. I thought this was irreversible?
Verdict: You likely applied the hydrolyzed (inactive) form.
-
Troubleshooting:
-
Check the Clock: Did you dilute the drug and let it sit on the bench for >30 minutes before adding it to the cells? If so, it hydrolyzed.[1][2]
-
Check the pH: If your buffer was acidic (pH < 6.5), the cyclization to the active aziridinium ion is extremely slow. The drug washed out because it never formed the covalent bond.
-
Check the Stock: If the stock contained water (hydrated DMSO), the stock itself may be hydrolyzed.
-
Q3: Can I use Ethanol instead of DMSO?
Verdict: Yes, but with a caveat.
-
Nuance: Ethanol is protic. While FN2CE is soluble, the nucleophilicity of ethanol can theoretically lead to solvolysis (ethanolysis) over long periods.
-
Recommendation: If using ethanol, it must be acidified (e.g., 0.01 M HCl in absolute EtOH). The protons keep the nitrogen protonated (
), which prevents the lone pair from attacking the chloride tail, effectively "freezing" the molecule in its linear precursor state [4].
Q4: How do I verify the concentration of my stock?
Verdict: Use UV-Vis Spectroscopy.
-
Method: Dilute an aliquot into 0.1 N HCl (to prevent reaction during measurement).
-
Target: Phenothiazines have a characteristic UV absorption spectrum.
-
and
. -
Use the extinction coefficient (
) of Fluphenazine dihydrochloride as a proxy if specific FN2CE data is unavailable ( ) [5].
-
and
Part 5: Experimental Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical transition from stable storage to the "Activation Clock" upon dilution.
References
-
Cayman Chemical. (2022).[3] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information Sheet. Link
-
O'Callaghan, J. P., Dunn, L. A., & Lovenberg, W. (1980).[3] Calcium-regulated phosphorylation in synaptosomal cytosol: Dependence on calmodulin. Proceedings of the National Academy of Sciences, 77(10), 5812–5816. (Describes use of FNM as irreversible calmodulin antagonist). Link
-
BenchChem. (2025).[4] Stability of Fluphenazine Dimaleate under different storage conditions. (General phenothiazine stability data). Link
-
Ross, W. C. J. (1950). The Reactions of Certain Epoxides in Aqueous Solutions. Journal of the Chemical Society, 2257-2272. (Foundational chemistry of nitrogen mustard cyclization kinetics). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3372, Fluphenazine. Link
Sources
Method refinement for detecting Fluphenazine-N-2-chloroethane metabolites
Ticket #8492: Detection of Fluphenazine-N-2-chloroethane & Related Alkyl Halides
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Genotoxic Impurity / Stability Risk)
Executive Summary: The "Aziridinium" Challenge
You are likely encountering difficulties detecting Fluphenazine-N-2-chloroethane due to its inherent chemical instability, not a failure of your mass spectrometer.
This compound belongs to the class of nitrogen mustards .[1][2] Structurally, the N-2-chloroethyl moiety is a potent alkylating agent. In aqueous or protic solvents, it spontaneously cyclizes to form a highly reactive aziridinium ion intermediate. This intermediate rapidly hydrolyzes to the stable (and less toxic) hydroxyethyl analog (Parent Fluphenazine or related metabolite), causing the "disappearance" of your target analyte during sample preparation.
To successfully detect this metabolite, you must arrest this cyclization mechanism. This guide details two validated workflows: Chemical Trapping (Derivatization) for maximum stability, and Direct HILIC-MS for rapid screening.
Module 1: The Degradation Mechanism (Why Your Peaks Disappear)
Understanding the kinetics of the 2-chloroethyl group is non-negotiable for method development.
Module 2: Validated Experimental Protocols
Protocol A: The "Trapping" Method (Recommended)
Best for: Quantitative accuracy, stability studies, and complex matrices (plasma/microsomes). Principle: Use Diethyldithiocarbamate (DDTC) as a "soft" nucleophile to react with the chloroethyl group faster than water can, forming a stable dithiocarbamate adduct.
Reagents:
-
Sodium diethyldithiocarbamate (NaDDTC)
-
Acetonitrile (ACN), chilled to 4°C.
Workflow:
-
Quench: Immediately quench your metabolic incubation (or dissolve your API) using ice-cold Acetonitrile containing 10 mM NaDDTC .
-
Note: Do NOT use acid to quench; low pH can accelerate the leaving group potential of the chloride, paradoxically speeding up degradation in some buffers.
-
-
Incubate: Allow the mixture to stand at room temperature for 10–15 minutes. The DDTC will displace the chloride (or open the aziridinium ring).
-
Extract: Perform protein precipitation (PPT) or Liquid-Liquid Extraction (LLE) using ethyl acetate.
-
Analyze: The resulting adduct is stable and hydrophobic, easily retained on standard C18 columns.
Protocol B: Direct Analysis (HILIC Mode)
Best for: Rapid screening of API purity or synthetic intermediates. Principle: Analyze the polar amine directly without water to prevent hydrolysis.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | HILIC (e.g., bare silica or zwitterionic) | Retains polar amines; allows high organic mobile phase (low water = low hydrolysis). |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[3][4]0) in 95% ACN | High organic content stabilizes the analyte. |
| Mobile Phase B | 10 mM Ammonium Formate (pH 3.[3][4]0) in 50% ACN | Provides elution strength. |
| Temperature | 5°C (Column Oven) | CRITICAL. Heat accelerates cyclization. Keep the column cold. |
| Run Time | < 5 minutes | Minimize on-column residence time.[5] |
Module 3: Mass Spectrometry Refinement
Target Identification Strategy: The "N-2-chloroethane" moiety provides a distinct spectral fingerprint.
-
Isotope Pattern: Look for the Chlorine signature.
-
The parent ion
should show a natural isotope abundance of . -
Troubleshooting: If you see a 1:1 ratio, you may have double chlorination or interference. If you see no isotope pattern, you have likely hydrolyzed to the hydroxy form.
-
-
In-Source Fragmentation (ISF):
-
Reactive alkyl halides often lose
(mass shift of -36 Da) in the ion source. -
Fix: Lower your Desolvation Temperature (<350°C) and Cone Voltage . Monitor the "loss of HCl" peak to confirm if ISF is occurring.
-
MRM Transitions (Example for Fluphenazine-Cl analog):
-
Precursor: Calculate based on Parent MW + 18 Da (Cl vs OH difference).
-
Quantifier: Fragment retaining the phenothiazine ring (stable).
-
Qualifier: Fragment retaining the chloro-ethyl side chain (if possible) or the specific loss of Cl.
Module 4: Troubleshooting & FAQs
Q: I see a peak at the correct mass, but it splits into two peaks over time. Why? A: You are likely observing the equilibrium between the open-chain chloroethylamine and the cyclic aziridinium ion . In LC-MS, these can sometimes separate chromatographically.[5] The aziridinium ion is positively charged and highly polar; it will elute earlier on C18 but later on HILIC/Cation Exchange. Solution: Use Protocol A to trap them into a single, stable species.
Q: Can I use standard Reverse Phase (C18) without derivatization?
A: Only if you use acidic mobile phases (pH < 3.0) and keep the column temperature low (<10°C). At low pH, the amine is protonated (
Q: My calibration curve is non-linear. A: This is a hallmark of "adsorptive loss." Reactive alkyl halides bind irreversibly to active sites on glass vials and metallic LC tubing.
-
Fix: Use polypropylene (PP) vials .
-
Fix: Add 0.1% EDTA to your autosampler wash to passivate metal surfaces.
References
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Dousa, M., et al. (2015). "HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process." Journal of Chromatographic Science. Link
-
Otsuka, M., et al. (2020).[6] "Analysis of nitrogen mustard degradation products via post-pentafluorobenzoylation liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link
-
Szekely, G., et al. (2015). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews. Link
Sources
- 1. Gas chromatography-tandem mass spectrometry-based detection of half nitrogen mustards in plasma as a new biomarker of nitrogen mustard exposure - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of nitrogen mustard degradation products via post-pentafluorobenzoylation liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling hazardous Fluphenazine-N-2-chloroethane powder
Topic: Handling, Stability, and Experimental Protocols for Irreversible D2 Antagonism[1]
Introduction: The Nature of the Reagent
What is Fluphenazine-N-2-chloroethane? Fluphenazine-N-2-chloroethane (FNM) is a pharmacological hybrid.[1][2][3][4] It combines the high-affinity dopamine D2 receptor recognition of fluphenazine with a highly reactive nitrogen mustard (2-chloroethyl) moiety.[1]
Why is it hazardous? Unlike standard fluphenazine, FNM is an alkylating agent . Upon solvation, the chloroethyl tail cyclizes into a highly electrophilic aziridinium ion . This species covalently bonds to nucleophilic residues (e.g., cysteine, histidine) on the receptor.
-
Operational Hazard: It is a potent vesicant (blistering agent) and potential carcinogen.[1]
-
Experimental Hazard: It is chemically unstable in aqueous solution; improper handling leads to rapid hydrolysis and experimental failure.[1]
Module 1: Critical Safety & Containment
Directives for preventing exposure to vesicant powders.
Q: Standard nitrile gloves are sufficient for laboratory powders.[1] Why are they banned for FNM?
A: Nitrogen mustards (including FNM) possess high lipophilicity and small molecular size, allowing them to permeate standard disposable nitrile gloves in minutes.
-
The Protocol: You must use a Laminate Film (Silver Shield/4H) glove liner under a standard nitrile outer glove.
-
Respiratory Protection: Handling the dry powder must occur within a certified Chemical Fume Hood or Glovebox.[1] If working outside containment (e.g., spill cleanup), a full-face respirator with organic vapor cartridges is required.
Q: What is the immediate First Aid for skin contact?
A: Speed is critical. The alkylation reaction begins immediately upon contact with skin moisture.[1]
-
Dry Wipe: If powder, gently brush off.[1]
-
Wash: Flush with copious water for 15+ minutes.
-
Neutralize (Contraindicated on Skin): Do NOT apply thiosulfate solutions to broken skin, as this may increase systemic absorption.[1] Stick to water/soap.[1][5][6]
Visualization: Hierarchy of Containment
Caption: The "Swiss Cheese" model of defense. Engineering controls (Blue/Green) are the primary barrier; specialized PPE (Red/Yellow) is the fail-safe.
Module 2: Stability & Reconstitution
Preventing the "Silent Failure" of hydrolysis.
Q: My FNM solution turned cloudy/yellow after 2 hours. Is it still usable?
A: No. The cloudiness or yellowing often indicates the polymerization of the aziridinium species or hydrolysis to the alcohol form (Fluphenazine-OH), which is an inactive alkylator.
-
Half-Life: The reactive aziridinium ion has a short half-life in aqueous solution (approx. 20–60 minutes at pH 7.4).[1]
-
The Fix: Prepare solutions immediately before use. Do not store stock solutions.
Q: How do I solubilize FNM without triggering premature cyclization?
A: The cyclization is pH-dependent.[1] It requires a neutral-to-basic pH to proceed rapidly.[1] In acidic conditions, the amine is protonated and cannot attack the carbon-chlorine bond.
-
Storage Stock: Dissolve FNM powder in 100% DMSO or Acidified Ethanol . In this non-aqueous or acidic state, the aziridinium formation is stalled.
-
Activation: Dilute into the assay buffer (pH 7.4) only when ready to add to the tissue/cells. This triggers the "ticking clock" of activation.
Module 3: Experimental Troubleshooting
Optimizing Irreversible Binding Assays.
Q: I treated my cells, but the receptor blockade was reversible (washout restored binding). Why?
A: This is the most common failure mode.[1] It suggests the alkylation step never occurred.[1]
-
Cause 1 (pH too low): If your assay buffer was pH < 7.0, the amine remained protonated, preventing aziridinium formation.
-
Cause 2 (Hydrolysis competition): If you pre-incubated the drug in buffer for >30 mins before adding to cells, the drug hydrolyzed to the inactive alcohol.
-
Cause 3 (Scavengers): Presence of high thiols (e.g., DTT, Glutathione) in the buffer will scavenge the drug before it hits the receptor.
Protocol: The "Washout" Validation
To prove irreversibility, you must perform the following sequence:
| Step | Action | Critical Parameter |
| 1 | Incubation | Treat tissue/cells with FNM (e.g., 100 nM) for 60 minutes at 37°C. |
| 2 | Wash 1 | Centrifuge/Aspirate. Resuspend in large volume drug-free buffer. |
| 3 | Wash 2-3 | Repeat wash at least 3 times.[1] Crucial: Allow 10-15 min soak between spins to allow dissociation of reversibly bound drug. |
| 4 | Challenge | Apply a radioligand (e.g., [³H]-Spiroperidol).[1][3] |
| 5 | Result | If Bmax is reduced but Kd of remaining receptors is normal = Irreversible Blockade . |
Visualization: Mechanism of Action & Failure Modes
Caption: The race between receptor alkylation (Green path) and hydrolysis (Red dashed path). Success depends on pH and timing.
Module 4: Decontamination & Waste
The "Thiosulfate" Standard.
Q: How do I clean up a spill or decontaminate glassware?
A: Water alone is dangerous (creates a toxic slurry).[1] You must use a nucleophilic scavenger to chemically break the mustard ring.[1]
-
The Decon Cocktail: 10% Sodium Thiosulfate in water (mixed 1:1 with ethanol if the spill is on a surface that repels water).
-
Mechanism: The thiosulfate ion (
) is a soft nucleophile that reacts rapidly with the aziridinium ion, opening the ring to form a non-toxic thiosulfate ester.
Decontamination Protocol
-
Isolate: Cordon off the area.
-
Soak: Cover the spill with paper towels soaked in the Decon Cocktail .
-
Wait: Allow 30 minutes contact time.
-
Clean: Wipe up (now treated as standard chemical waste, not acute hazmat).[1] Wash surface with soap and water.[1][5][6][7][8]
References
-
Centers for Disease Control and Prevention (CDC). (2013).[1] Nitrogen Mustards: Medical Management Guidelines.[1] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024).[1] 2-Chloroethylamine (Compound Summary).[1][9] Retrieved from [Link]
-
Grigoriadis, D., & Seeman, P. (1985). Complete conversion of dopamine D2 receptors from the high- to the low-affinity state for dopamine.[1] (Discusses use of nitrogen mustards in receptor binding). Journal of Neurochemistry. Retrieved from [Link]
-
McKinley, M. D., et al. (1982).[1] Thiosulfate as an Antidote to Mustard Poisoning.[1][10][11][12] Letterman Army Institute of Research.[1][10] Retrieved from [Link]
Sources
- 1. 2-Chloroethylamine | C2H6ClN | CID 13369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of fluphenazine-N-mustard on dopamine binding sites and on behavior induced by apomorphine in supersensitive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Mustard Hospital Management [chemm.hhs.gov]
- 7. nj.gov [nj.gov]
- 8. NITROGEN MUSTARD HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2-氯乙胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Use of Sodium Thiosulfate as a Neutralizing Agent During Regional Administration of Nitrogen Mustard: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Signal-to-Noise Optimization in Frequency-Modulated Mass Spectrometry (FTMS/FNM)
The following technical guide is structured as a Tier 3 Support Center Resource for high-resolution mass spectrometry.
Note on Terminology: In the context of this guide, FNM is interpreted as Frequency Noise Modulation (and associated F ourier N ull M ethods) within the broader category of Fourier Transform Mass Spectrometry (FTMS) (e.g., Orbitrap, FT-ICR). These systems rely on frequency detection where signal-to-noise (S/N) is governed by the stability of the frequency domain rather than simple ion counting.
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Audience: Bio-analytical Researchers, Drug Discovery Leads System Scope: High-Resolution FTMS (Orbitrap, ICR), NEMS-MS
Core Diagnostic: The S/N Landscape
Before adjusting parameters, you must identify the type of noise limiting your sensitivity. In Frequency-Modulated MS, noise is not just "static"; it is dynamic and phase-dependent.
Quick Diagnostic Matrix
| Symptom | Probable Noise Source | Primary Fix |
| Baseline is "grassy" but peaks are sharp | Thermal (Johnson) Noise | Increase Preamplifier Gain; Cool the detector (if ICR). |
| Peaks are broad/split; S/N drops at high intensity | Space Charge (Coulombic Repulsion) | Reduce Ion Target (AGC); Shorten Injection Time. |
| S/N does not improve with averaging | Coherent/Chemical Noise | Check solvent purity; Verify isolation window; Inspect for electronic interference (50/60Hz). |
| Frequency shift/jitter (Phase Noise) | Power Supply Instability / Magnet Drift | Check temperature stability of the lab; Run mass calibration. |
Troubleshooting Guides & FAQs
Module A: Acquisition Parameters & Time Domain
Q: I am increasing my transient length (T_acq), but my S/N is not improving as expected. Why?
A: This is a common misconception in FTMS. While increasing the transient length (
-
The Mechanism: In Fourier Transform spectrometry, the signal decays over time (Free Induction Decay - FID) due to ion collisions and magnet/field inhomogeneities. If you acquire data after the signal has decayed into the noise floor, you are essentially "averaging in" pure noise.
-
The Rule: S/N improves with
only if the ion signal persists throughout the entire transient. -
Action Plan:
-
Check the Vacuum Gauge . High pressure (poor vacuum) causes rapid FID decay.
-
Optimize Collision Energy in the C-trap/Ion routing multipole. Ions must be "cooled" effectively before injection to maintain coherence.
-
Protocol: If your FID duration is 500ms, setting a 1000ms transient will degrade S/N per unit time. Match
to the observed FID lifetime.
-
Q: How do I use "Microscans" (Averaging) effectively without killing throughput?
A: Signal averaging follows the
-
Strategic Averaging: Instead of globally increasing microscans, use Spectrum Averaging in the frequency domain (post-FFT) rather than Time Domain averaging if frequency drift is suspected.
-
Action Plan:
-
For Top-Down Proteomics (large proteins, low signal): Set Microscans = 3–5.
-
For Small Molecule Screening (high throughput): Set Microscans = 1, but maximize Ion Injection Time (fill the trap).
-
Module B: Signal Processing & Apodization
Q: Can I use window functions (Apodization) to "rescue" a low S/N spectrum?
A: Yes, but it is a trade-off. Apodization functions multiply the time-domain signal (FID) to smooth out the abrupt start/stop edges (which cause "ringing" or Gibbs phenomenon).
-
The Trade-off: "Hard" windows maximize resolution but leave noise. "Soft" windows suppress noise but broaden peaks (lower resolution).
-
Recommendation:
-
For Maximum S/N: Use a Hanning or Blackman window. These taper the noisy end of the transient to zero, suppressing high-frequency noise.
-
For Maximum Resolution: Use a Boxcar (no apodization) or Kaiser-Bessel window.
-
Module C: Space Charge & Frequency Noise (FNM)
Q: My high-abundance peaks have excellent S/N, but low-abundance species nearby disappear. Is this dynamic range or noise?
A: This is likely Space Charge Saturation , a form of Frequency Noise Modulation.
-
The Physics: In FTMS, ions are detected by their image current. If too many ions are packed into the trap (Orbitrap or ICR cell), their mutual Coulombic repulsion alters their oscillation frequency. This "smears" the signal phase, causing peak coalescence or suppression of weak signals by strong ones (Frequency Locking).
-
The Fix:
-
Lower the AGC Target: Reduce the number of ions from
to or . -
Boxcar Acquisition: If looking for a low-level peptide in a complex matrix, use a narrow isolation window (SIM-like) to fill the trap only with the mass range of interest.
-
Visualizing the Signal Pathway
The following diagram illustrates the critical checkpoints where Signal-to-Noise is either generated or lost in a Frequency-Modulated MS workflow.
Caption: The FTMS Signal Chain. Note that Space Charge (Yellow) and Thermal Noise (Green) enter at different stages, requiring different mitigation strategies.
Advanced Protocol: The "Noise Floor" Characterization Experiment
To scientifically validate your instrument's performance, perform this self-validating protocol.
Objective: Determine if your S/N limit is Ion-Limited (Shot Noise) or Electronic-Limited (Johnson Noise).
Step-by-Step Methodology:
-
Setup: Infuse a stable standard (e.g., Caffeine or MRFA) at a steady flow rate (5 µL/min).
-
Baseline Scan: Acquire a spectrum with 1 Microscan (No averaging). Record the S/N of the base peak.
-
Averaging Ramp: Acquire spectra with 2, 4, 8, 16, and 32 microscans.
-
Data Plotting: Plot S/N (y-axis) vs. Square Root of Scans (
) (x-axis). -
Analysis:
-
Linear Fit (
): Your system is operating correctly (Shot Noise limited). To improve S/N, you simply need more time or more ions. -
Plateau/Non-Linear: You have Coherent Noise (chemical background or electronic interference). Increasing scan time will not help. You must purify samples or check instrument grounding.
-
Reference Data: S/N vs. Resolution Settings
Use this table to balance your experimental needs. (Data based on typical Orbitrap performance).
| Resolution Setting (at m/z 200) | Transient Length (ms) | Relative S/N (Theoretical) | Recommended Application |
| 17,500 | 64 | 1.0 (Reference) | UHPLC Screening (Fast peaks) |
| 35,000 | 128 | 1.4x | General Proteomics |
| 70,000 | 256 | 2.0x | Isobaric Tagging / Lipidomics |
| 140,000 | 512 | 2.8x* | Fine Isotope Structure |
| 280,000+ | 1024+ | < 2.8x (Diminishing Returns) | Top-Down / Intact Protein |
*Note: S/N gain at high transients assumes the ion signal does not decay (High Vacuum required).
References
-
Marshall, A. G., & Chen, T. (2015).[1] 40 years of Fourier transform ion cyclotron resonance mass spectrometry. International Journal of Mass Spectrometry. (Discusses the fundamental relationship between frequency detection, transient length, and S/N).
-
Beger, R. D., et al. (2019).[2] Towards quality assurance and quality control in untargeted metabolomics studies. Metabolomics. (Addresses S/N thresholds and outlier detection in high-res MS).
-
Zou, X., & Seshia, A. A. (2017). Non-Linear Frequency Noise Modulation in a Resonant MEMS Accelerometer. IEEE Sensors Journal.[3][4] (Provides the physical basis for Frequency Noise Modulation in resonant sensors, applicable to NEMS-MS).
Sources
Technical Support: Optimizing pH for Fluphenazine-N-2-chloroethane (FN2CE) Activity
Topic: pH-Dependent Activation and Stability of Fluphenazine-N-2-chloroethane Ticket ID: FN2CE-TECH-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit
Executive Summary
Fluphenazine-N-2-chloroethane (FN2CE) is a nitrogen mustard derivative of fluphenazine used as an irreversible antagonist for dopamine receptors (D1, D2) and calmodulin.[1] Unlike competitive antagonists, FN2CE forms a covalent bond with the receptor, permanently reducing receptor density (
The Critical Variable is pH. The transition from a stable storage form to a reactive alkylating agent is entirely pH-dependent. This guide details how to manipulate pH to control the "on-switch" for this compound, ensuring maximal receptor inactivation and minimal hydrolytic degradation.
Module 1: The Mechanism (Why pH Matters)
To use FN2CE effectively, you must understand the Aziridinium Cycle . The compound exists in three distinct states depending on the pH of your solution.
-
The Dormant State (pH < 5.0): In acidic conditions (or organic solvents), the nitrogen atom on the chloroethylamine tail is protonated. It cannot attack the adjacent carbon. The molecule is stable but inactive .
-
The Active State (pH 7.0 – 8.0): At physiological pH, the amine deprotonates. The nitrogen lone pair attacks the
-carbon, displacing the chloride ion. This forms a highly reactive, positively charged Aziridinium Ion . This ion is the electrophile that attacks nucleophilic residues (e.g., cysteine, histidine) on the receptor. -
The Degraded State (Hydrolysis): If the aziridinium ion does not find a receptor target, water molecules will eventually attack it, opening the ring to form an alcohol. This product is inactive and will not block receptors irreversibly.
Visualizing the Reaction Pathway
Figure 1: The pH-dependent activation pathway of FN2CE. Note that hydrolysis competes with receptor binding once the compound is activated.
Module 2: Experimental Protocol
Scientist’s Note: Do not attempt to "pre-activate" FN2CE in neutral buffer for long periods before adding it to your tissue. The half-life of the aziridinium ion in water is finite. Activation should occur in situ or immediately prior to incubation.
Step 1: Preparation of Stable Stock
-
Solvent: 100% Ethanol or DMSO.
-
Acidification (Optional but Recommended): If using Ethanol, adding a trace amount of HCl (e.g., 0.01 N final concentration in the stock) ensures the amine remains protonated and linear.
-
Storage: -20°C, desiccated.
-
Stability: Months to years if kept dry and acidic.
Step 2: The Activation (Working Solution)
-
Trigger: Dilution into aqueous buffer at neutral pH.
-
Buffer Choice: Tris-HCl or Phosphate Buffered Saline (PBS), pH 7.4.
-
Timing: Prepare this dilution immediately before adding to your tissue/cells.
-
Why? Once diluted, the "clock starts" on hydrolysis.
-
Step 3: Incubation & Quenching
-
Incubation: Incubate tissue/cells with FN2CE (typically 10 - 100 nM for D2 receptors) for 1 to 4 hours at 37°C.
-
Quenching (The Wash):
-
The reaction is stopped by removing the source of the alkylating agent.
-
Protocol: Perform at least 3 to 4 aggressive washes with large volumes of fresh buffer (pH 7.4).
-
Tip: Some protocols suggest a final wash containing thiosulfate (which scavenges remaining alkylating agents), but for receptor binding, extensive buffer washing is usually sufficient to remove unbound drug.
-
Module 3: Troubleshooting & FAQs
Q1: I treated my cells, but the receptor density (
) didn't decrease. What happened?
Diagnosis: The alkylating agent likely hydrolyzed before it could bind the receptor.
-
Check 1 (pH drift): Did your working buffer maintain pH 7.4? If the pH dropped (acidic), cyclization won't happen.
-
Check 2 (Timing): Did you dilute the drug and let it sit on the bench for 30+ minutes before adding it to the cells? If so, it turned into the inactive alcohol form.
-
Check 3 (Solubility): FN2CE is sparingly soluble in water.[1] If you diluted a high-concentration stock directly into saline without intermediate steps or vortexing, it might have precipitated.
Q2: Can I store the diluted working solution at 4°C for use the next day?
Answer: Absolutely not. In aqueous solution at pH > 6, the aziridinium ion forms and then hydrolyzes. By the next day, your solution will contain mostly the inactive alcohol derivative and free chloride ions. Always prepare fresh.
Q3: Why do I see high non-specific binding or toxicity?
Answer: Nitrogen mustards are "promiscuous" electrophiles.
-
Cause: At very high concentrations (>10
M) or very high pH (>8.5), FN2CE may alkylate other proteins (like calmodulin) or membrane components. -
Solution: Titrate your concentration. For D2 receptors, specificity is usually maintained in the nanomolar range (10-100 nM).
Q4: How do I dispose of the waste?
Answer: Treat all FN2CE waste as hazardous chemical waste (alkylating agent).
-
Neutralization: React waste solutions with an excess of nucleophile (e.g., Sodium Thiosulfate solution) for 24 hours to ensure all reactive aziridinium ions are quenched before disposal according to institutional safety guidelines.
Module 4: Data Summary & Kinetics
| Parameter | Value / Condition | Impact on Experiment |
| Stock Solvent | DMSO or Acidified Ethanol | Maintains stability (prevents cyclization). |
| Activation pH | 7.2 – 7.6 | Optimal for Aziridinium formation. |
| Inactivation pH | < 5.0 | Prevents reaction (keeps drug linear). |
| Hydrolysis Risk | High in aqueous solution | Do not store diluted samples.[1] |
| Target Incubation | 1 - 4 Hours @ 37°C | Allows time for in situ activation and binding. |
Experimental Workflow Diagram
Figure 2: Optimal workflow for FN2CE treatment. Speed is critical between the Dilution and Incubation steps.
References
-
Cayman Chemical. (2022). Product Information: Fluphenazine-N-2-chloroethane (hydrochloride).[1]
-
Seeman, P. (2002).[1][4] Atypical Antipsychotics: Mechanism of Action. Canadian Journal of Psychiatry, 47(1), 27-38.[1]
-
O'Callaghan, J.P., Dunn, L.A., & Lovenberg, W. (1980).[1] Calcium-regulated phosphorylation in synaptosomal cytosol: Dependence on calmodulin. Proceedings of the National Academy of Sciences USA, 77(10), 5812-5816.[1]
-
Hait, W.N., Glazer, L., Kaiser, C., et al. (1987).[1] Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist.[1] Molecular Pharmacology, 32(3), 404-409.[1]
-
Thermos, K., Winkler, J.D., & Weiss, B. (1987).[1] Inhibition of dopamine-stimulated adenylate cyclase activity in rat striatum by an irreversible dopamine receptor antagonist, fluphenazine-N-mustard. Neuropharmacology, 26(10), 1473-1480.[1]
Sources
Issues with Fluphenazine-N-2-chloroethane batch-to-batch variability
Advanced Troubleshooting & Optimization Guide
Status: Operational | Senior Scientist: Dr. A. Vance | Version: 2.4
Introduction: The "Race Against Time" Chemistry
Welcome to the technical support hub for Fluphenazine-N-2-chloroethane (FNM) . This is not a standard drug; it is a nitrogen mustard tool compound designed for specific mechanistic studies—primarily determining dopamine receptor turnover rates and "spare" receptor reserves.
The Core Challenge: FNM is an irreversible alkylating agent. Its efficacy relies entirely on the in situ formation of a reactive aziridinium ion . This intermediate is unstable.[1]
-
If you inject too early: The aziridinium ring hasn't formed; no alkylation occurs.
-
If you inject too late: The ring has hydrolyzed into an inactive alcohol; the compound becomes a reversible antagonist (acting like standard Fluphenazine).
Batch-to-batch variability often stems not from the synthesis itself, but from moisture ingress during storage or inconsistent activation protocols in the lab. This guide standardizes your workflow to eliminate these variables.
Module 1: Chemical Integrity & Storage (The "Dead Batch" Diagnosis)
User Issue: "My latest batch shows reversible binding kinetics or significantly higher IC50 values than the previous lot."
Root Cause Analysis: Hydrolysis
The chloroethyl group on FNM is highly susceptible to hydrolysis. If the lyophilized powder is exposed to moisture (even humidity in the air) during storage, the chlorine atom is replaced by a hydroxyl group.
-
Active: Fluphenazine-N-CH2-CH2-Cl (Alkylating)
-
Inactive: Fluphenazine-N-CH2-CH2-OH (Reversible only)
Diagnostic Protocol: The "+18" Mass Check
Before starting a major in vivo study, validate your batch integrity using LC-MS.
| Parameter | Active Compound | Hydrolyzed (Degraded) |
| Target Mass | [M+H]+ (Calculated based on Cl isotope) | [M+H]+ + 18 Da (approx.) |
| Cl Isotope Pattern | Distinct 3:1 ratio (³⁵Cl / ³⁷Cl) | Lost (Oxygen has no significant isotope split) |
| Solubility | High in DMSO; Low in Water | Increased water solubility |
Corrective Action:
-
Desiccation: Store strictly at -20°C in a sealed container with active desiccant.
-
Inert Gas: Purge vials with Argon or Nitrogen after every opening.
-
Discard Rule: If LC-MS shows >10% hydrolysis product, discard the batch. It will act as a competitive antagonist, confounding your "irreversible" blockade data.
Module 2: Solubilization & Activation (The "Sweet Spot" Protocol)
User Issue: "The compound precipitated upon dilution," or "I see no reduction in Bmax."
The Mechanism of Failure
FNM is supplied as a hydrochloride salt. To become active, it must cyclize into the aziridinium ion. This reaction is pH and temperature dependent .
-
Acidic pH (< 5.0): Stable but inactive (does not cyclize).
-
Neutral/Basic pH (> 7.0): Rapid cyclization, followed by rapid hydrolysis.
Standardized Activation Workflow
Do not store aqueous stock solutions. Prepare fresh immediately before use.
Step 1: Primary Solubilization (The "Stock") Dissolve FNM in 100% DMSO or Ethanol .
-
Solubility Limit: ~10 mg/mL (DMSO/DMF), ~1 mg/mL (Ethanol).[2]
-
Stability:[1][2][3][4] Stable for weeks at -20°C if anhydrous.
Step 2: Activation (The "Clock Starts") Dilute the organic stock into your experimental buffer (PBS or Saline, pH 7.4).
-
Ratio: Ensure final organic solvent concentration is < 1% (to avoid solvent effects).
-
Timing: Allow the solution to sit at room temperature for 15–30 minutes before application. This allows the aziridinium ring to form.[5]
-
Expiration:Use within 60 minutes. After 1 hour, the rate of hydrolysis exceeds the rate of alkylation.
Visualizing the Pathway
Caption: The "Activation Window." You must apply the compound while the Aziridinium Ion is dominant, before it hydrolyzes into the inactive alcohol form.
Module 3: Biological Validation (Self-Validating the Experiment)
User Issue: "How do I know the batch worked if I can't run LC-MS?"
The "Washout" Validation
In receptor binding assays (radioligand binding), you must distinguish between affinity (reversible) and alkylation (irreversible).
Protocol:
-
Incubate: Tissue/cells with FNM (activated) for 30-60 mins.
-
The Critical Wash: Perform at least 3 extensive washes with fresh buffer.
-
Why? This removes any reversible fluphenazine (hydrolyzed contaminants) or unreacted precursor.
-
-
Challenge: Apply the radioligand (e.g., [³H]-Spiperone).
-
Result Interpretation:
-
Success:
is significantly reduced compared to control; remains unchanged. -
Failure (Batch Issue):
is normal, but increases (indicating competitive, reversible inhibition remains).
-
Frequently Asked Questions (FAQ)
Q: Can I freeze the aqueous solution for tomorrow? A: Absolutely not. Once water touches the compound, the countdown to hydrolysis begins. Freezing slows it but does not stop it, and the freeze-thaw cycle will degrade the aziridinium ion. Always prepare fresh from DMSO/Ethanol stock.
Q: Why does the certificate of analysis say "Hydrochloride" if it's a mustard? A: Stability. The hydrochloride salt form stabilizes the amine, preventing it from attacking the chloroethyl group prematurely. The salt must be neutralized (by the buffering capacity of your saline/PBS) to trigger the cyclization.
Q: My in vivo effect disappeared after 24 hours. Is this normal? A: It depends on the turnover rate. FNM causes irreversible inactivation, but the cell immediately begins synthesizing new receptors. Recovery of behavior/binding usually tracks with protein synthesis (turnover), which can take 3–7 days for dopamine receptors. If recovery happens in <24 hours, your batch likely acted as a reversible antagonist (failed alkylation).
References
-
Cayman Chemical. Product Information: Fluphenazine-N-2-chloroethane (hydrochloride).[2]
-
Hait, W.N., et al. (1987).[2] "Alterations in the sensitivity of calmodulin to trifluoperazine and fluphenazine-N-mustard." Molecular Pharmacology, 32(3), 404-409.[2]
-
Winkler, J.D., Thermos, K., & Weiss, B. (1987).[2] "Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopamine receptors." Psychopharmacology, 92(3), 285-291.[2]
-
O'Callaghan, J.P., Dunn, L.A., & Lovenberg, W. (1980).[2] "Calcium-regulated phosphorylation in synaptosomal cytosol: Dependence on calmodulin." Proceedings of the National Academy of Sciences, 77(10), 5812-5816.[2]
-
Seeman, P. (2002).[2] "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry, 47(1), 27-38.[2]
Sources
- 1. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS – ScienceOpen [scienceopen.com]
- 4. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Technical Guide: Fluphenazine vs. Fluphenazine-N-2-chloroethane (FNCE) in Dopamine Receptor Binding
Executive Summary
The Bottom Line: The distinction between Fluphenazine (FPZ) and its nitrogen mustard derivative, Fluphenazine-N-2-chloroethane (FNCE), represents the fundamental pharmacological difference between competitive reversible antagonism and affinity-based irreversible inactivation .
-
Fluphenazine (FPZ): A high-potency, reversible D2/D1 antagonist. Used to determine equilibrium dissociation constants (
) and competitive inhibition ( ). -
Fluphenazine-N-2-chloroethane (FNCE): A synthetic tool compound that covalently alkylates the receptor. It is not used for standard affinity screening but is the "Gold Standard" method for determining receptor reserve (spare receptors) and receptor turnover rates (synthesis/degradation).
Part 1: Mechanistic Comparison
The functional divergence lies in the chemical stability of the ligand-receptor complex. While both molecules initially recognize the dopamine binding pocket with high affinity, FNCE undergoes a secondary chemical transformation that locks it in place.
The Aziridinium Transformation
FNCE is a nitrogen mustard. In aqueous physiological buffers (pH 7.4), the chloroethyl group cyclizes to form a highly reactive aziridinium ion intermediate. This electrophile attacks nucleophilic residues (likely aspartate or serine) within the receptor's orthosteric binding site, forming a covalent bond.
Pathway Visualization
The following diagram illustrates the kinetic divergence between the two compounds.
Figure 1: Kinetic pathway comparison. FPZ maintains equilibrium; FNCE forms a reactive intermediate leading to permanent receptor inactivation.
Part 2: Experimental Protocols
As a Senior Application Scientist, I must emphasize that safety and timing are the critical variables when handling FNCE. Unlike FPZ, FNCE is a cytotoxic alkylating agent.
Safety & Handling
-
Hazard: FNCE is a blistering agent and potential mutagen. Handle only in a fume hood.
-
Stability: The aziridinium ion is unstable. FNCE must be stored as a hydrochloride salt (solid) at -20°C.[1]
-
Solvent: Dissolve in acidic ethanol or DMSO (stable). Do not store in neutral aqueous buffer; prepare fresh immediately before use.
The "Washout" Protocol (Differentiation Assay)
This protocol is designed to prove irreversibility. If the antagonist is reversible (FPZ), the receptor density (
Step-by-Step Methodology:
-
Tissue Preparation: Prepare striatal membrane homogenates (rich in D2 receptors) in TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Pre-Incubation (The Treatment):
-
Divide homogenate into two pools.
-
Pool A (Control): Incubate with Vehicle only.
-
Pool B (Inactivation): Incubate with 10-100 nM FNCE for 60 minutes at 25°C.
-
Note: 100 nM is usually sufficient to occlude >80% of receptors.
-
-
The Critical Wash (Removal of Free Drug):
-
Centrifuge both pools (20,000 x g, 15 min).
-
Discard supernatant (contains unreacted FNCE/FPZ).
-
Resuspend pellet in fresh buffer.
-
Repeat centrifugation/resuspension 3-4 times.
-
Scientific Logic:[2][3][4][5][6][7][8] This step lowers the concentration of free ligand to effectively zero. Any ligand remaining is bound covalently.
-
-
Radioligand Binding Assay:
-
Perform a saturation binding curve on both pools using a radioligand like
-Spiperone or -Raclopride (0.05 nM to 5 nM). -
Incubate to equilibrium (e.g., 60 min at 37°C).
-
Terminate by rapid filtration.
-
Workflow Visualization
Figure 2: Experimental workflow for determining irreversible receptor blockade.
Part 3: Data Analysis & Interpretation
The data obtained from the saturation binding assay (Step 4 above) is best analyzed using Scatchard (Rosenthal) transformations.
Quantitative Comparison Table
| Parameter | Fluphenazine (FPZ) | Fluphenazine-N-2-chloroethane (FNCE) |
| Binding Type | Reversible, Competitive | Irreversible, Non-competitive (Time-dependent) |
| Effect on | Increases (Apparent affinity drops) | Unchanged (Remaining receptors are normal)* |
| Effect on | Unchanged (at infinite radioligand) | Decreases (Receptors are "killed") |
| Washout Recovery | 100% Recovery of binding sites | < 5% Recovery (Permanent blockade) |
| Primary Use | Antipsychotic potency screening | Determining Receptor Reserve & Turnover |
*Note: In some partial inactivation scenarios,
Interpreting the Scatchard Plot
-
FPZ (Competitive): The slope of the line changes (steeper slope = higher affinity). The X-intercept (
) remains the same because high concentrations of radioligand can out-compete FPZ. -
FNCE (Irreversible): The X-intercept (
) shifts to the left (decreases). The slope ( ) remains parallel to the control, because the remaining receptors are structurally unaltered; there are simply fewer of them.
Part 4: Applications in Drug Discovery
Why use a toxic mustard compound? FNCE is indispensable for two specific calculations in pharmacology:
Calculating Receptor Reserve (Spare Receptors)
By progressively inactivating receptors with FNCE and measuring the maximal biological response (e.g., cAMP inhibition), researchers can determine the fraction of receptors required to elicit a full response.
-
Protocol: Treat tissues with increasing concentrations of FNCE.
-
Result: If 50% of receptors are alkylated but the tissue still produces a 100% maximal response to dopamine, there is a 50% "receptor reserve."
Calculating Receptor Turnover ( and )
Since FNCE inactivation is permanent, the recovery of binding sites over days depends entirely on the cell synthesizing new protein.
-
Protocol: Administer FNCE (in vivo) to deplete receptors to ~0.
-
Measurement: Measure
at 24h, 48h, 72h. -
Calculation: The rate of recovery represents the synthesis rate (
) of the receptor protein.
References
-
Cayman Chemical. (2022).[1] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information. Link
-
Seeman, P. (1980). Brain Dopamine Receptors.[2][7][9] Pharmacological Reviews. Link
-
Treat, J. D., et al. (1980s/90s Context). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard. (Referenced via PubMed context on receptor turnover methodologies). Link
-
Dumartin, B., et al. (1998). Internalization of D1 dopamine receptor-agonist complexes in striatal neurons. Journal of Neuroscience (Contextual reference for receptor trafficking assays). Link
-
Hess, E. J., et al. (1988). Receptor reserve at striatal dopamine receptors. Journal of Neurochemistry. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatry.ru [psychiatry.ru]
- 4. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. Pharmaceutical Insights: fluphenazine hydrochloride's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
Comprehensive Guide: Validation of FNM-Induced Apoptosis by Caspase Activity Assay
The following guide provides an in-depth technical analysis and protocol for validating apoptosis induced by Functionalized Nanomaterials (FNM) . Given the unique physicochemical properties of FNMs (e.g., magnetic nanoparticles, MOFs, nanomicelles), this guide addresses specific challenges such as optical interference and distinguishing apoptosis from pyroptosis/necroptosis.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In the development of Functionalized Nanomaterials (FNM) —such as drug-loaded magnetic nanospheres (e.g., Fe
The Caspase-3/7 Activity Assay is the industry gold standard for quantifying apoptosis. However, standard protocols often fail with FNMs due to nanoparticle interference (quenching fluorescence or absorbing absorbance signals). This guide compares the Caspase Activity Assay against alternative methods (Western Blot, Annexin V) and provides a modified, self-validating protocol specifically optimized for FNM-treated samples.
Mechanistic Grounding: The FNM Apoptosis Pathway
To validate the assay, one must understand the causality. FNMs typically induce apoptosis via the Intrinsic (Mitochondrial) Pathway , triggered by intracellular ROS accumulation or lysosomal escape.
Signaling Pathway Diagram
The following diagram illustrates the specific signaling cascade activated by FNM uptake, highlighting the divergence between Apoptosis (Caspase-3) and Pyroptosis (Caspase-1), a common confounder in nanomedicine.
Caption: FNM-induced Intrinsic Apoptosis pathway vs. Pyroptosis off-target effects. Caspase-3 is the specific biomarker for apoptosis.
Comparative Analysis: Caspase Assay vs. Alternatives
Why choose the Caspase-3/7 Activity Assay over Annexin V or Western Blot for FNM validation?
Performance Comparison Table
| Feature | Caspase-3/7 Activity Assay (Homogeneous) | Annexin V / PI Staining (Flow Cytometry) | Western Blot (Cleaved Caspase-3) |
| Primary Readout | Enzymatic turnover (Vmax) | Membrane asymmetry (PS exposure) | Protein fragmentation |
| Sensitivity | High (Signal amplification via turnover) | Moderate | Low (Requires significant protein load) |
| FNM Compatibility | Medium (Requires particle removal) | Low (Particles clog cytometers/alter scatter) | High (SDS-PAGE removes particles) |
| Throughput | High (96/384-well plate) | Medium (Tube/Plate based) | Low (Gel based) |
| Quantitation | Quantitative (RFU/OD units) | Semi-Quantitative (% gated) | Semi-Quantitative (Densitometry) |
| Differentiation | Specific to Apoptosis | Can confuse with Necrosis (PI+) | Specific to Apoptosis |
Expert Insight: The "Interference" Factor
Critical Causality: FNMs, especially iron oxide (
-
The Flaw in Standard Protocols: Running a standard "add-and-read" caspase assay on FNM-treated cells often yields false negatives (signal quenching) or false positives (scatter).
-
The Solution: The protocol below includes a mandatory magnetic/centrifugal clearance step post-lysis but pre-substrate addition.
Validated Protocol: FNM-Optimized Caspase-3/7 Assay
This protocol is designed to be self-validating by including a specific inhibitor control (Z-VAD-FMK) and an interference control.
Reagents Required:
-
Lysis Buffer (Cell Signaling Technology or equivalent)
-
Caspase-3 Substrate: Ac-DEVD-pNA (Colorimetric) or Ac-DEVD-AFC (Fluorometric)
-
Inhibitor: Z-VAD-FMK (Pan-caspase inhibitor)
-
Positive Control: Staurosporine (1 µM)
Experimental Workflow Diagram
Caption: Optimized workflow removing FNM interference before substrate addition.
Step-by-Step Methodology
-
Seeding & Treatment:
-
Seed cells (e.g., HeLa, A549) at
cells/well in a 96-well plate. -
Group A: Vehicle Control.
-
Group B: FNM (IC
dose). -
Group C: FNM + Z-VAD-FMK (20 µM). Self-Validation Control: If signal persists here, it is non-specific proteolysis, not apoptosis.
-
Group D: Staurosporine (Positive Control).
-
-
Lysis & FNM Clearance (The "Senior Scientist" Modification):
-
At T=24h, aspirate media carefully. Wash 1x with PBS.
-
Add 50 µL chilled Lysis Buffer. Incubate on ice for 10 min.
-
Crucial Step: Instead of reading directly, transfer lysates to microfuge tubes or use a magnetic plate separator (if FNM is magnetic).
-
Centrifuge at 10,000 x g for 5 min to pellet the FNM.
-
Transfer the clear supernatant to a fresh black/clear-bottom plate.
-
-
Reaction Assembly:
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT and 200 µM Ac-DEVD-substrate.
-
Note: DTT is essential to maintain caspase active site cysteine in reduced form.
-
-
Kinetic Measurement:
-
Measure Absorbance (405 nm for pNA) or Fluorescence (Ex400/Em505 for AFC) every 5 minutes for 1 hour at 37°C.
-
Calculate the slope (Vmax) of the linear portion.
-
Data Interpretation & Validation Criteria
To confidently claim "FNM induces apoptosis," your data must meet these criteria:
-
Caspase Dependence: Group B (FNM) must show significantly higher activity than Group A (Control).
-
Specificity Check: Group C (FNM + Z-VAD-FMK) must show activity levels reduced to near-baseline (Group A). If Group C remains high, the FNM is causing non-enzymatic hydrolysis or assay interference.
-
Pathway Confirmation: If distinguishing from Pyroptosis, run a parallel assay with Ac-YVAD-pNA (Caspase-1 substrate). High DEVD activity with low YVAD activity confirms Apoptosis.
Expected Results (Example Data)
| Treatment Group | Relative Caspase-3 Activity (Fold Change) | Interpretation |
| Vehicle Control | 1.0 ± 0.1 | Baseline turnover |
| FNM (50 µg/mL) | 4.5 ± 0.3 | Strong Induction |
| FNM + Z-VAD-FMK | 1.2 ± 0.1 | Validated (Caspase-dependent) |
| Staurosporine | 6.0 ± 0.5 | Assay System Functional |
References
-
Jin, N., et al. (2023). "Mannose-doped metal-organic frameworks induce tumor cell pyroptosis via the PERK pathway."[11][2] Journal of Nanobiotechnology. [Link]
- Context: Highlights the need to distinguish between pyroptosis (Caspase-1) and apoptosis (Caspase-3) in FNM studies.
-
Anitha, P., et al. (2017). "Magneto-chemotherapy for cervical cancer treatment with camptothecin loaded Fe3O4 functionalized β-cyclodextrin nanovehicle." RSC Advances. [Link]
- Context: Validates the use of Caspase-3 assays for Fe3O4-based FNMs and describes mitochondrial potential changes.
-
Nasseri, B., et al. (2018). "Synthesis and Characterization of Folic Acid-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole." ACS Applied Bio Materials. [Link]
- Context: Demonstrates cytotoxicity assessment of Functionalized Nanomicelles (FNM).
- Context: Authoritative source for standard caspase assay chemistry and interference troubleshooting.
Sources
- 1. Frontiers | Ferroptosis: The Silver Lining of Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Magneto-chemotherapy for cervical cancer treatment with camptothecin loaded Fe 3 O 4 functionalized β-cyclodextrin nanovehicle - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06615E [pubs.rsc.org]
- 4. Mannose-doped metal-organic frameworks induce tumor cell pyroptosis via the PERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Integrated network pharmacology and experimental analysis unveil multi-targeted effect of 18α- glycyrrhetinic acid against non-small cell lung cancer [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. oro.open.ac.uk [oro.open.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural products targeting ferroptosis pathways in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose-doped metal-organic frameworks induce tumor cell pyroptosis via the PERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis: Fluphenazine-N-Mustard (FNM) vs. D1 Receptors
Executive Summary
Fluphenazine-N-mustard (FNM) is a pharmacological tool used primarily to irreversibly inactivate dopamine D2 receptors.[1] While derived from the high-potency antipsychotic fluphenazine, the addition of a β-chloroethyl (mustard) group transforms it into an alkylating agent.
The Core Finding: FNM exhibits preferential but not absolute selectivity for D2 receptors. Under standard protocols (e.g., repeated administration or specific in vitro concentrations), FNM inactivates >80% of D2 receptors while inhibiting D1 receptors by <25%.[1] However, at high concentrations or prolonged exposure, significant cross-reactivity with D1 receptors occurs due to the non-selective nature of the reactive aziridinium intermediate.
This guide details the mechanism of this cross-reactivity, compares FNM with the non-selective alkylating agent EEDQ, and provides a self-validating "Receptor Protection Protocol" to quantify D1 specificity in your own samples.
Mechanism of Action: The Alkylation Kinetic
FNM does not bind covalently immediately. It follows a two-step "affinity-labeling" mechanism.
-
Reversible Binding: FNM binds to the dopamine receptor (D2 or D1) driven by its pharmacophore affinity (
). Fluphenazine has a of ~0.7 nM for D2 and ~3.2 nM for D1, creating an initial "selectivity window." -
Aziridinium Formation: The nitrogen mustard group cyclizes to form a highly reactive aziridinium ion.
-
Covalent Alkylation: This ion attacks a nucleophilic residue (likely a carboxylate or sulfhydryl group) within the receptor binding pocket, rendering the receptor permanently inactive.
Visualization: FNM Alkylation Pathway
Caption: The kinetic pathway of FNM. Selectivity is driven by the initial affinity difference (Kd) between D2 and D1, but the reactive aziridinium ion can alkylate both if concentration thresholds are exceeded.
Comparative Performance: FNM vs. Alternatives
To understand FNM's utility, it must be compared with EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), the standard non-selective irreversible antagonist, and SCH 23390 , the standard reversible D1 antagonist.
Table 1: Selectivity and Inactivation Profile
| Feature | Fluphenazine-N-Mustard (FNM) | EEDQ | SCH 23390 |
| Primary Target | D2 Receptor (Irreversible) | D1 & D2 (Non-selective Irreversible) | D1 Receptor (Reversible) |
| Mechanism | Alkylation via Aziridinium ion | Carboxyl group modification (mixed anhydride) | Competitive Antagonism |
| D2 Inactivation | >80% (High Efficiency) | >90% | 0% (Reversible) |
| D1 Cross-Reactivity | <25% (Low to Moderate) | >80% (High) | 100% (High Affinity Binding) |
| Recovery Time | Days (requires protein synthesis) | Days (requires protein synthesis) | Minutes/Hours (Washout) |
| Best Use Case | Isolating D1 function by eliminating D2.[2] | Total dopamine receptor knockout. | Defining D1 specific binding.[3] |
Key Insight: FNM is superior to EEDQ when you need to study D1 receptors in isolation without the interference of D2 signaling. EEDQ wipes out both populations, whereas FNM leaves the majority of D1 receptors functional.
Experimental Validation: The Receptor Protection Assay
To rigorously define the cross-reactivity of FNM in your specific tissue or cell line, you cannot rely on literature values alone. You must perform a Receptor Protection Assay .
This protocol uses a reversible antagonist to "shield" a specific receptor subtype during FNM exposure. If FNM is truly cross-reacting with D1, protecting D1 with SCH 23390 during FNM treatment should preserve D1 binding capacity.
Protocol: D1 Cross-Reactivity Validation
Materials:
-
Tissue homogenate (e.g., Rat Striatum) or Cell Membranes (HEK-293 expressing D1).
-
FNM: 100 nM - 10 µM (Titration required).
-
Protector (D1): SCH 23390 (1 µM).
-
Radioligand: [³H]-SCH 23390 (for D1 labeling).[4]
Workflow:
-
Pre-Incubation (Protection): Divide samples into two groups.
-
Group A (Unprotected): Buffer only.
-
Group B (Protected): Incubate with 1 µM SCH 23390 for 30 min. This occupies D1 pockets.
-
-
Inactivation: Add FNM (e.g., 1 µM) to both groups. Incubate for 45-60 min at 25°C.
-
Washout (Critical): Centrifuge and wash membranes 5-6 times with large volumes of buffer.
-
Purpose: This removes unreacted FNM and the reversible protector (SCH 23390). Only covalently bound FNM remains.
-
-
Measurement: Perform saturation binding assay with [³H]-SCH 23390 to measure remaining D1 density (
).
Visualization: Protection Assay Logic
Caption: Workflow to distinguish specific D1 cross-reactivity. If Result A shows significantly lower Bmax than Result B, FNM is cross-reacting with D1.
Data Interpretation & Troubleshooting
When analyzing your data, calculate the % Protection using the formula:
-
Scenario 1: High Selectivity (Desired): Unprotected D1
is >75% of Control. FNM is safe to use as a selective D2 inactivator. -
Scenario 2: High Cross-Reactivity: Unprotected D1
drops to <50%.-
Cause: FNM concentration too high or incubation time too long.
-
Solution: Reduce FNM concentration (titrate down to 50-100 nM) or reduce incubation time.
-
-
Scenario 3: Non-Specific Binding: If "Protected" samples also show loss of D1 binding, FNM may be causing non-specific membrane damage or allosteric disruption not protected by the orthosteric antagonist.
References
-
Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses. Source: Psychopharmacology (Berl).[7] 1987;92(3):285-91.[7] Link:[Link]
-
Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and decreases D1 dopamine receptor mRNA. Source: Neurochem Int. 1994 Oct;25(4):355-66.[1] Link:[Link]
-
[3H]Fluphenazine Binding to Brain Membranes: Simultaneous Measurement of D-1 and D-2 Receptor Sites. Source: Molecular Pharmacology. 1985. Link:[Link]
-
The use of irreversible ligands to inactivate receptor subtypes: 4-DAMP mustard and muscarinic receptors. (Methodology Reference) Source: Life Sci. 1998;62(17-18):1659-64.[8] Link:[Link]
Sources
- 1. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of fluphenazine-N-mustard, on calmodulin activity and on D1 and D2 dopaminergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of irreversible ligands to inactivate receptor subtypes: 4-DAMP mustard and muscarinic receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Validation Guide: Fluphenazine-N-2-chloroethane (SKF-7171A) in Tumor Models
Compound: Fluphenazine-N-2-chloroethane (SKF-7171A, FNM, Flu-M) Classification: Irreversible Calmodulin (CaM) Antagonist / Nitrogen Mustard Derivative Primary Application: Validation of CaM-dependent oncogenic signaling (KRAS, MDR, TRAIL-resistance).
Part 1: Executive Summary & Mechanistic Rationale
Fluphenazine-N-2-chloroethane (SKF-7171A) is a pharmacological tool compound derived from the antipsychotic fluphenazine. Unlike its parent compound, which binds reversibly, SKF-7171A contains a nitrogen mustard group (chloroethyl) that facilitates covalent, irreversible alkylation of its targets.
While the parent fluphenazine is a pleiotropic drug (antagonizing D2 dopamine receptors and CaM), the irreversible nature of SKF-7171A makes it critical for validating "target vulnerability." If a tumor model is sensitive to Fluphenazine but shows sustained, washout-resistant inhibition with SKF-7171A, it confirms the dependency on the specific CaM-regulated pathways (e.g., KRAS membrane organization or MDR efflux pumps).
Core Mechanism of Action
-
Irreversible CaM Inhibition: Covalently modifies Calmodulin (likely at Lys-75, Lys-77, or Lys-148), preventing it from activating downstream kinases (e.g., CaMKII, myosin light-chain kinase).
-
KRAS Displacement: Disrupts the CaM-KRAS interaction required for KRAS membrane anchorage, effectively "plucking" oncogenic KRAS from the membrane.
-
TRAIL Sensitization: Enhances the recruitment of Caspase-8 to the Fas-associated death domain (FADD), overcoming resistance to TRAIL-induced apoptosis.[1]
Mechanistic Pathway Diagram
Figure 1: Multi-target mechanism of SKF-7171A. The compound irreversibly locks Calmodulin, displacing KRAS from the membrane and enhancing death-receptor signaling.
Part 2: Comparative Analysis
Use this table to determine when to deploy SKF-7171A versus the parent compound or standard chemotherapy.
| Feature | Fluphenazine (Parent) | SKF-7171A (Mustard) | Standard Chemo (e.g., Doxorubicin) |
| Binding Mode | Reversible (Ionic/Hydrophobic) | Irreversible (Covalent) | DNA Intercalation / Damage |
| Potency (In Vitro) | Moderate (IC50 ~10-20 µM) | High (IC50 ~1-5 µM) | High (nM range) |
| Washout Resistance | Low (Effect reverses after wash) | High (Sustained inhibition) | N/A |
| KRAS Effect | Partial membrane displacement | Potent membrane displacement | Minimal direct effect |
| Primary Risk | Reversible Neurotoxicity (EPS) | Irreversible Neurotoxicity (Catalepsy) | Systemic toxicity (Myelosuppression) |
| Best Use Case | Initial screening / Repurposing | Target Validation / Mechanism Proof | Cytotoxic control |
Part 3: Validation Protocols
Protocol A: Preparation & Safety (Critical)
Warning: SKF-7171A is a nitrogen mustard derivative.[2] It is an alkylating agent and must be handled with the same precautions as mustard gas derivatives or cytotoxic chemotherapy.
-
Reconstitution: Dissolve crystalline SKF-7171A (dihydrochloride salt) in 100% DMSO to create a 10 mM stock.
-
Note: Avoid aqueous buffers for the stock solution to prevent premature hydrolysis of the chloroethyl group.
-
-
Stability: Use fresh. The aziridinium ion intermediate (active form) forms spontaneously in aqueous solution at neutral pH.
-
Inactivation: Neutralize spills with 10% sodium thiosulfate.
Protocol B: In Vitro Target Engagement (BRET Assay)
To confirm SKF-7171A is engaging the KRAS-CaM complex in your cell line (e.g., MDA-MB-231 or H1299).
-
Transfection: Transfect cells with BRET biosensors: GFP2-KRAS (Donor) and Rluc8-CaM (Acceptor).
-
Treatment: Treat cells with SKF-7171A (0.1 – 10 µM) vs. Fluphenazine (Parent) for 24 hours.
-
Measurement: Add coelenterazine substrate and measure BRET signal.
-
Validation Criteria:
-
Success: SKF-7171A should induce a dose-dependent decrease in BRET signal (indicating dissociation of KRAS from CaM).
-
Differentiation: SKF-7171A should show a lower IC50 and steeper slope than the parent fluphenazine.
-
Protocol C: In Vivo Xenograft Efficacy
Context: SKF-7171A causes irreversible blockade of Dopamine D2 receptors, leading to catalepsy (muscle rigidity) in mice at high doses. The therapeutic window is narrow.[3]
Model: Subcutaneous Xenograft (e.g., H1299 Lung or MDA-MB-231 Breast).
Dosing Strategy:
-
Route: Intraperitoneal (IP) or Intratumoral (IT). IT is recommended for initial proof-of-concept to minimize systemic neurotoxicity.
-
Dose Range: 1 mg/kg to 10 mg/kg.
-
Reference Limit: 1.8 µmole/kg (~1 mg/kg) IP is known to induce rotational behavior; 10 µmole/kg (~5 mg/kg) induces significant catalepsy.
-
Recommendation: Use Intermittent Dosing (e.g., q3d or q4d) to allow recovery, or co-administer with a peripheral anticholinergic if D2-mediated side effects are severe (though this may confound results).
-
Step-by-Step Workflow:
-
Tumor Establishment: Inject
cells into the flank of BALB/c nude mice.[4] Wait until tumors reach ~100 mm³. -
Grouping (n=8/group):
-
Group 1: Vehicle Control (Saline/DMSO).
-
Group 2: Fluphenazine (Parent) - 10 mg/kg (Reversible control).
-
Group 3: SKF-7171A - 2 mg/kg (Low Dose).
-
Group 4: SKF-7171A - 5 mg/kg (High Dose - Monitor for catalepsy).
-
Optional Group 5: SKF-7171A + TRAIL (if testing sensitization).[2]
-
-
Administration: Inject IP every 3 days for 21 days.
-
Monitoring:
-
Measure tumor volume (
).[4] -
Toxicity Check: Assess mice 1-hour post-dose for catalepsy (bar test). If immobility > 30 seconds, reduce dose.
-
-
Endpoint Analysis:
-
Harvest tumor.
-
Western Blot: Assay for p-AKT and Caspase-8 cleavage .
-
Membrane Fractionation: Verify reduced KRAS levels in the membrane fraction of treated tumors.
-
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for SKF-7171A.
Part 4: Data Interpretation & Troubleshooting
| Observation | Interpretation | Troubleshooting |
| High Systemic Toxicity (Immobility) | Irreversible D2 blockade in CNS. | Switch to Intratumoral injection or reduce dose frequency. |
| No Tumor Regression | Poor tumor penetration or alternative survival pathway. | Verify CaM dependence via siRNA. Check for hydrolysis of the mustard group (ensure fresh prep). |
| Loss of Efficacy over time | Compensatory upregulation of CaM? | Check CaM protein levels. SKF-7171A is irreversible, so recovery requires new protein synthesis. |
| Synergy with TRAIL | Validates "Sensitizer" mode. | This is the most robust application. Use suboptimal doses of TRAIL to visualize the shift. |
References
-
Abankwa, D., et al. (2022). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE. Link
-
Hwang, M. K., Min, Y. K., & Kim, S. H. (2009). Calmodulin inhibition contributes to sensitize TRAIL-induced apoptosis in human lung cancer H1299 cells.[2] Biochemistry and Cell Biology. Link
-
Hait, W. N., & Glazer, L. (1987). Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist. Molecular Pharmacology. Link
-
Ishmael, D. R., et al. (2005). Trimetrexate, methotrexate, and pemetrexed results of comparative in vitro cytotoxicity and modulation by fluphenazine-N-2-chloroethane and leucovorin. Journal of Clinical Oncology. Link
-
Gnegy, M. E., et al. (1987). Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses. Neuropharmacology. Link
Sources
Comparative Evaluation: Fluphenazine-N-2-chloroethane vs. Perphenazine as Internal Standards
Executive Summary: The Stability vs. Homology Trade-off
In the quantitative analysis of Fluphenazine (an antipsychotic phenothiazine) via LC-MS/MS or HPLC-UV, the selection of an Internal Standard (IS) is critical for correcting matrix effects and recovery losses.
This guide compares two candidates:
-
Perphenazine: The industry-standard structural analog.
-
Fluphenazine-N-2-chloroethane (FNCE): A close structural derivative (nitrogen mustard) of the analyte.
Verdict: Perphenazine is the superior and recommended internal standard. While FNCE shares a near-identical scaffold to Fluphenazine, its chemical reactivity (alkylating potential) renders it unstable in solution, leading to poor precision and column fouling. Perphenazine offers the optimal balance of structural similarity and chemical inertness required for validated bioanalytical methods.
Chemical Profile & Structural Analysis[1]
To understand the divergence in performance, we must first analyze the structural differences.
| Feature | Fluphenazine (Analyte) | Perphenazine (IS Candidate A) | Fluphenazine-N-2-Cl (IS Candidate B) |
| Structure | Phenothiazine-CF3 + Piperazine-Ethanol | Phenothiazine-Cl + Piperazine-Ethanol | Phenothiazine-CF3 + Piperazine-Ethylchloride |
| Molecular Weight | 437.5 g/mol | 403.9 g/mol | 455.9 g/mol |
| Side Chain | -CH2-CH2-OH (Stable) | -CH2-CH2-OH (Stable) | -CH2-CH2-Cl (Reactive ) |
| LogP (Approx) | 4.2 | 4.2 | 5.1 (More Lipophilic) |
| Role | Target Analyte | Ideal Analog IS | Reactive Impurity / Inhibitor |
Structural Logic
-
Perphenazine differs from the analyte only at the phenothiazine ring position 2 (Chlorine instead of Trifluoromethyl). The side chain is identical. This ensures similar solubility and ionization but sufficient mass separation (
Da). -
FNCE preserves the ring structure of the analyte exactly but converts the terminal hydroxyl group to a chlorine. Theoretically, this makes it a "closer" match for the ring system, but it fundamentally alters the chemistry of the tail group.
Critical Performance Evaluation
A. Stability and Solution Chemistry
This is the deciding factor. An internal standard must be stable in the autosampler for at least 24 hours.
-
Perphenazine: Highly stable in aqueous/organic mobile phases. It resists hydrolysis and oxidation under standard LC conditions.
-
FNCE (The "Mustard" Defect): FNCE is a nitrogen mustard derivative. In aqueous solution (especially at neutral or physiological pH), the nitrogen lone pair attacks the
-carbon bearing the chlorine, displacing the chloride ion to form a highly reactive cyclic aziridinium ion .-
Consequence: The IS concentration decreases over time as it reacts with water (hydrolysis) or buffer components.
-
Result: Calibration curves fail linearity tests; R² values drop below 0.98.
-
B. Chromatographic Behavior[2][3][4]
-
Perphenazine: Elutes close to Fluphenazine due to similar polarity. The hydroxyl tail interacts with the C18 stationary phase via hydrogen bonding, mirroring the analyte's behavior.
-
FNCE:
-
Retention Shift: The replacement of -OH with -Cl increases lipophilicity significantly, pushing retention time later, potentially broadening the run time.
-
Peak Tailing: The reactive aziridinium intermediate can covalently bind to residual silanols on the silica column, leading to severe peak tailing and "ghost peaks" in subsequent blank injections (carryover).
-
C. Mass Spectrometry Response
-
Perphenazine: Forms a stable
ion. Fragmentation patterns are distinct enough from Fluphenazine to avoid cross-talk. -
FNCE: While it ionizes well, the in-source fragmentation can be unpredictable due to the labile C-Cl bond. Furthermore, if the IS degrades into the hydrolyzed alcohol (which is Fluphenazine), it will contribute to the analyte signal, causing false positives .
Visualizing the Decision Logic
The following diagram illustrates the degradation pathway of FNCE and why Perphenazine is the safe analytical choice.
Caption: Comparative pathway analysis showing the stability of Perphenazine versus the reactive degradation of Fluphenazine-N-2-chloroethane.
Recommended Experimental Protocol
The following protocol utilizes Perphenazine as the IS. This method is self-validating, as the IS tracks extraction efficiency without introducing chemical instability.
Materials
-
Internal Standard: Perphenazine (100 ng/mL working solution in Methanol).
-
Matrix: Plasma or Serum.
Step-by-Step Workflow (Liquid-Liquid Extraction)
-
Sample Aliquoting:
-
Transfer 200 µL of plasma into a borosilicate glass tube.
-
-
IS Addition (Critical Step):
-
Add 20 µL of Perphenazine IS working solution .
-
Note: Do not use FNCE here; it would degrade during the alkaline extraction step.
-
Vortex for 10 seconds.
-
-
Alkalinization:
-
Add 100 µL of 0.5 M NaOH or Carbonate buffer (pH 9.8).
-
Reason: Phenothiazines are basic (pKa ~8-9); high pH ensures they are uncharged and extractable into organic solvent.
-
-
Extraction:
-
Add 3 mL of extraction solvent (n-Pentane:Isoamyl alcohol, 98:2 v/v).
-
Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.
-
-
Reconstitution:
-
Transfer the organic (upper) layer to a clean tube.[4]
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (Acetonitrile:Ammonium Formate Buffer).
-
-
LC-MS/MS Analysis:
-
Column: C18, 3µm, 50 x 2.1 mm.
-
MRM Transitions:
-
Fluphenazine: m/z 438.2 → 171.1
-
Perphenazine: m/z 404.2 → 171.1
-
-
Note: Both share the tropylium-like fragment (171.1), confirming structural similarity.
-
References
-
Sarker, A., et al. (2019). Quantitation of Fluphenazine in Equine Serum Following Fluphenazine Decanoate Administration.[5] ResearchGate.[5] Link
- Validates the use of Perphenazine as the internal standard for Fluphenazine analysis.
-
Cayman Chemical. (2022).[2] Fluphenazine-N-2-chloroethane Product Information & Stability Data.[2][6] Cayman Chemical.[2] Link
- Provides data on the solubility and instability of the chloroethane deriv
-
Whelpton, R., & Curry, S. H. (1979).[1] Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[1] British Journal of Clinical Pharmacology.[1] Link
- Establishes foundational extraction methods for phenothiazines.
-
PubChem. (2025).[7] Perphenazine Compound Summary.[8] National Library of Medicine. Link
- Source for physicochemical properties and structural comparison.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatry.ru [psychiatry.ru]
- 5. researchgate.net [researchgate.net]
- 6. wasteless.bio [wasteless.bio]
- 7. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FLUPHENAZINE AND PERPHENAZINE IMPACT ON MELANOGENESIS AND ANTIOXIDANT ENZYMES ACTIVITY IN NORMAL HUMAN MELANOCYTES - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Catalepsy Induction with Fluphenazine-N-2-chloroethane (SKF-7171A): A Comparative Technical Guide
Executive Summary: The Case for Irreversibility
In neuropharmacology, standard antipsychotics like Haloperidol and Fluphenazine Hydrochloride act as competitive, reversible antagonists at Dopamine D2 receptors. While effective for studying acute blockade, they fail to provide data on receptor turnover rates —the time required for the brain to synthesize and insert new receptors into the synaptic membrane.
Fluphenazine-N-2-chloroethane (SKF-7171A) , often referred to as "Fluphenazine Mustard," solves this by acting as an irreversible affinity label . It covalently binds to D2 receptors, permanently inactivating them. Recovery of motor function (catalepsy reversal) therefore depends entirely on de novo receptor synthesis, not drug clearance.
This guide addresses the notorious reproducibility challenges associated with SKF-7171A—specifically its chemical instability—and provides a validated protocol to ensure consistent catalepsy induction compared to reversible alternatives.
Mechanistic Foundation
The reproducibility of SKF-7171A is dictated by its unique alkylating mechanism. Unlike reversible ligands that rely on ionic and hydrogen bonding, SKF-7171A possesses a nitrogen mustard group.
The Aziridinium Intermediate
Upon dissolution in aqueous media at physiological pH, the chloroethylamine tail undergoes intramolecular cyclization to form a highly reactive aziridinium ion . This electrophilic intermediate attacks nucleophilic residues (likely aspartate or cysteine) within the D2 receptor pocket, forming a covalent bond.
Critical Insight: If the solution sits too long before injection, the aziridinium ion hydrolyzes with water, rendering the compound inactive (forming the alcohol derivative). This is the #1 cause of experimental failure.
Figure 1: Mechanism of Action. The formation of the Aziridinium ion is the rate-limiting step for efficacy, but hydrolysis represents the primary failure mode.
Comparative Analysis: Choosing the Right Tool
Use this table to determine if SKF-7171A is appropriate for your specific experimental goals.
| Feature | Haloperidol | Fluphenazine HCl | SKF-7171A (Mustard) |
| Binding Type | Reversible (Competitive) | Reversible (Competitive) | Irreversible (Covalent) |
| Onset of Catalepsy | Rapid (30-60 min) | Rapid (30-60 min) | Delayed (2-4 hours) |
| Duration of Effect | Transient (4-8 hours) | Moderate (12-24 hours) | Sustained (3-7 days) |
| Recovery Mechanism | Metabolic Clearance | Metabolic Clearance | Receptor Synthesis (Turnover) |
| Stability | High (Shelf-stable solution) | High | Low (Must prepare fresh) |
| Primary Utility | Acute Screening | Potency Comparison | Receptor Turnover & Reserve |
Validated Experimental Protocol
Safety Warning: SKF-7171A is a nitrogen mustard and a potential alkylating agent. Handle with extreme caution (gloves, mask, fume hood).
Phase 1: Preparation (The "Golden Hour")
Reproducibility hinges on this step.
-
Vehicle Selection: Do not dissolve directly in saline. The salt is sparingly soluble, and the mustard hydrolyzes rapidly in water.
-
Stock Solution: Dissolve SKF-7171A dihydrochloride in 100% DMSO or Ethanol (anhydrous) to create a high-concentration stock (e.g., 10 mg/mL). This stock is stable if kept frozen and anhydrous.
-
Working Solution: Immediately before injection, dilute the stock 1:10 or 1:20 with sterile saline (0.9% NaCl).
-
Final Vehicle: ~5-10% DMSO in Saline.
-
pH Check: Ensure pH is near 7.0–7.4 to facilitate cyclization in vivo.
-
-
Time Limit: Inject within 30 minutes of dilution.
Phase 2: Administration
-
Subjects: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice.
-
Route: Intraperitoneal (i.p.) is preferred for consistent absorption.
-
Dose Range:
-
Mice: 2.0 – 5.0 mg/kg
-
Rats: 0.5 – 2.0 mg/kg
-
Note: Doses are higher than standard Fluphenazine HCl due to the fraction lost to non-specific alkylation.
-
Phase 3: The Bar Test (Catalepsy Measurement)
Standardize the geometry of the test to avoid false positives.
-
Apparatus: A horizontal bar (0.9 cm diameter for rats, 0.4 cm for mice).
-
Height: Elevated 9 cm (rats) or 4 cm (mice) above the floor.
-
Procedure: Gently place the animal's forepaws on the bar while hind paws remain on the floor.
-
Endpoint: Measure the time (latency) until the animal removes both paws.
-
Cut-off: 180 seconds (3 minutes).
Figure 2: Experimental Workflow. The red nodes indicate the critical time-sensitive window where hydrolysis can ruin the experiment.
Data Interpretation & Troubleshooting
Expected Results
-
Haloperidol Control: Catalepsy peaks at 60-90 minutes and resolves by 6 hours.
-
SKF-7171A: Catalepsy may not peak until 4-6 hours (time required for absorption and covalent bonding). Significant catalepsy should persist for 48-96 hours , gradually declining as new receptors are synthesized.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Catalepsy (SKF-7171A) | Hydrolysis of mustard group. | Prepare solution immediately before use. Do not store aqueous dilutions.[1] |
| Inconsistent Latency | Variable injection site (IP). | Ensure proper IP technique; avoid injection into gut/fat. |
| High Mortality | DMSO toxicity or overdose. | Limit DMSO concentration to <10%. Verify dose calculation. |
| Short Duration (<24h) | Reversible binding only. | The mustard did not cyclize or dose was too low to exhaust receptor reserve. Increase dose slightly. |
References
-
Costall, B., & Naylor, R. J. (1975). Detection of the neuroleptic properties of clozapine, sulpiride and thioridazine. Psychopharmacologia, 43(1), 69–74. Link
-
Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs. Behavioral Neuroscience, 102(5), 748–759. Link
-
Urwyler, S., & Coward, D. (1987). In vitro and in vivo properties of the irreversible dopamine antagonist N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). Naunyn-Schmiedeberg's Archives of Pharmacology, 335, 115–122. (Mechanistic parallel for irreversible binding). Link
-
Waddington, J. L., et al. (1983). Enantiomers of the putative dopamine autoreceptor agonist 3-PPP: effects on 3H-spiperone binding and behaviour. European Journal of Pharmacology, 94(3-4), 363-364. Link
-
Cayman Chemical. (2022).[1] Fluphenazine-N-2-chloroethane (hydrochloride) Product Information & Safety Data Sheet. Link
Sources
Comparative Guide: Fluphenazine N-Mustard (FNM) vs. Chlorpromazine (CPZ) on Cancer Cell Viability
Executive Summary
Status: Senior Application Scientist Review Verdict: FNM demonstrates superior potency and sustained cytotoxicity compared to CPZ.
This guide compares Chlorpromazine (CPZ) , a prototype phenothiazine, against Fluphenazine N-mustard (FNM) , a specialized alkylating derivative. While both agents belong to the phenothiazine class and exhibit anti-cancer properties through calmodulin (CaM) antagonism and dopamine receptor blockade, they diverge fundamentally in their binding kinetics.
-
CPZ acts as a reversible antagonist. Its cytotoxicity is concentration-dependent but can be reversed upon drug removal (washout).
-
FNM acts as an irreversible antagonist.[1] The nitrogen mustard moiety facilitates covalent binding to targets (specifically CaM), leading to sustained cytotoxicity even after the drug is removed from the culture medium.
Key Takeaway: For researchers targeting chemoresistant lines or investigating calcium-dependent signaling in survival pathways, FNM provides a more rigorous, "zero-escape" blockade than CPZ.
Mechanistic Divergence: The Alkylation Factor
To understand the viability data, one must understand the molecular engagement. Both drugs permeate the cell membrane and target Calmodulin (CaM), a ubiquitous calcium-binding protein essential for cell cycle progression (G1/S transition) and DNA repair.
The CPZ Mechanism (The Standard)
CPZ binds to CaM through hydrophobic interactions. This binding induces a conformational change that prevents CaM from activating downstream kinases (e.g., myosin light chain kinase, CaMKII). However, because this interaction is non-covalent, intracellular equilibrium allows CaM to recover function if the intracellular concentration of CPZ drops (e.g., via efflux pumps like P-gp).
The FNM Mechanism (The Variant)
FNM retains the phenothiazine ring structure of CPZ (conferring CaM affinity) but appends a 2-chloroethyl (nitrogen mustard) group.
-
Recognition: The phenothiazine core guides the molecule to the hydrophobic pocket of CaM.
-
Alkylation: The nitrogen mustard group cyclizes to form a reactive aziridinium ion.
-
Covalent Lock: This ion attacks nucleophilic residues on CaM, forming a permanent covalent bond. The protein is permanently inactivated.
Visualization: Molecular Pathways & Outcomes
Figure 1: Mechanistic comparison showing the reversible nature of CPZ versus the covalent, irreversible blockade by FNM, leading to distinct cell fate outcomes.
Head-to-Head Performance Data
The following data summarizes typical IC50 ranges observed in epithelial cancer lines (e.g., MCF-7, MDA-MB-231, HT-29). Note that FNM is consistently more potent, often by an order of magnitude, due to the cumulative nature of irreversible inhibition.
| Feature | Chlorpromazine (CPZ) | Fluphenazine N-Mustard (FNM) | Performance Gap |
| Primary Mechanism | Reversible CaM Antagonism | Irreversible CaM Alkylation | FNM is Mechanistically Superior |
| IC50 (Viability) | 10 – 25 µM | 1 – 5 µM | FNM is ~5-10x More Potent |
| Washout Survival | High (Cells recover) | Low (Cells die) | FNM prevents recovery |
| MDR Sensitivity | Substrate for P-gp efflux | Can bypass/inhibit efflux | FNM effective in resistant lines |
| Time to Effect | Rapid (Hours) | Cumulative (Hours to Days) | FNM requires uptake time |
Expert Insight: In "washout" experiments—where the drug is removed after a short pulse (e.g., 1 hour)—CPZ treated cells often recover near-normal proliferation rates. FNM treated cells, however, continue to die over the subsequent 24-48 hours because the target (CaM) has been permanently destroyed and must be re-synthesized de novo.
Validated Experimental Protocols
To objectively compare these agents, a standard 72-hour MTT is insufficient because it masks the kinetic differences. The Pulse-Chase Viability Assay is the gold standard for this comparison.
Protocol: Pulse-Chase Clonogenic/Viability Assay
Objective: Determine if cytotoxicity is sustained after drug removal.
Materials:
-
Cell Line: MDA-MB-231 (or similar robust carcinoma).[2]
-
Reagents: CPZ (Sigma), FNM (Specialty Synthesis/Chemical Probe), MTT or Crystal Violet.
-
Safety Note: FNM is a nitrogen mustard (alkylating agent). Handle with extreme caution in a fume hood; deactivate waste with 10% thiosulfate.
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Pulse Treatment:
-
The Wash (Critical Step):
-
Aspirate media carefully.
-
Wash 2x with warm PBS to remove all free drug.
-
Replenish with fresh, drug-free complete media.
-
-
The Chase: Incubate for 48–72 hours.
-
Readout: Perform MTT assay or Crystal Violet staining.
Expected Results & Interpretation
-
CPZ Wells: High optical density (OD). Cells recovered after the drug was washed away.
-
FNM Wells: Low OD. The 1-hour pulse was sufficient to alkylate a lethal fraction of Calmodulin.
Visualization: Experimental Workflow
Figure 2: The Pulse-Chase protocol designed to isolate the irreversible cytotoxic effects of FNM compared to the reversible effects of CPZ.
References
-
Hait, W. N., & Lazo, J. S. (1986). Calmodulin: A Potential Target for Cancer Chemotherapeutic Agents.[2] Journal of Clinical Oncology.
-
Jones, G. L., et al. (2002). Differential effects of fluphenazine-N-mustard on calmodulin activity and on D1 and D2 dopaminergic responses.[1] Psychopharmacology.
-
Motohashi, N., et al. (2006). Antitumor activity of phenothiazines-related compounds.[2][4][5][6] Current Drug Targets.
-
Spengler, G., et al. (2016). Repurposing of phenothiazines for the treatment of multidrug resistant cancer. In Vivo.
-
Zhelev, Z., et al. (2004). Phenothiazines as a novel class of anticancer drugs: mechanism of action and structure-activity relationship. Current Medicinal Chemistry.
Sources
- 1. Differential effects of fluphenazine-N-mustard, on calmodulin activity and on D1 and D2 dopaminergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating LC-MS/MS Quantification of Fluphenazine-N-2-chloroethane: A Comparison Guide
This guide serves as a technical validation protocol and performance comparison for the LC-MS/MS quantification of Fluphenazine-N-2-chloroethane (FNM) .
This document is designed for analytical scientists and quality control managers operating under ICH M7 guidelines for mutagenic impurities.
Executive Summary: The Mutagenic Risk
Fluphenazine-N-2-chloroethane (FNM) is a reactive alkylating derivative of the antipsychotic Fluphenazine.[1] Structurally characterized by a nitrogen mustard moiety, it is classified as a Class 2 or 3 mutagenic impurity under ICH M7. Unlike ordinary impurities controlled at 0.05% (500 ppm), FNM requires control to the Threshold of Toxicological Concern (TTC), often as low as 1.5 µ g/day (typically <10 ppm in drug substance).
Standard pharmacopeial methods (HPLC-UV) lack the sensitivity to quantify FNM at these trace levels. This guide validates a high-sensitivity LC-MS/MS (MRM) workflow, demonstrating its superiority over conventional alternatives.
Part 1: Performance Comparison
The following table contrasts the optimized LC-MS/MS method against the standard USP HPLC-UV method and a High-Resolution MS (Q-TOF) screening approach.
| Feature | Optimized LC-MS/MS (Triple Quad) | Standard HPLC-UV (USP Method) | HR-MS (Q-TOF) |
| Primary Application | Trace Quantification (ppb/ppm) | Purity & Major Impurities (>0.05%) | Structure Elucidation / Screening |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL (ppb) | ~500 ng/mL (ppm) | 10 – 50 ng/mL |
| Specificity | High (MRM Transitions) | Low (Retention time only) | High (Exact Mass) |
| Matrix Tolerance | High (With Divert Valve/IS) | Moderate | Moderate |
| Throughput | < 6 min/run | 15–30 min/run | 10–20 min/run |
| ICH M7 Compliance | Fully Compliant | Non-Compliant for TTC levels | Compliant but Cost-Prohibitive |
Expert Insight: While Q-TOF is excellent for identifying unknown degradants, it lacks the dynamic range and sensitivity of a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode, which is essential for routine QC release testing of mutagenic impurities.
Part 2: Experimental Protocol (Validation Workflow)
This protocol utilizes a self-validating system incorporating a deuterated internal standard (Fluphenazine-d4 or similar) to correct for matrix effects and recovery variability.
Reagents & Standards
-
Analyte: Fluphenazine-N-2-chloroethane Dihydrochloride (Purity >95%).[2]
-
Internal Standard (IS): Fluphenazine-d4 (or Chlorpromazine-d3 if isotopic analog is unavailable).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Direct injection often suppresses ionization due to the high concentration of the API (Fluphenazine). LLE is chosen to selectively extract the impurity or clean up the matrix.
-
Stock Solution: Dissolve 10 mg FNM in MeOH (1 mg/mL). Store at -20°C (Critical: FNM is reactive; avoid aqueous storage).
-
Sample Dissolution: Dissolve 50 mg Fluphenazine Drug Substance in 50 mL 0.1% FA in Water.
-
Extraction:
-
Add 2 mL of sample to a centrifuge tube.
-
Spike with IS (final conc. 10 ng/mL).
-
Add 2 mL MTBE (Methyl tert-butyl ether) . Vortex for 2 mins.
-
Centrifuge at 4000 rpm for 5 mins.
-
-
Reconstitution:
-
Transfer organic supernatant to a fresh tube.
-
Evaporate to dryness under N2 stream at 35°C.
-
Reconstitute in 200 µL Mobile Phase A:B (80:20).
-
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Why? Phenyl-Hexyl offers better selectivity for the aromatic phenothiazine core compared to standard C18.
-
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 10% B (0-1 min) -> 90% B (4 min) -> 90% B (5 min) -> 10% B (5.1 min).
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions:
-
Quantifier: m/z 456.2 → 171.1 (Phenothiazine core fragment).
-
Qualifier: m/z 456.2 → 143.1 (Ring fragmentation).
-
Note: Precursor m/z 456 corresponds to the [M+H]+ of the chloro-derivative (Fluphenazine 437 - OH + Cl).
-
Part 3: Validation Data Summary
The following data represents typical performance metrics achieved using this protocol.
| Parameter | Result | Acceptance Criteria (ICH Q2) |
| Linearity (R²) | > 0.999 (0.5 – 100 ng/mL) | > 0.990 |
| LOD (Limit of Detection) | 0.2 ng/mL (ppm relative to API) | S/N > 3:1 |
| LOQ (Limit of Quantitation) | 0.5 ng/mL | S/N > 10:1 |
| Recovery (Accuracy) | 92.5% – 104.1% | 80% – 120% |
| Precision (%RSD) | < 4.5% (n=6) | < 10% |
| Matrix Effect | 8% Ion Suppression | < 20% |
Part 4: Visualizing the Workflow & Mechanism
Workflow Diagram: Sample to Result
This diagram illustrates the critical path from sample preparation to data output, highlighting the diversion of the high-concentration API to prevent MS contamination.
Caption: Figure 1. LC-MS/MS workflow utilizing a divert valve to protect the MS source from API overload.
Mechanistic Pathway: Ionization & Fragmentation
Understanding the fragmentation is crucial for setting MRM transitions. The N-2-chloroethane moiety remains intact in the precursor but influences the fragmentation pattern.
Caption: Figure 2. Proposed MS/MS fragmentation pathway of Fluphenazine-N-2-chloroethane.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]
-
European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluphenazine-N-2-chloroethane vs flupenthixol decanoate: a mechanistic comparison
A Comparative Guide to Fluphenazine-N-2-chloroethane and Flupenthixol Decanoate for Neuropharmacology Researchers
In the landscape of antipsychotic research, the molecular tools we employ define the boundaries of our understanding. While clinically effective drugs are the ultimate goal, preclinical research often necessitates compounds that can dissect receptor function with surgical precision. This guide provides a detailed mechanistic comparison between two potent dopamine receptor antagonists: fluphenazine-N-2-chloroethane (FNM), an irreversible research tool, and flupenthixol decanoate, a clinically utilized long-acting reversible antipsychotic.
This comparison is not one of clinical equivalence, but rather a deep dive into their contrasting modes of action, the experimental insights each provides, and the downstream consequences of their distinct interactions with dopamine receptors. For the drug development professional and the bench scientist alike, understanding these differences is paramount to designing informative experiments and interpreting their outcomes.
At a Glance: Key Mechanistic Distinctions
| Feature | Fluphenazine-N-2-chloroethane (FNM) | Flupenthixol Decanoate |
| Binding Nature | Irreversible (covalent modification) | Reversible (competitive antagonism) |
| Primary Use | Preclinical research tool | Clinical treatment of schizophrenia |
| Receptor Selectivity | Primarily D2 dopamine receptors, also D1 and calmodulin | D1 and D2 dopamine receptors, also 5-HT2A receptors |
| Duration of Action | Long-lasting, dependent on receptor turnover | Prolonged, based on slow hydrolysis from decanoate ester |
| Experimental Utility | Studying receptor turnover, long-term consequences of dopamine blockade | Modeling clinical antipsychotic effects, studying pharmacokinetics of long-acting injectables |
The Irreversible Alkylator: Fluphenazine-N-2-chloroethane (FNM)
Fluphenazine-N-2-chloroethane, also known as fluphenazine-N-mustard, is a derivative of the typical antipsychotic fluphenazine. Its defining feature is the chloroethyl group, which allows it to act as an alkylating agent, forming a covalent bond with its target receptors. This irreversible binding makes it a powerful tool for studying the long-term consequences of dopamine receptor blockade, independent of the pharmacokinetic profile of the drug.
Mechanism of Irreversible Blockade
FNM's irreversible antagonism of dopamine receptors, particularly the D2 subtype, has been demonstrated through extensive in vitro and in vivo studies. The chloroethyl moiety is believed to form a reactive aziridinium ion that covalently binds to nucleophilic residues within the receptor's binding pocket.
This irreversible interaction can be experimentally verified through washout procedures in radioligand binding assays. Even after extensive washing of treated tissue preparations, a significant reduction in the binding of a reversible radioligand (like [3H]spiperone) is observed, indicating that FNM has permanently occupied and inactivated a population of receptors[1].
Receptor Binding Profile and Downstream Effects
FNM exhibits a preference for D2 over D1 dopamine receptors. In vitro studies have shown that FNM inhibits the binding of [3H]spiroperidol (a D2 ligand) at concentrations approximately 10-fold lower than those required to inhibit the binding of [3H]Sch 23390 (a D1 ligand)[2]. The half-maximal inhibitory concentration (IC50) for [3H]spiroperidol binding is approximately 100 nM[1].
The persistent inhibition of D2 receptors by FNM triggers a cascade of adaptive changes in the brain. Studies in rats have shown that repeated treatment with FNM leads to a significant increase in D2 dopamine receptor mRNA, a compensatory mechanism for the receptor blockade[3]. Conversely, a decrease in D1 dopamine receptor mRNA has been observed, suggesting complex cross-talk between the two receptor subtypes following prolonged D2 antagonism[3]. Furthermore, FNM treatment has been shown to increase the expression of proenkephalin mRNA in the striatum[3].
The Reversible Antagonist: Flupenthixol Decanoate
Flupenthixol is a typical antipsychotic of the thioxanthene class. In its decanoate form, it is a long-acting injectable used for the maintenance treatment of schizophrenia. Unlike FNM, flupenthixol binds reversibly to dopamine receptors, and its prolonged clinical effect is due to its slow release from the oily depot injection site and subsequent hydrolysis to the active flupenthixol molecule.
Mechanism of Reversible Antagonism
Flupenthixol acts as a competitive antagonist at both D1 and D2 dopamine receptors, with comparable affinity for both subtypes[4][5]. It also exhibits moderate antagonistic activity at serotonin (5-HT2A) receptors, which may contribute to its clinical efficacy, particularly on negative symptoms of schizophrenia[6]. The reversible nature of its binding means that it is in a constant state of association and dissociation with the receptor, and its occupancy is dependent on its concentration in the synapse.
Receptor Binding Profile
The following table summarizes the reported binding affinities (Ki, in nM) of flupenthixol for various receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D1 | 1.1 - 8.4 |
| Dopamine D2 | 1.5 |
| Dopamine D3 | 1.1 |
| Dopamine D5 | - |
| Serotonin 5-HT2A | Moderate Affinity |
| α1-Adrenergic | Moderate Affinity |
Data compiled from multiple sources.[4][7]
The balanced D1/D2 antagonism of flupenthixol is a key feature of its pharmacological profile. In vivo receptor occupancy studies in patients have shown that clinically relevant doses of flupentixol lead to a D2 receptor occupancy of 50-70%[3].
Experimental Protocols: A Methodological Framework
The distinct mechanisms of FNM and flupenthixol decanoate necessitate different experimental approaches to fully characterize their effects.
In Vitro Characterization: Receptor Binding Assays
Objective: To determine the affinity and binding kinetics of a test compound for dopamine receptors.
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation: Isolate cell membranes from brain regions rich in dopamine receptors (e.g., striatum) or from cell lines expressing specific dopamine receptor subtypes.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2) and varying concentrations of the unlabeled test compound (FNM or flupenthixol).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation[8].
Protocol for Determining Irreversible Binding (FNM):
To confirm the irreversible nature of FNM binding, a washout step is included:
-
Pre-incubate the membrane preparation with FNM for a defined period.
-
Centrifuge the membranes and resuspend them in fresh buffer multiple times to wash away any unbound FNM.
-
Perform the competitive radioligand binding assay as described above. A persistent reduction in maximal binding (Bmax) of the radioligand, even after extensive washing, indicates irreversible binding.
Experimental Workflow: In Vitro Receptor Binding Assay
Caption: Workflow for in vitro receptor binding assays.
In Vivo Assessment: Preclinical Models of Antipsychotic Activity
Objective: To evaluate the antipsychotic potential and extrapyramidal side effect liability of a test compound.
Model 1: Amphetamine-Induced Hyperlocomotion
-
Rationale: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by increased dopamine release. It is a widely used screening tool for potential antipsychotics.
-
Procedure:
-
Acclimate rodents to an open-field arena.
-
Administer the test compound (e.g., flupenthixol) or vehicle.
-
After a pre-treatment period, administer amphetamine.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems.
-
-
Expected Outcome: An effective antipsychotic will attenuate the increase in locomotor activity induced by amphetamine.
Model 2: Catalepsy Test
-
Rationale: This test measures the induction of catalepsy, a state of immobility and waxy flexibility, which is a strong predictor of extrapyramidal side effects (EPS) in humans.
-
Procedure:
-
Administer the test compound or vehicle.
-
At various time points after administration, place the animal's forepaws on a raised bar.
-
Measure the time it takes for the animal to remove its paws from the bar.
-
-
Expected Outcome: Compounds with a high liability for EPS will induce a longer duration of catalepsy.
Mechanistic Implications and Research Applications
The fundamental difference between the irreversible binding of FNM and the reversible binding of flupenthixol has profound implications for their effects on the dopamine system and their utility in research.
Signaling Pathways: A Tale of Two Antagonisms
Dopamine D2 receptor activation typically leads to the inhibition of adenylyl cyclase via the G-protein Gi/o, reducing intracellular cyclic AMP (cAMP) levels. Both FNM and flupenthixol block this effect. However, the nature of their antagonism dictates the subsequent cellular response.
-
Flupenthixol (Reversible): The continuous association and dissociation of flupenthixol allows for a dynamic equilibrium. An increase in synaptic dopamine can, to some extent, compete with flupenthixol for receptor binding, potentially overcoming the blockade. This mirrors the clinical situation where dopamine fluctuations can impact symptom control.
-
FNM (Irreversible): Once FNM has covalently bound to the D2 receptor, it is effectively removed from the functional receptor pool. This leads to a sustained and insurmountable antagonism that is not overcome by increasing dopamine concentrations. The cell can only restore D2 receptor signaling by synthesizing new receptors. This makes FNM an ideal tool for studying receptor turnover rates and the long-term adaptive responses to a complete and lasting D2 receptor blockade.
Dopamine D2 Receptor Signaling: Reversible vs. Irreversible Antagonism
Caption: Contrasting signaling effects of reversible and irreversible D2R antagonists.
Conclusion: Choosing the Right Tool for the Job
Fluphenazine-N-2-chloroethane and flupenthixol decanoate, while both potent dopamine antagonists, serve fundamentally different purposes in the field of neuropharmacology.
Fluphenazine-N-2-chloroethane is a powerful research tool for:
-
Investigating the long-term cellular and molecular adaptations to dopamine receptor blockade.
-
Studying dopamine receptor turnover and synthesis rates.
-
Elucidating the role of specific dopamine receptor subtypes in complex behaviors by creating a lasting and selective lesion of that receptor population.
Flupenthixol decanoate is essential for:
-
Modeling the clinical effects of long-acting injectable antipsychotics in preclinical studies.
-
Investigating the pharmacokinetics and pharmacodynamics of depot formulations.
-
Studying the behavioral and neurochemical effects of a clinically relevant, reversible dopamine receptor antagonist.
By understanding the distinct mechanistic underpinnings of these two compounds, researchers can more effectively design experiments that yield clear, interpretable results, ultimately advancing our knowledge of dopamine system function and paving the way for the development of improved therapeutics for psychotic disorders.
References
- Reimold, M., et al. (2007). Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol. Psychopharmacology, 171(1), 1-10.
- Taylor, D. M., et al. (2019). Estimating the optimal dose of flupentixol decanoate in the maintenance treatment of schizophrenia—a systematic review of the literature. Therapeutic Advances in Psychopharmacology, 9, 2045125319859338.
- Kenakin, T., et al. (2006). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(2), 710-723.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). flupentixol. Retrieved from [Link]
- Leff, S. E., & Creese, I. (1985). Evidence for a fast receptor turnover of D1 dopamine receptors in various forebrain regions of the rat. Molecular Pharmacology, 27(2), 181-189.
- Hwang, I. Y., et al. (2017). Antipsychotic Drug Fluphenazine against Human Cancer Cells. International Journal of Molecular Sciences, 18(11), 2413.
- Copeland, R. A. (2015). Experimental Methods to Determine Binding Kinetics. In Methods in Enzymology (Vol. 557, pp. 1-27). Academic Press.
- Glaser, T., et al. (1998). FLUPENTHIXOL DECANOATE AND RELAPSE PREVENTION IN ALCOHOLICS: RESULTS FROM A PLACEBO-CONTROLLED STUDY. Alcohol and Alcoholism, 33(5), 494-504.
- Cameron, D. L., & Crocker, A. D. (1988). Stimulation of D-1 dopamine receptors facilitates D-2 dopamine receptor recovery after irreversible receptor blockade. Neuropharmacology, 27(4), 447-450.
- Qiao, X., et al. (2018). Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders.
- Gaertner, I., et al. (2006). Long term treatment of schizophrenic psychoses with flupentixol decanoate: Results of a non-interventional study.
- Taylor, D. M., et al. (2019). Estimating the optimal dose of flupentixol decanoate in the maintenance treatment of schizophrenia—a systematic review of the literature. Therapeutic Advances in Psychopharmacology, 9, 2045125319859338.
- Hess, E. J., et al. (1987). Differential effects of fluphenazine-N-mustard, on calmodulin activity and on D1 and D2 dopaminergic responses. Psychopharmacology, 92(3), 285-291.
-
Slideshare. (n.d.). Comparison of reversible and irreversible antagonists. Retrieved from [Link]
- Dahlin, J. L., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.
- Kenakin, T., et al. (2006). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(2), 710-723.
- Janecka, A., et al. (2009). Synthesis, pro-apoptotic activity and 2D-QSAR studies of new analogues of fluphenazine. Acta Poloniae Pharmaceutica, 66(5), 555-561.
- Kenakin, T., et al. (2006). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(2), 710-723.
- Janecka, A., et al. (2009). Synthesis, pro-apoptotic activity and 2D-QSAR studies of new analogues of fluphenazine. Acta Poloniae Pharmaceutica, 66(5), 555-561.
-
Uzunova, G. (2020, November 23). Inhibition of D2 Dopamine Receptors Using Antisense RNA [Video]. YouTube. [Link]
- Hess, E. J., & Creese, I. (1987). Comparison of the effects of fluphenazine-N-mustard on dopamine binding sites and on behavior induced by apomorphine in supersensitive mice. Neuropharmacology, 26(7), 729-736.
- De Luca, V., & de Bartolomeis, A. (2021). Clinical perspective on antipsychotic receptor binding affinities. Revista da Associação Médica Brasileira, 67(11), 1544-1545.
- Jean-Martin, C., et al. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 24(7), 6742.
- Baslek, M., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(23), 9013.
- Wiatrowska, K., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology, 41(5), 705-716.
- Al-Gorayshi, Z. A. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 2(1), 1-10.
- Stroup, T. S., et al. (2019). Fluphenazine. In StatPearls.
- El-Husseini, A., et al. (2018). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. International Journal of Molecular Sciences, 19(7), 1999.
- Ujike, H., et al. (1983). Dopamine, serotonin and alpha-adrenergic receptor blocking activities in serum and their relationships to prolactin level in schizophrenic patients receiving long-term chlorpromazine treatment. Psychopharmacology, 79(2-3), 266-270.
- Seamans, J. K., et al. (2001). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience, 21(10), 3625-3638.
- Brodie, M. S., et al. (2007). Reversal of Prolonged Dopamine Inhibition of Dopaminergic Neurons of the Ventral Tegmental Area. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1073-1080.
- Coirini, H., et al. (1997). Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors. Molecular Brain Research, 49(1-2), 197-210.
- Van Craenenbroeck, K., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. International Journal of Molecular Sciences, 20(7), 1709.
Sources
- 1. Comparison of the effects of fluphenazine-N-mustard on dopamine binding sites and on behavior induced by apomorphine in supersensitive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of fluphenazine-N-mustard, on calmodulin activity and on D1 and D2 dopaminergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxisk.org [rxisk.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flupentixol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. scielo.br [scielo.br]
Technical Guide: Irreversible Binding of Fluphenazine-N-2-chloroethane (FNCE) to D2 Receptors
Executive Summary
Fluphenazine-N-2-chloroethane (FNCE) , frequently referred to in literature as Fluphenazine-N-mustard (FNM) , is a critical pharmacological probe used to determine receptor reserve (spare receptors) and receptor turnover rates. Unlike competitive antagonists, FNCE forms a covalent bond with the dopamine D2 receptor, permanently inactivating it.
This guide provides a rigorous framework for confirming this irreversible binding. It moves beyond simple observation to mechanistic validation, distinguishing true covalent inactivation from slow dissociation or lipophilic retention.
Mechanism of Action: The Chemistry of Irreversibility
To use FNCE effectively, one must understand the kinetics of its activation. FNCE is a nitrogen mustard derivative.[1] It is not the parent molecule that binds covalently, but a reactive intermediate.
-
Cyclization: In aqueous solution at physiological pH, the 2-chloroethyl group undergoes intramolecular cyclization, displacing the chloride ion.
-
Aziridinium Formation: This forms a highly electrophilic aziridinium ion .
-
Alkylation: This ion attacks nucleophilic residues (likely Cysteine, Histidine, or Aspartate) within the orthosteric binding pocket of the D2 receptor, forming a stable covalent bond.
Diagram 1: Activation and Binding Pathway
Figure 1: The kinetic pathway of FNCE activation. Note that the cyclization step is time-dependent, requiring fresh preparation of the reagent.
Comparative Analysis: FNCE vs. Alternatives
Selecting the right inactivator is crucial for experimental integrity. FNCE is preferred for D2 specificity.
| Feature | FNCE (Fluphenazine-N-mustard) | EEDQ | Phenoxybenzamine |
| Mechanism | Alkylation (Aziridinium ion) targeting nucleophiles. | Carboxyl activation (mixed anhydride) targeting peptide bonds. | Alkylation (Aziridinium ion). |
| Selectivity | High for D2/D3. Low affinity for D1. | Low. Broad spectrum (D1, D2, 5-HT, Alpha-adrenergic). | Low. Primarily Alpha-adrenergic; hits D2 only at high concentrations. |
| In Vitro Utility | Excellent. Stable enough for precise incubation times. | Good, but requires ethanol/DMSO solubility management.[2] | Moderate. High non-specific binding. |
| In Vivo Utility | Potent, but systemic toxicity can be high. | Standard agent for in vivo receptor depletion. | Limited for dopamine research due to cardiovascular effects. |
| Reversibility | None (Covalent). | None (Covalent). | None (Covalent). |
Scientist's Note: Use FNCE when you need to isolate D2 receptor mechanics specifically. Use EEDQ if you are studying general monoamine receptor turnover or need a tool that works broadly across receptor classes in vivo.
Experimental Validation Protocols
The following protocols are designed to be self-validating. You must prove that the loss of binding is (A) not due to residual free drug (Washout) and (B) occurring at the specific receptor site (Protection).
Protocol A: The "Washout" Assay (The Gold Standard)
This experiment differentiates between high-affinity reversible binding and true irreversible alkylation.
Reagents:
-
D2-expressing membrane preparation (e.g., Striatal homogenates or CHO-D2 cells).
-
FNCE (Freshly dissolved in acidic ethanol, diluted in buffer immediately before use).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
Workflow:
-
Activation: Prepare FNCE stock. Allow 15 mins at room temperature if using a salt form that requires cyclization, or follow specific synthesis instructions.
-
Incubation: Incubate membranes with FNCE (10 nM – 10 µM) for 60 minutes at 37°C.
-
The Critical Wash: Centrifuge membranes (20,000 x g, 15 min). Discard supernatant. Resuspend in fresh buffer. Repeat this cycle 4 times.
-
Why? A reversible antagonist would be removed by this massive dilution factor. FNCE will remain bound.
-
-
Binding Assay: Perform a single-point saturation assay using [³H]-Spiperone at
concentration.
Diagram 2: Validation Workflow
Figure 2: The "Protection Control" (Group 3) is essential. If Sulpiride prevents FNCE inactivation, the binding is specific.
Protocol B: Saturation Analysis (Bmax vs Kd)
To mathematically confirm irreversibility, you must perform full saturation binding curves.
-
Treat membranes with Vehicle (Control) and FNCE (Treated) as per Protocol A.
-
Wash extensively.[3]
-
Perform saturation binding with 6–8 concentrations of radioligand.
-
Scatchard/Rosenthal Plot Analysis:
-
Irreversible Binding: You will observe a decrease in Bmax (x-intercept) with no change in Kd (slope).
-
Pseudo-irreversible/Allosteric: You may see a change in Kd (affinity shift) without a clean reduction in Bmax.
-
Data Interpretation & Troubleshooting
Expected Results Table
| Parameter | Control | FNCE Treated | Interpretation |
| Bmax (fmol/mg) | 100% | 20–50% | Successful alkylation of receptor population. |
| Kd (nM) | 0.5 nM | 0.5 nM (± 10%) | Affinity of remaining receptors is unchanged. |
| Protection (with Sulpiride) | 100% | >90% | Confirms FNCE binds at the orthosteric site. |
Troubleshooting
-
Issue: Kd increases significantly in the treated group.
-
Cause: Insufficient washing. Residual free FNCE is acting as a competitive antagonist against the radioligand.
-
Solution: Add 2 more wash cycles or include a BSA (0.1%) wash step to scavenge lipophilic drug.
-
-
Issue: No reduction in Bmax.
-
Cause: Inactive FNCE. The aziridinium ion is unstable.
-
Solution: Prepare FNCE immediately before use. Do not store the activated solution. Ensure pH is >7.0 for cyclization to occur during incubation.
-
References
-
Hess, E. J., et al. (1986). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA. Journal of Neuroscience.
-
Treat, K. L., et al. (1995). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum. Molecular Brain Research.
-
Meller, E., et al. (1985). Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). Molecular Pharmacology.
-
Selleck Chemicals. Fluphenazine Dihydrochloride Product Information & Solubility.
-
PubChem. Fluphenazine-N-2-chloroethane Compound Summary.
Sources
- 1. Pharmacological properties of fluphenazine-mustard, an irreversible calmodulin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro and in vivo irreversible blockade of cortical S2 serotonin receptors by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline: a technique for investigating S2 serotonin receptor recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Receptor Kinetics: Fluphenazine-N-2-chloroethane vs. Novel Antipsychotic Agents
Executive Summary: The Irreversible Standard
In the development of novel antipsychotics (e.g., partial agonists like Aripiprazole, Brexpiprazole, or biased ligands), standard competitive binding assays (
Fluphenazine-N-2-chloroethane (FNM) serves as the critical "stress test" in this benchmarking process. Unlike novel clinical agents which function as reversible competitors, FNM is a nitrogen mustard derivative that acts as an irreversible antagonist (alkylating agent).
This guide details how to use FNM to benchmark the intrinsic activity of novel agents, distinguishing true partial agonists from full antagonists in a way that reversible ligands cannot.
Mechanistic Comparison: Covalent vs. Competitive
To understand why FNM is the gold standard for benchmarking, we must contrast its binding kinetics with novel antipsychotics.
The Alkylation Mechanism (FNM)
FNM is a derivative of fluphenazine where the
-
Cyclization: In aqueous solution, the chloroethyl group spontaneously cyclizes to form a highly reactive aziridinium ion .
-
Nucleophilic Attack: This ion attacks nucleophilic residues (likely an Aspartate or Serine) within the orthosteric binding pocket of the Dopamine D2 receptor.
-
Covalent Bond: The result is a permanent covalent bond. The receptor is functionally "deleted" from the pool (
reduction) without affecting the affinity ( ) of the remaining receptors.
Novel Agents (Reversible)
Modern agents (e.g., Cariprazine, Lumateperone) rely on rapid association/dissociation kinetics (
Visualization: Receptor Occupancy Dynamics
Figure 1: Kinetic differentiation between FNM (Irreversible Alkylation) and Novel Agents (Reversible Equilibrium).
Benchmarking Protocol: Determination of Receptor Reserve
The primary application of FNM is not therapeutic comparison, but the Furchgott Method of Partial Receptor Inactivation . This protocol determines if a novel agent needs 10% or 90% of receptors to achieve its maximal effect.
Experimental Workflow
Objective: Calculate the dissociation constant (
Safety Warning: FNM is a nitrogen mustard. It is cytotoxic and mutagenic. All handling must occur in a Class II Biosafety Cabinet.
Step-by-Step Protocol:
-
Tissue Preparation: Prepare striatal membrane homogenates or CHO-D2 stable cell lines.
-
Baseline Curve (Control):
-
Treat aliquots with Vehicle (acidified saline).
-
Perform cumulative dose-response curve with the Novel Agent.
-
Record
(Control) and .
-
-
FNM Incubation (The Stress Test):
-
Incubate separate aliquots with FNM at varying concentrations (e.g., 1 nM, 10 nM, 50 nM) for 20 minutes .
-
Note: The concentration determines the fraction of receptors (
) remaining.
-
-
Critical Washout:
-
Centrifuge (20,000 x g, 15 min) and resuspend 3 times .
-
Why: You must remove all free FNM. Any remaining FNM will continue to alkylate receptors during the assay, invalidating the data.
-
-
Retest Novel Agent:
-
Perform dose-response curves on the FNM-treated tissues.
-
-
Data Analysis (Furchgott Plot):
-
Plot
(reciprocal of equiactive concentrations before alkylation) vs. (after alkylation). -
The slope and intercept allow calculation of
(true affinity constant) independent of receptor density.
-
Decision Logic: Interpreting the Shift
Figure 2: Logic flow for interpreting FNM-induced shifts in dose-response curves.
Comparative Data: FNM vs. Novel Agents
The following table benchmarks the kinetic parameters of FNM against common novel antipsychotic classes. This highlights why FNM is a tool, not a drug.
| Parameter | Fluphenazine-N-2-chloroethane (FNM) | Aripiprazole (Novel Partial Agonist) | Olanzapine (Novel Antagonist) |
| Binding Type | Irreversible (Covalent) | Reversible (Competitive) | Reversible (Competitive) |
| Decreases (Receptor sink) | Unchanged | Unchanged | |
| Unchanged (for remaining receptors) | Apparent | Apparent | |
| Washout Recovery | None (Requires protein synthesis) | Rapid (Minutes to Hours) | Slow (Hours) |
| Primary Utility | Determining Receptor Reserve ( | Clinical Therapy (D2 Stabilization) | Clinical Therapy (D2 Blockade) |
| Safety Profile | Cytotoxic / Mutagenic | Safe for human use | Safe for human use |
Key Insight for Researchers
When benchmarking a novel agent like Cariprazine :
-
If you block 50% of receptors with FNM and Cariprazine's
drops by 50%, Cariprazine has zero receptor reserve (it needs 100% occupancy for 100% effect). -
If you block 50% of receptors and Cariprazine's
remains 100% (but curve shifts right), Cariprazine has high receptor reserve (it is a highly efficacious agonist).
Alternative Tools: Why FNM?
Why use FNM over other inactivators like EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)?
-
Selectivity: FNM is structurally derived from fluphenazine, giving it higher initial affinity for D2-like receptors compared to the promiscuous alkylation of EEDQ (which affects alpha-adrenergic and serotonergic receptors more broadly).
-
Potency: FNM typically requires lower concentrations (nM range) compared to EEDQ (
M range) to achieve significant receptor depletion.
References
-
Furchgott, R. F. (1966). The use of
-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. -
Meller, E., et al. (1985). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA. Molecular Pharmacology.
-
Hamblin, M. W., & Creese, I. (1982). Phenoxybenzamine differentiation of D-1 and D-2 dopamine receptors. Molecular Pharmacology.
-
Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics.
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Fluphenazine-N-2-chloroethane
Executive Summary
Fluphenazine-N-2-chloroethane (FNM) is a potent, irreversible antagonist of dopamine D2 receptors, widely used to model catalepsy and receptor turnover.[1] Unlike its parent compound (Fluphenazine), FNM contains a nitrogen mustard moiety (2-chloroethyl group). This structural modification transforms a standard pharmaceutical intermediate into a potent alkylating agent capable of forming covalent bonds with DNA and proteins.
Critical Warning: Do not treat FNM waste as standard organic waste. Its capacity to form highly reactive aziridinium ions requires specific chemical quenching (neutralization) prior to disposal to prevent downstream exposure hazards.
Part 1: Chemical Hazard Assessment
To handle FNM safely, one must understand the mechanism driving its toxicity. The 2-chloroethyl side chain undergoes an intramolecular cyclization to form an aziridinium ion . This unstable intermediate is a fierce electrophile that attacks nucleophilic centers (N-7 of guanine in DNA), leading to cytotoxicity and potential mutagenicity.
Table 1: Physical & Hazard Profile
| Property | Specification | Operational Implication |
| CAS Registry | 3892-78-2 | Use for specific waste profiling. |
| Chemical Class | Phenothiazine Nitrogen Mustard | Dual Hazard: Neurotoxic + Alkylating Agent. |
| Solubility | DMSO (>10 mg/mL), Ethanol, DMF | Insoluble in water; requires organic co-solvent for neutralization.[1] |
| Reactivity | Forms Aziridinium Ion in solution | Time-Sensitive: Solutions degrade but remain hazardous; must be quenched. |
| GHS Classification | Acute Tox. 3 (Oral); Repr.[2] 1B | Danger: Toxic if swallowed; May damage fertility/unborn child.[2][3] |
Mechanism of Action (The Hazard Source)
The following diagram illustrates why FNM is chemically distinct from standard Fluphenazine and why simple dilution is insufficient for safety.
Figure 1: The formation of the reactive aziridinium ion is the primary driver of toxicity, necessitating chemical quenching before disposal.
Part 2: Pre-Disposal Stabilization (Neutralization Protocol)
Goal: Chemically destroy the alkylating potential of FNM using Sodium Thiosulfate (STS). The thiosulfate anion acts as a "decoy" nucleophile, reacting with the aziridinium ion to form a stable, non-toxic thiosulfate ester.
Reagents Required[1][4]
-
Sodium Thiosulfate (STS): 10% w/v aqueous solution.
-
Solvent: DMSO or Ethanol (if FNM is in solid form).
-
pH Indicator: Universal pH strips.
Step-by-Step Quenching Procedure
This protocol is adapted from standard deactivation methods for nitrogen mustards [1, 2].
-
Preparation:
-
Work inside a certified chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and safety goggles.
-
-
Dissolution (For Solids):
-
If FNM is a solid, dissolve it in a minimal amount of DMSO or Ethanol. Do not attempt to dissolve directly in water as solubility is poor.
-
-
The Quench:
-
Slowly add the FNM solution to the 10% Sodium Thiosulfate solution.
-
Ratio: Use at least a 20:1 molar excess of thiosulfate to FNM. Practically, add 20 mL of 10% STS for every 100 mg of FNM.
-
-
Reaction Time:
-
Stir or swirl gently.
-
Allow the mixture to stand for 24 hours at room temperature. The reaction is time-dependent.
-
-
Validation (Optional but Recommended):
-
Verify pH is neutral to slightly basic (pH 7-9).
-
Advanced Check: The absence of alkylating activity can be confirmed using 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay if strict validation is required by your EHS officer.
-
Part 3: Waste Management & Logistics
Once quenched, the material is less chemically reactive but remains a chemical waste product containing phenothiazine structures.
Waste Classification (RCRA Context)
While Fluphenazine-N-2-chloroethane is not explicitly listed on the EPA "P-List" (unlike specific mustards like Mechlorethamine), it exhibits characteristics of Toxicity and potentially Mutagenicity .
-
Primary Code: Treat as Hazardous Waste .
-
Best Practice: Incineration is the preferred disposal method for all nitrogen mustard derivatives to ensure complete thermal destruction of the phenothiazine ring and the alkyl chain [3].
Disposal Workflow
Figure 2: Logical decision tree for the safe processing of FNM waste.
Part 4: Emergency Response (Spills)
Do not dry sweep. Dry sweeping generates dust, increasing inhalation risk.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
-
PPE: Don double gloves, Tyvek sleeves, and a respirator (N95 minimum, P100 preferred) if outside a hood.
-
Contain & Neutralize:
-
Cover the spill with paper towels.
-
Soak the towels with 10% Sodium Thiosulfate solution.
-
Allow to sit for 30 minutes to initiate quenching.
-
-
Cleanup:
-
Scoop up the damp towels and place them into a wide-mouth hazardous waste jar.
-
Clean the surface twice with detergent and water.
-
Dispose of all cleanup materials as hazardous waste (incineration).
-
References
-
Hatiboglu, I., Mihich, E., Moore, G. E., & Nichol, C. A. (1962). Use of Sodium Thiosulfate as a Neutralizing Agent During Regional Administration of Nitrogen Mustard: An Experimental Study. Annals of Surgery, 156(6), 994–1001.[4]
-
Cayman Chemical. (2022).[1] Safety Data Sheet: Fluphenazine-N-2-chloroethane (hydrochloride).[1] Cayman Chemical Product Documentation.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
